molecular formula C11H9NO3 B1313553 8-Methoxyquinoline-2-carboxylic acid CAS No. 21141-35-5

8-Methoxyquinoline-2-carboxylic acid

Cat. No.: B1313553
CAS No.: 21141-35-5
M. Wt: 203.19 g/mol
InChI Key: RAZRTJLTLNPWKV-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-5-6-8(11(13)14)12-10(7)9/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZRTJLTLNPWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60491354
Record name 8-Methoxyquinoline-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21141-35-5
Record name 8-Methoxyquinoline-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxyquinoline-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 8-Methoxyquinoline-2-carboxylic Acid: Chemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyquinoline-2-carboxylic acid is a quinoline derivative characterized by a methoxy group at the 8-position and a carboxylic acid at the 2-position. This compound serves as a versatile building block in medicinal chemistry and materials science, attributed to its unique electronic and structural properties. Its derivatives have shown promise as antibacterial agents, highlighting its potential in the development of new therapeutics.[1] This technical guide provides a comprehensive overview of the chemical properties, spectral data, and synthetic protocols for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound (CAS No. 21141-35-5) is a solid at room temperature, typically appearing as a light yellow to yellow solid.[2] It is soluble in organic solvents and exhibits acidic properties due to its carboxylic acid functionality, enabling it to undergo reactions such as esterification and amidation.[1]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [3]
Melting Point 150 °C (predicted)[2]
Boiling Point 385.4 ± 27.0 °C (predicted)[2]
pKa 3.72 ± 0.30 (predicted)[2]
Density 1.325 ± 0.06 g/cm³ (predicted)[2]

Spectral Data

¹H NMR Spectroscopy

A study reporting the synthesis of 8-methoxyquinoline-2-carboxamide derivatives provides the following ¹H NMR data for the this compound intermediate in CDCl₃:

  • δ 8.35 (d, J = 8.4 Hz, 1H, -Ar)

  • δ 8.28 (d, J = 8.4 Hz, 1H, -Ar)

  • δ 7.61 (t, J = 8.0 Hz, 1H, -Ar)

  • δ 7.49 (d, J = 8.0 Hz, 1H, -Ar)

  • δ 7.14 (d, J = 7.6 Hz, 1H, -Ar)

  • δ 4.10 (s, 3H, -OCH₃) [4]

¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts for carboxylic acids typically show the carboxyl carbon in the range of 170-185 ppm. Aromatic carbons generally appear between 125-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), and C-O stretching from the methoxy group. A related study on 8-methoxyquinoline reported aromatic C-H stretching at 3049 cm⁻¹ and C=C stretching at 1570 cm⁻¹.[5]

Mass Spectrometry

The predicted mass spectrum for the protonated molecule [M+H]⁺ is at an m/z of 204.06552.[6] Fragmentation of quinoline carboxylic acids typically involves the loss of the carboxyl group (-COOH) or carbon dioxide (CO₂).

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the hydrolysis of its corresponding ester, which can be synthesized from 8-hydroxyquinoline. A detailed protocol for a related amide synthesis provides insight into the preparation of the acid.[4]

Step 1: Synthesis of 8-Methoxyquinoline To a solution of 8-hydroxyquinoline in a suitable solvent (e.g., acetone), a base such as potassium carbonate is added, followed by a methylating agent like methyl iodide. The reaction mixture is typically refluxed for several hours.

Step 2: Synthesis of Methyl 8-methoxyquinoline-2-carboxylate This step would likely involve a reaction to introduce the carboxylate group at the 2-position of the 8-methoxyquinoline.

Step 3: Hydrolysis to this compound The methyl ester from the previous step is hydrolyzed to the carboxylic acid, typically using an acid or base-catalyzed reaction in an aqueous solution.

Below is a logical workflow for the synthesis:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 8-Hydroxyquinoline Step1 Methylation (e.g., CH₃I, K₂CO₃) Start->Step1 Intermediate1 8-Methoxyquinoline Step1->Intermediate1 Step2 Introduction of carboxylate at C2 Intermediate1->Step2 Intermediate2 Methyl 8-methoxyquinoline-2-carboxylate Step2->Intermediate2 Step3 Hydrolysis (Acid or Base catalysis) Intermediate2->Step3 End This compound Step3->End

A logical workflow for the synthesis of this compound.
Esterification and Amidation Reactions

This compound readily undergoes esterification and amidation, common reactions for carboxylic acids.

Esterification: The carboxylic acid can be reacted with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux to form the corresponding ester.

Amidation: To form an amide, the carboxylic acid is typically first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with an amine to yield the desired amide.[7]

Biological Activity and Potential Applications

Derivatives of this compound have demonstrated notable antibacterial activity.[1] For instance, a series of novel 8-methoxyquinoline-2-carboxamide compounds containing a 1,3,4-thiadiazole moiety exhibited moderate to good antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[4] The mechanism of action for the parent carboxylic acid is suggested to involve binding to the bacterial cell wall and inhibiting protein synthesis.[1]

The quinoline scaffold is a well-known pharmacophore, and its derivatives, including those of 8-hydroxyquinoline, are known to act as inhibitors of various enzymes. The chelation of metal ions is a key mechanism of action for many quinoline-based compounds.

While a specific signaling pathway for this compound has not been elucidated in the searched literature, a logical relationship for its proposed antibacterial mechanism can be visualized.

Antibacterial_Mechanism cluster_mechanism Proposed Antibacterial Mechanism Compound 8-Methoxyquinoline- 2-carboxylic Acid Effect1 Cell Wall Binding Compound->Effect1 Effect2 Inhibition of Protein Synthesis Compound->Effect2 Target1 Bacterial Cell Wall Target2 Ribosomes/ Protein Synthesis Machinery Effect1->Target1 Outcome Bacterial Cell Death Effect1->Outcome Effect2->Target2 Effect2->Outcome

Proposed antibacterial mechanism of this compound.

Conclusion

This compound is a valuable compound for chemical synthesis and drug discovery. Its chemical properties, including its reactivity to form various derivatives, make it an attractive starting material. While detailed experimental data for some of its physical properties are still emerging, the available information on its synthesis and spectral characteristics provides a solid foundation for its use in research and development. The antibacterial activity of its derivatives warrants further investigation into its specific molecular targets and mechanisms of action to fully exploit its therapeutic potential.

References

An In-depth Technical Guide to 8-Methoxyquinoline-2-carboxylic Acid (CAS: 21141-35-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Methoxyquinoline-2-carboxylic acid (CAS No. 21141-35-5), a heterocyclic compound of interest in pharmaceutical and chemical research. This document details its physicochemical properties, synthesis, biological activities, and potential mechanisms of action, presenting data in a structured and accessible format to support research and development endeavors.

Core Physicochemical Properties

This compound is a solid organic compound characterized by a quinoline core substituted with a methoxy group at the 8-position and a carboxylic acid group at the 2-position.[1][2] It is generally soluble in organic solvents.[1][2]

PropertyValueReference
CAS Number 21141-35-5[2]
Molecular Formula C₁₁H₉NO₃[1][2]
Molecular Weight 203.19 g/mol [3]
Melting Point 149–151 °C[4]
Appearance Solid[1]
Purity ≥95% (Commercially available)[5]
Storage Conditions Sealed in dry, 2-8°C[5]
InChI 1S/C11H9NO3/c1-15-9-4-2-3-7-5-6-8(11(13)14)12-10(7)9/h2-6H,1H3,(H,13,14)[2]
SMILES COc1cccc2ccc(C(=O)O)nc12[2]

Synthesis and Purification

A general procedure for the synthesis of this compound has been reported, yielding the product with a melting point of 149–151 °C.[4] The synthesis involves the use of precursor molecules that undergo cyclization and subsequent functional group modifications to yield the final product.

General Synthetic Workflow

G start Starting Materials reaction Cyclization & Functionalization start->reaction intermediate Crude Product reaction->intermediate purification Purification (e.g., Recrystallization) intermediate->purification final_product This compound purification->final_product

Caption: General synthetic workflow for this compound.

Detailed experimental protocols, including specific reagents, stoichiometry, and reaction conditions, are crucial for reproducible synthesis and are typically found in specialized chemical literature.[4] Purification is generally achieved through recrystallization from a suitable solvent to obtain the compound in high purity.

Biological Activity and Mechanism of Action

While specific quantitative data for the antimicrobial activity of this compound is not extensively available in the public domain, the broader class of quinoline derivatives, particularly 8-hydroxyquinolines, are well-documented for their biological activities.

Antibacterial and Antifungal Potential

Derivatives of 8-methoxyquinoline have demonstrated notable antibacterial and antifungal properties. For instance, 8-methoxyquinoline has shown strong activity against various bacterial strains including Bacillus subtilis and Salmonella spp., and fungal species such as Aspergillus flavus and Aspergillus niger.[6] The mechanism of action for the related 8-hydroxyquinolines is often attributed to their ability to chelate metal ions, which are essential for microbial enzyme function, thereby disrupting cellular processes and leading to cell death.[3] This suggests a similar potential mechanism for this compound.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

Quinoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.[2][4][7] Aberrant activation of this pathway is a hallmark of many cancers, making it a key target for drug development.[7] The inhibition of this pathway by quinoline-based compounds can lead to the induction of apoptosis and cell cycle arrest in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline Quinoline Derivative (e.g., 8-Methoxyquinoline- 2-carboxylic acid) Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Experimental Protocols and Applications

The structural features of this compound, particularly the quinoline ring and the carboxylic acid group, make it a valuable chelating agent and a versatile intermediate in organic synthesis.

Metal Ion Chelation Studies

The ability of quinoline derivatives to chelate metal ions can be investigated using spectrophotometric or potentiometric titrations. A typical experimental workflow for evaluating metal chelation is outlined below.

G start Prepare solutions of This compound and metal salt titration Spectrophotometric or Potentiometric Titration start->titration data_acquisition Record Absorbance or pH changes titration->data_acquisition analysis Data Analysis to determine stoichiometry and stability constants data_acquisition->analysis result Characterization of Metal Complex analysis->result

Caption: Experimental workflow for metal chelation studies.

This process allows for the determination of the stoichiometry of the metal-ligand complex and its formation constant, providing quantitative insights into the chelating ability of the compound.[8][9][10]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

Analytical TechniqueExpected ObservationsReference
¹H NMR Signals corresponding to the aromatic protons of the quinoline ring system and a singlet for the methoxy group protons.[4]
Infrared (IR) Spectroscopy Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as aromatic C-H and C=C stretching, and C-O stretching of the methoxy group.[4][6]
Mass Spectrometry (MS) The molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely show the loss of the carboxylic acid group and other characteristic fragments.[11]

Conclusion

This compound is a compound with significant potential in medicinal chemistry and materials science. Its structural similarity to known biologically active quinolines suggests promising avenues for research into its antimicrobial and anticancer properties. The information compiled in this guide serves as a foundational resource for scientists and researchers engaged in the exploration and application of this versatile molecule. Further investigations are warranted to fully elucidate its biological activities and mechanisms of action, which could lead to the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Molecular Structure of 8-Methoxyquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyquinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, and potential pharmaceutical applications.[1] This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical identity, physicochemical properties, synthesis, and biological mechanism of action.

Molecular Structure and Identification

This compound is characterized by a quinoline core, which is a fused bicyclic system comprising a benzene ring and a pyridine ring. A methoxy group (-OCH₃) is substituted at the 8-position, and a carboxylic acid group (-COOH) is at the 2-position of the quinoline ring.[1]

IdentifierValue
IUPAC Name This compound
Chemical Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol [2]
CAS Number 21141-35-5[1]
SMILES String COC1=CC=CC2=C1N=C(C=C2)C(=O)O[3]
InChI Key RAZRTJLTLNPWKV-UHFFFAOYSA-N[3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

PropertyValueSource
Physical Form Solid[1]
Melting Point 150 °CChemicalBook
Boiling Point (Predicted) 385.4 ± 27.0 °CChemicalBook
pKa (Predicted) 3.72 ± 0.30ChemicalBook
Solubility Soluble in organic solvents; the carboxylic acid group may impart some solubility in polar solvents.[1]

Synthesis of this compound

The synthesis of quinoline-2-carboxylic acid derivatives can be achieved through established organic reactions such as the Pfitzinger reaction and the Doebner-von Miller reaction.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a substituted quinoline-4-carboxylic acid.[4][5] A variation of this reaction can be adapted for the synthesis of quinoline-2-carboxylic acids.

General Experimental Protocol (Pfitzinger Reaction):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isatin in an aqueous or alcoholic solution of a strong base (e.g., potassium hydroxide).

  • Addition of Carbonyl Compound: To the resulting solution of the opened isatin salt, add the carbonyl compound (in this case, a compound that would lead to the desired substitution at the 2-position).

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into water. Acidify the solution with a mineral acid (e.g., HCl) to precipitate the crude quinoline carboxylic acid.

  • Purification: The crude product can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

G cluster_pfitzinger Pfitzinger Reaction Workflow Isatin Isatin ReactionMixture Reaction Mixture Isatin->ReactionMixture Base Strong Base (e.g., KOH) Base->ReactionMixture Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->ReactionMixture Reflux Reflux ReactionMixture->Reflux Acidification Acidification Reflux->Acidification Precipitate Crude Product (Precipitate) Acidification->Precipitate Purification Purification (Recrystallization) Precipitate->Purification FinalProduct Quinoline-2-carboxylic Acid Derivative Purification->FinalProduct

Caption: General workflow for the Pfitzinger synthesis of quinoline carboxylic acids.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is another classical method for synthesizing quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[6][7]

General Experimental Protocol (Doebner-von Miller Reaction):

  • Reaction Setup: In a reaction vessel, combine the substituted aniline (e.g., 2-methoxyaniline) with an α,β-unsaturated aldehyde or ketone (e.g., acrolein or crotonaldehyde) in the presence of a strong acid (e.g., hydrochloric acid or sulfuric acid) and an oxidizing agent.

  • Heating: Heat the reaction mixture, often to reflux, for a specified period.

  • Work-up: After cooling, neutralize the reaction mixture with a base.

  • Extraction and Purification: The product is then extracted with an organic solvent and purified using techniques such as column chromatography or recrystallization.

G cluster_doebner Doebner-von Miller Reaction Workflow Aniline Aniline Derivative Reaction Condensation & Cyclization Aniline->Reaction UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Compound UnsaturatedCarbonyl->Reaction Acid Acid Catalyst Acid->Reaction Oxidation Oxidation Reaction->Oxidation Product Quinoline Derivative Oxidation->Product

Caption: General workflow of the Doebner-von Miller reaction for quinoline synthesis.

Spectroscopic Data

Predicted ¹H NMR Spectral Data:

  • Aromatic Protons: Signals are expected in the range of 7.0-8.5 ppm.

  • Methoxy Protons: A singlet corresponding to the -OCH₃ group is anticipated around 3.9-4.1 ppm.

  • Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectral Data:

  • Carbonyl Carbon: The carboxylic acid carbon should appear in the range of 165-175 ppm.

  • Aromatic Carbons: Multiple signals are expected in the aromatic region (110-160 ppm).

  • Methoxy Carbon: The carbon of the -OCH₃ group is expected around 55-60 ppm.

Crystallographic Data

As of the latest searches, no specific X-ray crystallography data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, crystal structures of related compounds, such as metal complexes of 8-carboxymethoxy-quinoline-2-carboxylate, have been reported, providing insights into the potential coordination chemistry of this ligand.[1]

Biological Activity and Mechanism of Action

Quinolone carboxylic acids are a well-established class of antibacterial agents. Their primary mechanism of action involves the inhibition of bacterial DNA replication.

Inhibition of DNA Gyrase and Topoisomerase IV

Quinolones target two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8][9]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.

The inhibition of these enzymes by quinolone carboxylic acids leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.[8]

G cluster_moa Mechanism of Action of Quinolone Carboxylic Acids Quinolone 8-Methoxyquinoline- 2-carboxylic Acid Inhibition Inhibition Quinolone->Inhibition DNAGyrase Bacterial DNA Gyrase Supercoiling DNA Supercoiling DNAGyrase->Supercoiling enables TopoIV Bacterial Topoisomerase IV Decatenation Chromosome Decatenation TopoIV->Decatenation enables Inhibition->DNAGyrase Inhibition->TopoIV DSB Double-Strand Breaks Inhibition->DSB leads to Replication DNA Replication Supercoiling->Replication Decatenation->Replication CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Inhibition of bacterial DNA replication by quinolone carboxylic acids.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry, stemming from the established antibacterial properties of the quinolone carboxylic acid scaffold. This guide has provided a summary of its molecular structure, physicochemical properties, and a general overview of its synthesis and biological mechanism of action. Further experimental studies are warranted to fully characterize its spectroscopic and crystallographic properties and to explore its full therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 8-Methoxyquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 8-methoxyquinoline-2-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details established methodologies, including the Doebner and Pfitzinger reactions, providing structured data and experimental protocols to support research and development efforts.

Core Synthesis Pathways

The synthesis of this compound, also known as 8-methoxyquinaldic acid, can be approached through several established methods for quinoline synthesis. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The most relevant and historically significant methods are the Doebner reaction and variations of the Pfitzinger synthesis.

The Doebner Reaction Pathway

The Doebner reaction is a versatile method for synthesizing quinoline-4-carboxylic acids through the condensation of an aniline, an aldehyde, and pyruvic acid.[1][2] While the classical Doebner reaction yields the 4-carboxylic acid isomer, a variation often referred to as the Doebner-von Miller reaction can be adapted to produce 2-substituted quinolines.[3] This pathway is particularly relevant for the synthesis of this compound, utilizing o-anisidine as the aniline component.

The reaction proceeds through the formation of an α,β-unsaturated carbonyl compound in situ, which then reacts with the aniline through a series of condensation and cyclization steps. The use of a strong acid catalyst is typically required to drive the reaction to completion.

Logical Workflow for the Doebner Reaction:

A o-Anisidine D Condensation & Cyclization A->D B Pyruvic Acid B->D C Acid Catalyst (e.g., HCl) C->D Catalyst E This compound D->E

Caption: General workflow of the Doebner reaction for this compound synthesis.

The Pfitzinger Reaction and its Modifications

The Pfitzinger reaction is a robust method for the synthesis of quinoline-4-carboxylic acids by reacting isatin or its derivatives with a carbonyl compound in the presence of a strong base.[2] While the traditional Pfitzinger reaction yields the 4-carboxylic acid isomer, certain modifications can lead to other isomers. For the synthesis of this compound, a potential starting material would be 5-methoxyisatin. However, direct synthesis of the 2-carboxylic acid isomer via the standard Pfitzinger reaction is not favored.

A more direct approach involves a two-step process starting from 8-hydroxyquinoline. This method provides a clear and reliable route to the target molecule.

Comparative Data of Synthesis Pathways

The selection of a synthetic route is a critical decision in chemical process development. The following table summarizes key quantitative data for the primary synthesis pathways to this compound and its immediate precursor, 8-methoxyquinoline.

Synthesis PathwayStarting Material(s)Key ReagentsReaction TimeTemperature (°C)Yield (%)
Methylation of 8-Hydroxyquinoline 8-HydroxyquinolineMethyl iodide, K₂CO₃, Acetone24 hoursReflux~71%[4]
Nitration of 8-Methoxyquinoline 8-MethoxyquinolineConc. H₂SO₄, Conc. HNO₃10-15 minutesCold~77%[5]

Detailed Experimental Protocols

This section provides detailed experimental procedures for the key synthetic steps discussed.

Protocol 1: Synthesis of 8-Methoxyquinoline from 8-Hydroxyquinoline

This protocol is adapted from the method described by Norman (1993).[5]

Materials:

  • 8-Hydroxyquinoline (1.05 g, 7.23 mmol)

  • Anhydrous Potassium Carbonate (1.0 g, 7.24 mmol)

  • Methyl Iodide (0.45 mL, 7.23 mmol)

  • Acetone (15 mL)

Procedure:

  • To a solution of 8-hydroxyquinoline in acetone, add solid potassium carbonate and methyl iodide.

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The resulting crude 8-methoxyquinoline can be purified by column chromatography or recrystallization.

Experimental Workflow for Methylation of 8-Hydroxyquinoline:

A Dissolve 8-Hydroxyquinoline in Acetone B Add K₂CO₃ and Methyl Iodide A->B C Reflux for 24 hours B->C D Cool and Filter C->D E Evaporate Solvent D->E F Purify 8-Methoxyquinoline E->F

Caption: Step-by-step workflow for the synthesis of 8-methoxyquinoline.

Protocol 2: Doebner-Like Synthesis of Quinoline-4-Carboxylic Acids

Materials:

  • Substituted Aniline (1.8 mmol)

  • Substituted Aldehyde (2.0 mmol)

  • Pyruvic Acid (0.6 mmol)

  • BF₃·OEt₂ or BF₃·THF (0.5 equiv)

  • Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline and aldehyde in acetonitrile.

  • Add the Lewis acid catalyst at room temperature.

  • Heat the mixture at 65 °C for 1 hour.

  • Add a solution of pyruvic acid in acetonitrile dropwise.

  • Continue stirring at 65 °C for 20 hours.

  • After cooling, perform a work-up with ethyl acetate and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Signaling Pathway Visualization (Example Application)

Quinoline derivatives are known to interact with various biological pathways. For instance, some quinoline-4-carboxylic acid derivatives act as inhibitors of the STAT3 signaling pathway, which is implicated in cancer. The following diagram illustrates this inhibitory action.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor STAT3_inactive STAT3 (inactive) Receptor->STAT3_inactive Phosphorylation STAT3_active STAT3-P (active dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Inhibitor Quinoline-4-carboxylic acid derivative Inhibitor->STAT3_active Inhibition Transcription Gene Transcription DNA->Transcription

Caption: Inhibition of the STAT3 signaling pathway by a quinoline-4-carboxylic acid derivative.

This guide serves as a foundational resource for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific needs.

References

An In-depth Technical Guide to 8-Methoxyquinoline-2-carboxylic acid: Physicochemical Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxyquinoline-2-carboxylic acid is a quinoline derivative of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a quinoline core substituted with a methoxy and a carboxylic acid group, imparts a unique combination of physical and chemical properties. This technical guide provides a comprehensive overview of these characteristics, including detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic profile. Furthermore, this document elucidates the compound's known biological activities, particularly its role as a potential antibacterial agent and its metal-chelating properties, visualized through logical and pathway diagrams. All quantitative data are summarized in structured tables for ease of reference.

Physicochemical Characteristics

This compound is a solid, typically appearing as a light yellow to yellow crystalline powder. Its core structure consists of a bicyclic aromatic quinoline ring, with a methoxy group at the 8-position and a carboxylic acid group at the 2-position. This substitution pattern governs its solubility, acidity, and potential for intermolecular interactions.

Physical Properties

The physical properties of this compound are summarized in the table below. The melting point has been experimentally determined, while other values are predicted based on computational models.

PropertyValueSource
Appearance Light yellow to yellow solid[1]
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1]
Melting Point 150 °C[1]
Boiling Point (Predicted) 385.4 ± 27.0 °C[1]
Density (Predicted) 1.325 ± 0.06 g/cm³[1]
pKa (Predicted) 3.72 ± 0.30[1]
Solubility Soluble in organic solvents[2]
Chemical Properties

The chemical reactivity of this compound is dictated by its functional groups. The carboxylic acid moiety imparts acidic properties and can undergo typical reactions such as esterification and amidation. The quinoline ring system can participate in electrophilic substitution reactions, and the nitrogen atom possesses basic properties. Furthermore, the arrangement of the nitrogen and the carboxylic acid group allows for the chelation of metal ions.

Spectroscopic Profile

The structural features of this compound can be elucidated through various spectroscopic techniques. The following sections detail the expected spectral data based on the known characteristics of its functional groups.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methoxy group, and the carboxylic acid proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1H-COOH
~7.0 - 8.5Multiplets5HAromatic protons
~4.0Singlet3H-OCH₃
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing at the downfield end of the spectrum.

Chemical Shift (δ, ppm)Assignment
~165 - 175C=O (Carboxylic acid)
~110 - 160Aromatic carbons
~55 - 60-OCH₃
FT-IR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl, carbonyl, and carbon-oxygen bonds of the carboxylic acid group, as well as vibrations from the aromatic ring and the methoxy group.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1470MediumC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Carboxylic acid)
~1050MediumC-O stretch (Methoxy)
Mass Spectrometry (Predicted)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show the protonated molecule [M+H]⁺ at m/z 204.0655 and other adducts.

m/zAdduct
204.0655[M+H]⁺
226.0475[M+Na]⁺
202.0510[M-H]⁻

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the established method of oxidizing a methyl group on a quinoline ring using selenium dioxide.[2] The starting material for this synthesis is 8-methoxy-2-methylquinoline.

Materials:

  • 8-methoxy-2-methylquinoline

  • Selenium dioxide (SeO₂)

  • Pyridine

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 8-methoxy-2-methylquinoline (1 part by weight) and selenium dioxide (1.5 parts by weight).

  • Add a solvent system of pyridine and water (10:1 v/v).

  • Heat the mixture to reflux and maintain for approximately 5 hours.

  • After cooling the reaction mixture to room temperature, a black precipitate of selenium will form.

  • Filter off the precipitated selenium by gravity filtration.

  • Transfer the filtrate to a beaker and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

  • Collect the crude this compound by vacuum filtration and wash with cold water.

Purification by Recrystallization

The crude product can be purified by recrystallization from ethanol.[1]

Materials:

  • Crude this compound

  • Ethanol

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If colored impurities are present, add a small amount of activated charcoal and briefly boil the solution.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Allow the hot filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven.

Biological Activity and Mechanisms of Action

This compound belongs to the quinoline class of compounds, many of which exhibit significant biological activity. Its structure suggests potential as an antibacterial agent and as a metal chelator.

Antibacterial Mechanism of Action

Quinolone carboxylic acids are known to exert their antibacterial effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][4] These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

antibacterial_mechanism cluster_bacterium Bacterial Cell quinolone 8-Methoxyquinoline- 2-carboxylic acid dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits dna Bacterial DNA replication DNA Replication & Transcription dna_gyrase->replication Enables topo_iv->replication Enables dna->replication cell_death Cell Death

Antibacterial mechanism of quinolone carboxylic acids.
Metal Chelation

The presence of the nitrogen atom in the quinoline ring and the adjacent carboxylic acid group provides a bidentate chelation site for metal ions. This ability to bind metal ions is a key feature of many quinoline derivatives and is implicated in various biological activities, including antimicrobial and anticancer effects. The chelation process can alter the bioavailability of essential metal ions for pathogens or influence cellular processes.

Metal chelation by this compound.

Conclusion

This compound is a versatile compound with a rich chemical profile and significant potential in various scientific fields. This guide has provided a detailed overview of its physical and chemical properties, along with adaptable experimental protocols for its synthesis and purification. The elucidation of its predicted spectroscopic data and the visualization of its potential biological mechanisms of action offer a solid foundation for further research and development. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, facilitating the exploration of this promising molecule's full potential.

References

8-Methoxyquinoline-2-carboxylic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Organic Solvent Solubility of 8-Methoxyquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination.

Introduction to this compound

This compound is a quinoline derivative characterized by a methoxy group at the 8-position and a carboxylic acid group at the 2-position. The quinoline core is a bicyclic aromatic system, which is largely hydrophobic.[1] The presence of the polar carboxylic acid and methoxy functional groups, however, introduces the capacity for hydrogen bonding and dipole-dipole interactions, influencing its solubility profile.[1] Understanding its solubility in various organic solvents is crucial for applications in medicinal chemistry, pharmaceutical development, and organic synthesis, as it impacts reaction kinetics, purification, and formulation.[2][3]

Theoretical Principles of Solubility

The solubility of a solid organic compound like this compound in a solvent is a thermodynamic equilibrium. This equilibrium is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1] The process can be conceptually broken down into two main energetic considerations:

  • Crystal Lattice Energy: This is the energy required to overcome the intermolecular forces holding the solid compound together in its crystal lattice. Stronger intermolecular forces within the crystal, such as extensive hydrogen bonding or efficient crystal packing, lead to higher lattice energy and generally lower solubility.[4][5][6]

  • Solvation Energy: This is the energy released when the individual solute molecules are surrounded and stabilized by solvent molecules. Effective solvation, driven by favorable interactions like hydrogen bonding or dipole-dipole forces between the solute and solvent, promotes solubility.[4][5]

The principle of "like dissolves like" is a useful empirical rule; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1] For this compound, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the methoxy group and the quinoline nitrogen can act as hydrogen bond acceptors. Therefore, its solubility is expected to be higher in polar organic solvents capable of hydrogen bonding (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

Solubility Solubility Equilibrium Solute_Properties Solute Properties (this compound) Crystal_Lattice Crystal Lattice Energy (Solute-Solute) Solute_Properties->Crystal_Lattice Solvation Solvation Energy (Solute-Solvent) Solute_Properties->Solvation Solvent_Properties Solvent Properties Solvent_Properties->Solvation Crystal_Lattice->Solubility Overcome Solvation->Solubility Promote Polarity Polarity Polarity->Solvent_Properties H_Bonding Hydrogen Bonding Capability H_Bonding->Solvent_Properties

Factors influencing the solubility of the target compound.

Quantitative Solubility Data

SolventChemical ClassPolarity IndexSolubility (mg/mL) at 25°CSolubility (mol/L) at 25°C
MethanolPolar Protic5.1User DataUser Data
EthanolPolar Protic4.3User DataUser Data
IsopropanolPolar Protic3.9User DataUser Data
AcetonePolar Aprotic5.1User DataUser Data
AcetonitrilePolar Aprotic5.8User DataUser Data
Dimethylformamide (DMF)Polar Aprotic6.4User DataUser Data
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2User DataUser Data
Tetrahydrofuran (THF)Polar Aprotic4.0User DataUser Data
Ethyl AcetateModerately Polar4.4User DataUser Data
DichloromethaneNon-polar3.1User DataUser Data
TolueneNon-polar2.4User DataUser Data
HexaneNon-polar0.1User DataUser Data

Note: Polarity Index is a relative measure. Values can vary slightly depending on the scale used.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[2] It involves equilibrating an excess amount of the solid compound with the solvent over a defined period and then measuring the concentration of the dissolved substance in the resulting saturated solution.[7][8][9]

Materials and Reagents
  • This compound (solid, high purity)

  • Selected organic solvents (analytical or HPLC grade)

  • Volumetric flasks and pipettes

  • Glass vials or flasks with airtight screw caps (e.g., 2-10 mL)

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the organic solvent)

  • Syringes

Equipment
  • Analytical balance

  • Orbital shaker or rotator with temperature control

  • Centrifuge (optional)

  • Quantification instrument: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.[3]

Experimental Procedure
  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that ensures a solid phase remains after equilibration is crucial.[7]

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM).[7] Allow the mixture to equilibrate for a sufficient duration. A period of 24 to 72 hours is typically recommended to ensure thermodynamic equilibrium is reached.[7]

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. To separate the saturated solution (supernatant) from the excess solid, one of the following methods should be used:

    • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial.[8] This is a critical step to remove all particulate matter.[7]

    • Centrifugation: Alternatively, centrifuge the vials at high speed to pellet the excess solid, and then carefully collect the supernatant.

  • Sample Preparation for Analysis: Immediately dilute an accurately measured aliquot of the clear, saturated filtrate with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

Quantification of Dissolved Compound

The concentration of this compound in the diluted filtrate can be determined using HPLC or UV-Vis spectroscopy.

  • Using HPLC:

    • Method Development: Develop a suitable HPLC method (column, mobile phase, flow rate, and detector wavelength) that provides a sharp, well-resolved peak for the compound.

    • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.[10] Inject these standards to create a calibration curve by plotting peak area versus concentration.[10]

    • Sample Analysis: Inject the diluted filtrate and determine its concentration from the calibration curve.[10]

  • Using UV-Vis Spectroscopy:

    • Determine λ_max: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λ_max).

    • Calibration Curve: Prepare standard solutions of known concentrations and measure their absorbance at λ_max to create a Beer-Lambert Law calibration curve (absorbance vs. concentration).[11]

    • Sample Analysis: Measure the absorbance of the diluted filtrate and determine its concentration from the calibration curve.[11][12]

Calculation

The solubility (S) is calculated from the concentration of the diluted filtrate (C_diluted) and the dilution factor (DF):

S = C_diluted × DF

The result can be expressed in units such as mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

start Start add_solid 1. Add excess solid (8-MQ-2-CA) to vial start->add_solid add_solvent 2. Add known volume of organic solvent add_solid->add_solvent equilibrate 3. Equilibrate (Shake at constant T° for 24-72h) add_solvent->equilibrate separate 4. Separate Phases (Centrifuge or Filter) equilibrate->separate dilute 5. Dilute Saturated Filtrate separate->dilute quantify 6. Quantify Concentration (HPLC or UV-Vis) dilute->quantify calculate 7. Calculate Solubility quantify->calculate end End calculate->end

Workflow for determining solubility via the shake-flask method.

References

Spectroscopic Profile of 8-Methoxyquinoline-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Methoxyquinoline-2-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and materials science. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

Table 1: Mass Spectrometry Data

Mass spectrometry of this compound is a primary tool for confirming its molecular weight and elemental composition. The predicted data below indicates the expected mass-to-charge ratios (m/z) for various adducts that can be observed.

AdductPredicted m/z
[M+H]⁺204.06552
[M+Na]⁺226.04746
[M-H]⁻202.05096
[M+NH₄]⁺221.09206
[M+K]⁺242.02140
[M]⁺203.05769
[M]⁻203.05879

Data sourced from PubChem.[1]

Table 2: Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring system, the methoxy group, and the carboxylic acid proton. The predicted chemical shifts (δ) are presented below.

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Quinoline H (C3-H)8.2 - 8.4Doublet (d)
Quinoline H (C4-H)7.9 - 8.1Doublet (d)
Quinoline H (C5-H)7.6 - 7.8Triplet (t)
Quinoline H (C6-H)7.3 - 7.5Triplet (t)
Quinoline H (C7-H)7.0 - 7.2Doublet (d)
Methoxy (-OCH₃)3.9 - 4.1Singlet (s)
Carboxylic Acid (-COOH)12.0 - 14.0Broad Singlet (br s)
Table 3: Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are listed below.

Carbon AssignmentPredicted Chemical Shift (ppm)
Carboxylic Acid (C=O)165 - 175
Quinoline C (C8a)155 - 160
Quinoline C (C2)148 - 152
Quinoline C (C8)140 - 145
Quinoline C (C4a)138 - 142
Quinoline C (C4)130 - 135
Quinoline C (C6)125 - 130
Quinoline C (C5)120 - 125
Quinoline C (C7)115 - 120
Quinoline C (C3)110 - 115
Methoxy (-OCH₃)55 - 60
Table 4: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Carboxylic Acid)1710 - 1680Strong
C=C Stretch (Aromatic)1600 - 1450Medium
C-O Stretch (Ether & Acid)1300 - 1000Strong

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of quinoline carboxylic acids and can be adapted based on the available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observation of the acidic proton.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • A standard ¹H NMR spectrum should be acquired on a 400 MHz or higher field spectrometer.

  • Typical parameters include a spectral width of 0-16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

3. ¹³C NMR Acquisition:

  • A proton-decoupled ¹³C NMR spectrum should be acquired.

  • A wider spectral width (e.g., 0-220 ppm) is necessary.

  • A larger number of scans will be required compared to ¹H NMR to obtain adequate signal intensity.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • For solid-state analysis, the sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

2. Data Acquisition:

  • The spectrum should be recorded over the mid-IR range (typically 4000-400 cm⁻¹).

  • A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilution may be necessary depending on the sensitivity of the instrument.

2. Data Acquisition (Electrospray Ionization - ESI):

  • ESI is a suitable ionization technique for this polar molecule.

  • The analysis can be performed in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively, as well as other adducts.

  • The mass spectrometer should be calibrated, and data acquired over an appropriate m/z range (e.g., 50-500 amu).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_characterization Structural Characterization Sample Compound Synthesis & Purification NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep KBr Pellet or ATR Sample->IR_Prep MS_Prep Dilution in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data Spectral Processing (Peak Picking, Integration) NMR->NMR_Data IR_Data Spectrum Analysis (Functional Group ID) IR->IR_Data MS_Data Mass Spectrum Analysis (m/z, Fragmentation) MS->MS_Data Structure Structure Elucidation & Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. For definitive structural confirmation, it is recommended to acquire experimental data and perform a thorough analysis, including two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) for complete assignment of proton and carbon signals.

References

The Rising Potential of 8-Methoxyquinoline-2-Carboxylic Acid Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Its versatile bicyclic aromatic nature allows for extensive functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This technical guide focuses on a specific, promising subclass: derivatives of 8-methoxyquinoline-2-carboxylic acid. We delve into their synthesis, biological activities, and the experimental protocols used for their evaluation, providing a comprehensive resource for researchers in the field.

Synthesis of 8-Methoxyquinoline-2-Carboxamide Derivatives

A key strategy in developing biologically active agents from the this compound core involves its derivatization into amides. A recently developed synthetic route involves coupling the core structure with various 5-substituted-1,3,4-thiadiazol-2-amine moieties. This approach, which utilizes an active substructure combination method, has yielded a series of novel compounds with notable biological activity.[3] The general synthesis procedure is outlined below.

General Synthetic Protocol:

The synthesis of this compound is a foundational step.[3] This intermediate is then activated, typically by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent and final step is the coupling of the activated 8-methoxyquinoline-2-carbonyl chloride with a desired amine, such as a substituted 2-amino-1,3,4-thiadiazole, in the presence of a base to yield the final carboxamide derivative.[3]

G cluster_synthesis Synthesis Workflow Start 8-Methoxyquinoline- 2-carboxylic acid Activation Activation (e.g., with SOCl₂) Start->Activation Step 1 Intermediate 8-Methoxyquinoline- 2-carbonyl chloride Activation->Intermediate Coupling Amide Coupling Reaction Intermediate->Coupling Step 2 Amine Substituted 2-Amino-1,3,4-thiadiazole Amine->Coupling Final Final Product: 8-Methoxyquinoline-2-carboxamide Derivative Coupling->Final

Caption: General synthesis workflow for 8-methoxyquinoline-2-carboxamide derivatives.

Biological Activity of Derivatives

Recent studies have focused primarily on the antibacterial properties of 8-methoxyquinoline-2-carboxamide derivatives. These compounds have been evaluated for their efficacy against a panel of pathogenic bacteria.

Antibacterial Activity

A series of novel 8-methoxyquinoline-2-carboxamides incorporating a 1,3,4-thiadiazole moiety were screened for their in-vitro antibacterial activity against three Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis, Bacillus proteus) and three Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae). The results indicated that several of the synthesized compounds exhibited moderate to good antibacterial efficacy when compared to the reference drug, Chloromycin.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of 8-Methoxyquinoline-2-Carboxamide Derivatives

Compound IDSubstituent (R) on Thiadiazole RingS. aureus (μg/mL)B. subtilis (μg/mL)B. proteus (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)K. pneumoniae (μg/mL)
6a -H>50>50>50>50>50>50
6b -CH₃2512.525255050
6c -C₂H₅12.512.525252550
6d -Cl6.256.2512.512.52525
6e -Br6.2512.512.512.52525
6f -F12.512.525255050
6g -OCH₃25255050>50>50
Chloromycin (Reference) 3.12 3.12 6.25 6.25 12.5 12.5

Data synthesized from the findings reported in the literature.[3]

The structure-activity relationship (SAR) analysis revealed that the introduction of electron-withdrawing groups, particularly halogens like chlorine (-Cl) and bromine (-Br), on the 1,3,4-thiadiazole ring tended to enhance antibacterial activity. Compound 6d , featuring a chloro-substituent, demonstrated the most promising broad-spectrum activity.[3]

Potential Anticancer Activity and Signaling Pathways

While direct anticancer studies on this compound derivatives are limited, the broader quinoline class is well-documented for its potent antitumor activities.[4] Many quinoline derivatives exert their effects by targeting critical intracellular signaling pathways that are commonly dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1][4][5]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[5] Quinoline-based compounds have been developed as inhibitors of key kinases within this cascade, such as PI3K, Akt, and mTOR, thereby blocking downstream signaling and suppressing tumor growth.[4]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Inhibits Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: The PI3K/Akt/mTOR pathway, a key target for anticancer quinoline derivatives.

Key Experimental Protocols

Standardized methodologies are crucial for evaluating the biological activity of novel compounds, ensuring data is reproducible and comparable. Below are detailed protocols for antibacterial screening and cytotoxicity assessment.

Protocol 1: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Transfer colonies into a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).[6]

    • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[8]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (cells treated with medium containing the same amount of solvent, e.g., DMSO) and an untreated control (cells in medium only).[7]

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Incubation:

    • Add 10-20 µL of a 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[8]

Conclusion and Future Directions

Derivatives of this compound represent a promising scaffold for the development of new therapeutic agents. The current body of research highlights their potential as antibacterial agents, with clear structure-activity relationships pointing toward avenues for optimization. While direct evidence for anticancer activity is still emerging, the well-established role of the broader quinoline family as inhibitors of critical cancer-related signaling pathways, such as PI3K/Akt/mTOR, provides a strong rationale for their investigation in oncology. Future research should focus on expanding the library of these derivatives, conducting comprehensive screening against a wider range of bacterial strains and cancer cell lines, and elucidating their precise mechanisms of action to unlock their full therapeutic potential.

References

The Genesis of a Therapeutic Revolution: A Technical Guide to the Discovery and History of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold represents a cornerstone in medicinal chemistry, forming the structural basis for a powerful class of synthetic antibacterial agents known as the quinolones.[1] This guide provides a comprehensive overview of the historical milestones, pivotal discoveries, and scientific evolution of these compounds, from their serendipitous discovery to their development into broad-spectrum therapeutic agents.

A Serendipitous Beginning: The Dawn of the Quinolone Era

The history of quinolone antibiotics began unexpectedly in 1962 during the synthesis of the antimalarial drug chloroquine. George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity.[2] This compound, a naphthyridine derivative, was named nalidixic acid and became the progenitor of the entire quinolone class.[2][3] Initially introduced for the treatment of urinary tract infections (UTIs) caused by Gram-negative bacteria, nalidixic acid's utility was limited by its narrow spectrum of activity and the rapid development of bacterial resistance.[2][4]

The following decade saw the introduction of other first-generation quinolones, such as pipemidic acid and oxolinic acid, which offered only marginal improvements over nalidixic acid.[2] A significant breakthrough occurred in the 1980s with the discovery that the addition of a fluorine atom at the 6-position and a piperazine ring at the 7-position dramatically enhanced antibacterial potency and expanded the spectrum of activity.[3] This led to the development of the second-generation quinolones, known as fluoroquinolones, with norfloxacin and the highly successful ciprofloxacin being key examples.[2][3] These agents demonstrated potent activity against a wide range of Gram-negative pathogens, including Pseudomonas aeruginosa, and also gained activity against some Gram-positive bacteria.[3][5] Subsequent generations have further refined the structure to enhance Gram-positive and anaerobic coverage.[2]

Below is a diagram illustrating the key historical developments in the evolution of quinolone antibiotics.

Quinolone_History Figure 1. Historical Development of Quinolone Antibiotics cluster_0 Foundation cluster_1 First Generation cluster_2 Second Generation (Fluoroquinolones) cluster_3 Third & Fourth Generations 1830s Quinoline isolated from coal tar 1950s Search for Chloroquine Analogs 1962 Nalidixic Acid Discovered (G. Lesher) 1950s->1962 Serendipitous Byproduct 1970s Pipemidic Acid & Oxolinic Acid 1962->1970s Improvements 1978 Norfloxacin Developed 1970s->1978 Fluorination Breakthrough 1981 Ciprofloxacin Patented 1978->1981 Potency Increase 1990s Levofloxacin & Moxifloxacin (Enhanced Gram+ Activity) 1981->1990s Spectrum Expansion

A timeline of key milestones in quinolone antibiotic development.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics are bactericidal agents that exert their effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[7]

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial chromosome, a process vital for initiating DNA replication.[8][9]

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. Its primary role is to separate the interlinked daughter chromosomes following a round of replication.[9]

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[6][9] This action converts these essential enzymes into cellular toxins that create permanent double-stranded breaks in the bacterial chromosome, ultimately leading to the arrest of DNA synthesis and cell death.[6][7] Eukaryotic cells lack DNA gyrase and possess a type II topoisomerase that is significantly less susceptible to quinolone action, providing the basis for their selective toxicity.[2]

The diagram below illustrates the inhibitory action of quinolones on bacterial DNA replication.

Quinolone_MoA Figure 2. Mechanism of Action of Quinolone Antibiotics DNA_Gyrase DNA Gyrase (Gram-negative) Complex Quinolone-Enzyme-DNA Ternary Complex DNA_Gyrase->Complex Topo_IV Topoisomerase IV (Gram-positive) Topo_IV->Complex Breaks Double-Strand DNA Breaks Complex->Breaks Induces Replication DNA Replication Fork Replication->DNA_Gyrase Requires Replication->Topo_IV Requires Death Bacterial Cell Death Breaks->Death Leads to

Quinolones inhibit DNA gyrase and topoisomerase IV, leading to cell death.

Quantitative Comparison of Antibacterial Activity

The evolution from first-generation quinolones to second-generation fluoroquinolones resulted in a dramatic increase in potency and a broadening of the antibacterial spectrum. This is quantitatively demonstrated by comparing the Minimum Inhibitory Concentrations (MIC) of nalidixic acid and ciprofloxacin against various bacterial pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Bacterial Species Type Nalidixic Acid MIC (mg/L) Ciprofloxacin MIC (mg/L)
Escherichia coliGram-negative4 - 160.004 - 0.015
Pseudomonas aeruginosaGram-negative>1280.016 - 2
Haemophilus influenzaeGram-negative0.5 - 40.004 - 0.016
Staphylococcus aureusGram-positive64 - >2560.12 - 2
Streptococcus pneumoniaeGram-positive>1280.25 - 4
Neisseria gonorrhoeaeGram-negative0.25 - 20.001 - 0.004

Data compiled from multiple sources for illustrative comparison.[5][10][11] Actual values can vary by strain.

Experimental Protocols

Representative Synthesis: The Gould-Jacobs Reaction for Nalidixic Acid

Nalidixic acid, though technically a naphthyridine, is synthesized via principles applicable to many quinolones. A common synthetic route involves the Gould-Jacobs reaction.[12][13]

Objective: To synthesize the core ring structure of nalidixic acid.

Materials:

  • 2-amino-6-methylpyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Ethyl iodide

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Condensation: React 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate. This mixture is heated, causing the elimination of ethanol to form an intermediate adduct.[13]

  • Cyclization: The intermediate is heated to a high temperature (approx. 250°C) in a solvent like Dowtherm A. This induces thermal cyclization to form the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[13]

  • Hydrolysis: The resulting ester is saponified by heating with an aqueous solution of sodium hydroxide. This hydrolyzes the ester to the corresponding carboxylic acid salt.[13]

  • Acidification: The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the free acid (4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid). The solid is filtered and dried.

  • Alkylation: The acid is then alkylated with ethyl iodide in the presence of a base like potassium hydroxide in an alcoholic solvent. This step adds the ethyl group to the nitrogen at position 1, yielding nalidixic acid.[13]

  • Purification: The final product is purified by recrystallization.

The following workflow diagram illustrates the key stages in this synthesis.

Nalidixic_Acid_Synthesis Figure 3. Workflow for Nalidixic Acid Synthesis Condensation Step 1: Condensation (Heat to eliminate EtOH) Cyclization Step 2: Thermal Cyclization (~250°C in Dowtherm A) Condensation->Cyclization Hydrolysis Step 3: Saponification (Heat with NaOH) Cyclization->Hydrolysis Alkylation Step 4: N-Alkylation (Ethyl Iodide + KOH) Hydrolysis->Alkylation Purification Step 5: Purification (Recrystallization) Alkylation->Purification End Final Product: Nalidixic Acid Purification->End

A simplified workflow for the synthesis of nalidixic acid.
Biological Evaluation: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]

Objective: To determine the lowest concentration of a quinolone carboxylic acid that inhibits the visible growth of a target bacterium.

Materials:

  • 96-well microtiter plate

  • Test compound (e.g., Ciprofloxacin) stock solution

  • Bacterial isolate (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Procedure:

  • Antimicrobial Preparation: Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate. Typically, 50-100 µL of each concentration is added to the wells, leaving the last column for a growth control (no drug).[14]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculum Dilution: Dilute the standardized suspension so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.[14]

  • Inoculation: Inoculate each well of the microtiter plate (containing the antimicrobial dilutions and the growth control) with a standardized volume of the diluted bacterial suspension.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • Result Interpretation: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[14]

Conclusion

The discovery of quinoline carboxylic acids, initiated by the chance finding of nalidixic acid, has led to the development of a critically important class of broad-spectrum antibiotics. Through systematic medicinal chemistry efforts, particularly the introduction of the fluorine atom, the initial scaffold was transformed into highly potent fluoroquinolones that have been indispensable in treating a wide array of bacterial infections. Understanding their history, mechanism of action, and the methods for their synthesis and evaluation remains fundamental for professionals in the ongoing battle against infectious diseases and the development of the next generation of antimicrobial agents.

References

8-Methoxyquinoline-2-carboxylic Acid: A Comprehensive Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyquinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a prominent feature in a wide array of natural products and synthetic compounds with diverse and potent pharmacological activities.[1][2] This technical guide provides an in-depth overview of this compound and its pivotal role in medicinal chemistry, summarizing its synthesis, potential therapeutic applications, and the underlying mechanisms of action. The information is curated to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for quinoline synthesis. A common and effective strategy involves a multi-step process starting from readily available precursors. One plausible route is the Doebner-von Miller reaction, which is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][3] Alternatively, the oxidation of a precursor like 8-methoxy-2-methylquinoline offers a direct route to the desired carboxylic acid.[4][5]

Experimental Protocol: Synthesis via Oxidation of 8-Methoxy-2-methylquinoline

This protocol outlines the synthesis of this compound from 8-methoxy-2-methylquinoline.

Materials:

  • 8-methoxy-2-methylquinoline

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Hydrochloric acid (HCl) (concentrated)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-methoxy-2-methylquinoline (1 equivalent) in a mixture of dioxane and water.

  • Oxidation: Add selenium dioxide (1.2 equivalents) to the solution. Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove solid byproducts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.

  • Acidification and Isolation: Separate the aqueous layer and acidify it with concentrated hydrochloric acid until a precipitate forms.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

G cluster_synthesis Synthesis Workflow Start 8-Methoxy-2-methylquinoline Oxidation Oxidation (SeO2, Dioxane/H2O, Reflux) Start->Oxidation Workup Aqueous Workup (Filtration, Extraction) Oxidation->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification End This compound Purification->End

Synthesis workflow for this compound.

Role in Medicinal Chemistry

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a multitude of biological targets.[6] this compound and its derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[1][2][7] While specific data for this compound is limited, related 8-methoxyquinoline and quinoline-2-carboxylic acid derivatives have shown promising cytotoxic activity against various cancer cell lines.

Potential Mechanisms of Anticancer Action:

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling cascade is a critical pathway that is often hyperactivated in cancer, promoting cell proliferation and survival.[8] Some quinoline derivatives have been shown to inhibit key components of this pathway, leading to a reduction in tumor growth.[8]

  • Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Quinoline derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10] This can involve the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).[9]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, quinoline derivatives can halt the proliferation of cancer cells.[11][12] Arrest is often observed at the G2/M or G1/S phases and is associated with the modulation of cyclin-dependent kinases (CDKs) and cyclins.[11][13]

G cluster_pathway Potential Anticancer Signaling Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest MQCA 8-Methoxyquinoline- 2-carboxylic Acid Derivative PI3K PI3K MQCA->PI3K Inhibits Mitochondria Mitochondria MQCA->Mitochondria Induces Death_Receptors Death_Receptors MQCA->Death_Receptors Activates G2M_Phase G2M_Phase MQCA->G2M_Phase Induces Akt Akt PI3K->Akt Inhibition mTOR mTOR Akt->mTOR Inhibition Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Inhibition Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Caspases Caspases Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Death_Receptors->Caspases Mitosis Mitosis G2M_Phase->Mitosis Block

Potential anticancer mechanisms of quinoline derivatives.

Quantitative Data on Related Compounds:

While specific IC₅₀ values for this compound are not extensively reported, the following table summarizes the cytotoxic activity of related quinoline derivatives against various cancer cell lines to provide a comparative context.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colon)0.35[8]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-2 (Colon)0.54[8]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)82.9% inhibition at 100 µM[14]
Quinoline-2-carboxylic acidPC3 (Prostate)26 µg/mL[4]
8-Hydroxyquinoline-2-carbaldehydeHep3B (Liver)6.25 µg/mL
Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[15] Derivatives of 8-hydroxyquinoline, a close structural analog of 8-methoxyquinoline, exhibit potent activity against a broad spectrum of bacteria and fungi.[6][16] The antimicrobial action is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzymatic function.[17]

Potential Mechanisms of Antimicrobial Action:

  • Metal Ion Chelation: The nitrogen atom of the quinoline ring and the oxygen atom of the methoxy or hydroxyl group can form stable complexes with metal ions like Fe²⁺, Zn²⁺, and Cu²⁺, disrupting their homeostasis within microbial cells.

  • Enzyme Inhibition: By binding to the active sites of essential microbial enzymes, quinoline derivatives can inhibit their function and block critical metabolic pathways.

Quantitative Data on Related Compounds:

The following table presents the Minimum Inhibitory Concentration (MIC) values of related quinoline derivatives against common bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
8-Methoxy-4-methyl-quinoline derivative (Compound 10)S. aureus3.125[15][18]
8-Methoxy-4-methyl-quinoline derivative (Compound 11)B. subtilis6.25[15][18]
8-Methoxy-4-methyl-quinoline derivative (Compound 16)E. coli6.25[15][18]
8-Hydroxyquinoline derivative (PH176)MRSA16 (MIC₅₀)[16][19]
Antiviral Activity

Several quinoline derivatives have been reported to possess antiviral activity against a range of viruses, including influenza virus and dengue virus.[20][21] The mechanisms of antiviral action can vary, from inhibiting viral entry and replication to targeting viral enzymes.[22][23]

Potential Mechanisms of Antiviral Action:

  • Inhibition of Viral Enzymes: Quinoline derivatives can act as inhibitors of viral proteases or polymerases, which are essential for viral replication.

  • Interference with Viral Entry: Some compounds can block the interaction between the virus and host cell receptors, preventing viral entry.

  • Modulation of Host Factors: By targeting host cell pathways that are co-opted by the virus for its replication, these compounds can indirectly inhibit viral propagation.

Quantitative Data on Related Compounds:

The table below shows the antiviral activity of some quinoline derivatives.

Compound/DerivativeVirusEC₅₀/IC₅₀Reference
8-Hydroxyquinoline-aminobenzothiazole derivativeDengue Virus Type 2 Protease0.91 µM (IC₅₀)[24]
5-Sulphonamido-8-hydroxyquinoline derivativeAvian Paramyxovirus Type 1 (APMV-1)3-4 µ g/egg (IC₅₀)[25]
5-Sulphonamido-8-hydroxyquinoline derivativeLaryngotracheitis Virus (LTV)3-4 µ g/egg (IC₅₀)[25]

Detailed Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT assay to determine the cytotoxic effects of this compound and its derivatives on cancer cell lines.[7][14][26][27]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

G cluster_mtt MTT Assay Workflow Seed Seed Cells in 96-well Plate Treat Treat with Compound Seed->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (4h) Add_MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the test compound against bacterial strains.[2][28][29][30][31][32]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound (dissolved in an appropriate solvent)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Plaque Reduction Assay

This protocol describes a plaque reduction assay to evaluate the antiviral activity of the test compound.[15][18][28][33][34][35]

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock

  • Cell culture medium

  • 6-well or 12-well plates

  • Test compound

  • Overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Crystal violet solution

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus and pre-incubate with different concentrations of the test compound for 1 hour.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After a 1-hour adsorption period, remove the inoculum and add the overlay medium.

  • Incubation: Incubate the plates for 2-4 days until plaques are visible.

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry with the potential for development into novel therapeutic agents. Its structural similarity to other biologically active quinolines suggests a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. While further research is needed to fully elucidate the specific mechanisms of action and to obtain comprehensive quantitative data for this particular compound, the existing literature on related derivatives provides a strong foundation for future drug discovery and development efforts. The detailed protocols provided in this guide offer a starting point for researchers to synthesize and evaluate the biological potential of this compound and its analogs.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 8-Methoxyquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 8-Methoxyquinoline-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous pharmacologically active compounds, and the specific functionalization at the 2 and 8 positions allows for diverse chemical modifications. This document provides a detailed protocol for a two-step synthesis of this compound, commencing from the readily available starting material, 8-hydroxyquinoline. The described procedure is robust and can be readily adapted for scale-up operations in a laboratory setting.

Experimental Protocols

Step 1: Synthesis of 8-Methoxyquinoline from 8-Hydroxyquinoline

This initial step involves the methylation of the hydroxyl group of 8-hydroxyquinoline to yield 8-methoxyquinoline. This is a standard Williamson ether synthesis.

Materials:

  • 8-Hydroxyquinoline

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Anhydrous Acetone

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 8-hydroxyquinoline (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 8-methoxyquinoline by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Synthesis of this compound from 8-Methoxyquinoline

This second step utilizes a Reissert reaction to introduce a carboxylic acid group at the 2-position of the 8-methoxyquinoline intermediate.

Materials:

  • 8-Methoxyquinoline

  • Benzoyl Chloride

  • Potassium Cyanide (KCN)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Equipment:

  • Two-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve 8-methoxyquinoline (1 equivalent) in dichloromethane.

  • Prepare a solution of potassium cyanide (2.5 equivalents) in deionized water.

  • Combine the two solutions in a two-necked round-bottom flask and cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (1.2 equivalents) to the stirred, biphasic mixture over a period of 30 minutes.

  • Continue stirring at room temperature for 12-16 hours.

  • Separate the organic layer and wash it with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Reissert compound.

  • Hydrolyze the crude Reissert compound by refluxing with concentrated hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution until a precipitate forms.

  • Filter the precipitate, wash with cold deionized water, and dry to obtain the crude this compound.

  • Recrystallize the crude product from ethanol to yield the pure compound.

Data Presentation

Step Reactant Product Typical Yield Purity (by HPLC)
18-Hydroxyquinoline8-Methoxyquinoline85-95%>98%
28-MethoxyquinolineThis compound60-70%>99%

Visualizations

Synthesis_Workflow Start 8-Hydroxyquinoline Step1 Step 1: Methylation Start->Step1 Step1_reagents Reagents: - Dimethyl Sulfate - K₂CO₃ - Acetone Step1_reagents->Step1 Intermediate 8-Methoxyquinoline Step1->Intermediate Step2 Step 2: Reissert Reaction & Hydrolysis Intermediate->Step2 Step2_reagents Reagents: - Benzoyl Chloride - KCN - HCl (aq) Step2_reagents->Step2 Final_Product This compound Step2->Final_Product

Caption: Synthetic workflow for this compound.

Reissert_Mechanism cluster_step1 Reissert Compound Formation cluster_step2 Hydrolysis Quinoline 8-Methoxyquinoline Quat_salt N-Acylquinolinium Salt Quinoline->Quat_salt + Benzoyl Chloride Acylium Benzoyl Chloride Cyanide Cyanide Ion (CN⁻) Reissert_compound Reissert Compound Quat_salt->Reissert_compound + CN⁻ Reissert_compound_hydrolysis Reissert Compound Reissert_compound->Reissert_compound_hydrolysis Proceeds to Hydrolysis Carboxylic_acid 8-Methoxyquinoline- 2-carboxylic acid Reissert_compound_hydrolysis->Carboxylic_acid + H₂O, H⁺ Benzaldehyde Benzaldehyde Reissert_compound_hydrolysis->Benzaldehyde byproduct Acid Acid (H⁺)

Caption: Simplified mechanism of the Reissert reaction.

Application Notes and Protocols for the Quantification of 8-Methoxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 8-Methoxyquinoline-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry are designed to deliver accurate and reproducible results for researchers in drug discovery, development, and quality control.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the separation and quantification of organic molecules. This protocol outlines a reversed-phase HPLC method adaptable for the analysis of this compound.

Experimental Protocol

a) Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 80:20 v/v) containing an acidic modifier like 0.1% formic acid to ensure good peak shape.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by UV scan of a standard solution; a wavelength around 340 nm is a reasonable starting point based on similar quinoline structures.[1]

  • Column Temperature: 30°C.

b) Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. From this stock, prepare a series of calibration standards by serial dilution.

  • Pharmaceutical Formulations:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder and dissolve it in the mobile phase or a suitable organic solvent.

    • Use sonication to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

c) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the injected standards.

  • Perform a linear regression analysis to determine the linearity and obtain the equation of the line.

  • Quantify the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation Parameters (Illustrative)

The following table summarizes typical validation parameters for an HPLC method. Actual values must be determined experimentally.

ParameterSpecification
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)≤ 2%
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC HPLC Separation Standard_Prep->HPLC Sample_Prep Sample Preparation Sample_Prep->HPLC UV_Detection UV Detection HPLC->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General workflow for the quantification of this compound using HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For highly sensitive and selective quantification, especially in complex matrices like biological fluids, an LC-MS/MS method is recommended. The following protocol is adapted from a validated method for a structurally similar compound and can be optimized for this compound.[2]

Experimental Protocol

a) Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., Luna C18, 50 x 2.0 mm, 5 µm).[2]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

    • A gradient elution program should be optimized to achieve good separation.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

  • MRM Transitions: The precursor and product ion transitions for this compound and an internal standard (IS) must be determined by direct infusion. For this compound (MW: 203.19), a potential precursor ion [M+H]⁺ would be m/z 204.2.

b) Sample Preparation (for Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Method Validation Parameters

The following table provides expected performance characteristics for a validated LC-MS/MS method based on a similar compound.[2]

ParameterTypical Value
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy (% RE)Within ±15%
Precision (% CV)< 15%
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Recovery95.0% - 106.0%[3]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_MS_Detection Peak_Area_Ratio Peak Area Ratio (Analyte/IS) MS_MS_Detection->Peak_Area_Ratio Calibration Calibration Curve Peak_Area_Ratio->Calibration Concentration_Calc Concentration Calculation Calibration->Concentration_Calc

Caption: Workflow for the bioanalysis of this compound in plasma by LC-MS/MS.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry offers a simple and rapid method for the quantification of this compound in bulk or simple formulations.

Experimental Protocol

a) Instrumentation:

  • Spectrophotometer: A UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

b) Sample Preparation:

  • Solvent: A suitable solvent in which the analyte is soluble and stable (e.g., methanol, ethanol, or 0.1 N HCl).

  • Standard Solutions: Prepare a stock solution of this compound and dilute to prepare a series of calibration standards.

  • Sample Solutions: Dissolve a known quantity of the sample in the chosen solvent to obtain a concentration within the linear range of the assay.

c) Determination of λmax:

  • Scan a standard solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For a related compound, moxifloxacin, a λmax of 285 nm was observed.[4]

d) Quantification:

  • Measure the absorbance of the standard and sample solutions at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

Method Validation Parameters (Illustrative)
ParameterSpecification
Linearity (r²)≥ 0.99
Accuracy (% Recovery)90 - 110%[4]
Precision (% RSD)≤ 2%
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not extensively documented, its structural analog, 8-hydroxyquinoline, is known to exert biological effects through metal chelation, particularly of iron. This can lead to the generation of reactive oxygen species (ROS) via the Fenton reaction, which in turn can induce cellular stress and apoptosis.[5]

Signaling_Pathway MQCA This compound Chelation Iron Chelation MQCA->Chelation Fenton Fenton Reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻) Chelation->Fenton ROS Increased Reactive Oxygen Species (ROS) Fenton->ROS Stress Cellular Stress ROS->Stress Apoptosis Apoptosis Stress->Apoptosis

Caption: Postulated mechanism of action for this compound based on its structural similarity to 8-hydroxyquinoline.

References

Application Note: HPLC Analysis of 8-Methoxyquinoline-2-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8-Methoxyquinoline-2-carboxylic acid and its potential derivatives. Quinolines are a significant class of heterocyclic compounds with a wide range of pharmaceutical applications.[1] Accurate and reliable analytical methods are therefore essential for purity assessment, stability studies, and quality control in drug development. The described reverse-phase HPLC (RP-HPLC) method provides excellent separation and resolution for this compound.

Introduction

This compound is a derivative of quinoline, a bicyclic aromatic compound. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and antitumor properties.[2][3] The specific compound, this compound, and its analogs are of interest in medicinal chemistry. Given the chelating nature of related quinoline compounds like 8-hydroxyquinoline, which can lead to poor peak shape in HPLC analysis, this method incorporates an acidic modifier to ensure symmetrical peaks and reproducible retention times.[4] This protocol is designed to be a starting point for the analysis of a range of quinoline-2-carboxylic acid derivatives.

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column is recommended for the separation of these relatively nonpolar compounds.[5]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid or trifluoroacetic acid (TFA).

  • Vials: Amber glass vials to protect light-sensitive compounds.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Note: The gradient can be optimized based on the specific derivatives being analyzed to achieve the best resolution. For more polar derivatives, a lower starting percentage of Mobile Phase B may be required.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).

  • Sample Solution: Dissolve the sample containing this compound or its derivatives in the initial mobile phase to a suitable concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Initial Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Area F->G H Quantify Concentration G->H

Caption: Workflow for the HPLC analysis of this compound.

Data Presentation

The following table provides an example of how to present the quantitative data obtained from the HPLC analysis.

CompoundRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 18.5212543010
Standard 28.5125102320
Standard 38.5350214540
Sample 18.5237658930.0
Derivative A9.78453210-
Derivative B11.23210987-

Discussion

This method provides a reliable and reproducible approach for the analysis of this compound. The use of a C18 column allows for good retention of the analyte, while the acidic mobile phase helps to ensure sharp, symmetrical peaks by minimizing interactions with any residual silanols on the stationary phase and preventing chelation with metal ions.[4] The gradient elution allows for the separation of the parent compound from its potential derivatives, which may have different polarities. The UV detection wavelength of 254 nm is generally suitable for aromatic compounds. However, it is advisable to determine the optimal wavelength for specific derivatives by acquiring a UV spectrum.

Conclusion

The HPLC method described in this application note is suitable for the routine analysis of this compound and its derivatives in a research or quality control setting. The protocol is straightforward and uses common HPLC instrumentation and consumables. The provided workflow and data presentation table can be adapted for specific laboratory needs. Further optimization of the mobile phase gradient may be necessary to achieve baseline separation for complex mixtures of derivatives.

References

Application Notes and Protocols for 8-Methoxyquinoline-2-carboxylic Acid as a Fluorescent Probe in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 8-Methoxyquinoline-2-carboxylic acid and its derivatives as fluorescent probes for biological assays. The quinoline scaffold is a versatile platform for the development of fluorescent sensors due to its favorable photophysical properties and ability to be chemically modified for specific applications.[1] Derivatives of 8-Methoxyquinoline, in particular, have shown significant promise as "turn-on" fluorescent probes for the detection of biologically important metal ions, such as zinc (Zn²⁺).[2][3]

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The fluorescence of many quinoline-based probes is quenched in their free form. Upon binding to a target analyte, such as a metal ion, the probe undergoes a conformational change that restricts intramolecular vibrations and rotations. This rigidity reduces non-radiative decay pathways and leads to a significant increase in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[4] In the case of certain 8-methoxyquinoline derivatives designed as zinc sensors, the binding of Zn²⁺ to the quinoline nitrogen and other chelating groups effectively "turns on" the fluorescence, allowing for sensitive detection of the ion.[2][3]

Quantitative Data of 8-Methoxyquinoline-Based Fluorescent Probes

The photophysical properties of fluorescent probes are critical for their application in biological assays. The following table summarizes the key quantitative data for a GFP-inspired fluorescent zinc sensor derived from 8-methoxyquinoline, which will be referred to as "MQ-Zn Sensor" in the protocols.

PropertyValueReference
Excitation Maximum (λex)440 nm[2][3]
Emission Maximum (λem)505 nm[2][3]
Stokes Shift65 nm[2]
Fluorescence Enhancement upon Zn²⁺ Binding37-fold[2][3]
Two-Photon Action Cross-Section (880 nm)73 GM[2][3]
Limit of Detection for Zn²⁺0.034 µM[3]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and application of an 8-methoxyquinoline-based fluorescent probe (MQ-Zn Sensor) for the detection and imaging of zinc in biological samples.

Protocol 1: Preparation of MQ-Zn Sensor Stock Solution

This protocol describes the preparation of a stock solution of the fluorescent probe for use in biological assays.

Materials:

  • This compound derived fluorescent probe (MQ-Zn Sensor)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

Procedure:

  • Accurately weigh a small amount of the MQ-Zn Sensor powder.

  • Dissolve the powder in anhydrous DMSO to prepare a stock solution of 1-10 mM.

  • Vortex the solution until the probe is completely dissolved.

  • Aliquot the stock solution into microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: In Vitro Fluorescence Titration of MQ-Zn Sensor with Zinc

This protocol is for determining the fluorescence response of the MQ-Zn Sensor to varying concentrations of Zn²⁺ in a cell-free system.

Materials:

  • MQ-Zn Sensor stock solution (from Protocol 1)

  • Zinc chloride (ZnCl₂) stock solution (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., 50 mM PIPES, 100 mM KCl, pH 7.0)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Dilute the MQ-Zn Sensor stock solution in the buffer to a final working concentration (e.g., 1 µM).

  • Prepare a series of ZnCl₂ dilutions in the buffer.

  • To the wells of the 96-well plate, add the MQ-Zn Sensor working solution.

  • Add increasing concentrations of the diluted ZnCl₂ solutions to the wells. Include a control well with only the sensor solution and buffer.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~505 nm.

  • Plot the fluorescence intensity as a function of Zn²⁺ concentration to generate a binding curve.

Protocol 3: Live Cell Imaging of Intracellular Zinc

This protocol outlines the steps for using the MQ-Zn Sensor to visualize intracellular labile zinc in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa or HEK-293 cells) grown on glass-bottom dishes or chamber slides

  • MQ-Zn Sensor stock solution (from Protocol 1)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Zinc ionophore (e.g., pyrithione) - optional, for positive control

  • Zinc chelator (e.g., TPEN) - optional, for negative control

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Seed the cells on glass-bottom dishes and culture overnight to allow for attachment.

  • Probe Loading:

    • On the day of the experiment, dilute the MQ-Zn Sensor stock solution to a final working concentration of 1-10 µM in serum-free cell culture medium.[5]

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.[5] The optimal incubation time and probe concentration should be determined empirically for each cell type.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS or imaging buffer to remove any unbound probe.[5]

  • Imaging:

    • Add fresh, pre-warmed imaging buffer or culture medium to the cells.

    • Image the cells using a fluorescence microscope with excitation around 440 nm and emission detection around 505 nm.

    • Use the lowest possible excitation intensity to minimize phototoxicity.[5]

  • (Optional) Controls:

    • Positive Control: To confirm the probe's response to zinc, treat the cells with a zinc ionophore (e.g., 1-10 µM pyrithione) and a low concentration of ZnCl₂ (e.g., 10-50 µM) to increase intracellular zinc levels. A significant increase in fluorescence should be observed.[6]

    • Negative Control: To chelate intracellular zinc and confirm the specificity of the probe, treat the cells with a cell-permeable zinc chelator like TPEN (e.g., 10-50 µM). A decrease in fluorescence should be observed.[6]

Visualizations

The following diagrams illustrate the underlying principles and workflows associated with the use of 8-methoxyquinoline-based fluorescent probes.

G Mechanism of a 'Turn-On' Fluorescent Zinc Sensor cluster_mechanism Probe Free Probe (Low Fluorescence) Complex Probe-Zn²⁺ Complex (High Fluorescence) Probe->Complex Binding Light_Out_Low Low Emission (~505 nm) Probe->Light_Out_Low Zn Zn²⁺ Zn->Complex Light_Out_High High Emission (~505 nm) Complex->Light_Out_High Light_In Excitation Light (~440 nm) Light_In->Probe Light_In->Complex Mechanism Chelation-Enhanced Fluorescence (CHEF)

Caption: Signaling pathway of a 'turn-on' fluorescent zinc sensor.

G Experimental Workflow for Cellular Zinc Imaging Start Start: Culture Cells on Glass-Bottom Dish Prepare_Probe Prepare Probe Working Solution (1-10 µM in Serum-Free Medium) Start->Prepare_Probe Incubate_Probe Incubate Cells with Probe (15-60 min, 37°C) Prepare_Probe->Incubate_Probe Wash_Cells Wash Cells with PBS (2-3 times) Incubate_Probe->Wash_Cells Image_Cells Fluorescence Microscopy (Ex: ~440 nm, Em: ~505 nm) Wash_Cells->Image_Cells Analyze_Data Image and Data Analysis Image_Cells->Analyze_Data Optional_Controls Optional: Add Controls (Zn²⁺/Ionophore or TPEN) Image_Cells->Optional_Controls End End Analyze_Data->End Optional_Controls->Image_Cells

Caption: General experimental workflow for cellular zinc imaging.

G Logic Diagram for Probe Application in Drug Discovery Start Hypothesis: Drug affects Zn²⁺ homeostasis Cell_Model Select appropriate cell model Start->Cell_Model Treat_Cells Treat cells with drug candidate Cell_Model->Treat_Cells Control_Cells Prepare vehicle-treated control cells Cell_Model->Control_Cells Probe_Staining Stain all cells with MQ-Zn Sensor Treat_Cells->Probe_Staining Control_Cells->Probe_Staining Imaging Acquire fluorescence images Probe_Staining->Imaging Quantification Quantify fluorescence intensity Imaging->Quantification Comparison Compare fluorescence between treated and control groups Quantification->Comparison Conclusion Conclusion on drug's effect on Zn²⁺ levels Comparison->Conclusion Change No_Change No significant change Comparison->No_Change No Change No_Change->Conclusion Change Significant change

Caption: Logical workflow for using the probe in drug discovery.

References

Application of 8-Methoxyquinoline-2-carboxylic Acid in Antibacterial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone carboxylic acids represent a significant class of antibacterial agents, primarily exerting their effect through the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes in DNA replication. This mechanism disrupts bacterial cell division and leads to cell death. Within this broad class, 8-methoxyquinoline-2-carboxylic acid serves as a valuable scaffold for the development of novel antibacterial compounds. Its structural framework allows for chemical modifications to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. These application notes provide an overview of the antibacterial potential of this compound derivatives and detailed protocols for their evaluation.

Mechanism of Action: Quinolone Antibacterials

Quinolone antibiotics target the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and cleaved DNA, quinolones prevent the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[1][4][5] The 8-methoxy substituent on the quinoline ring can influence the compound's pharmacokinetic and pharmacodynamic properties.

G cluster_bacteria Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication & Segregation DNA_Gyrase->DNA_Replication Topo_IV Topoisomerase IV Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to Quinolone 8-Methoxyquinoline-2- carboxylic acid derivative Quinolone->DNA_Gyrase inhibition Quinolone->Topo_IV inhibition

Fig. 1: General mechanism of action of quinolone antibiotics.

Quantitative Antibacterial Activity

Recent studies have focused on synthesizing derivatives of this compound to explore their antibacterial potential. A notable series of novel 8-methoxyquinoline-2-carboxamide compounds incorporating a 1,3,4-thiadiazole moiety has been synthesized and evaluated for in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The results, summarized in Table 1, demonstrate that several derivatives exhibit moderate to good antibacterial efficacy, with some compounds showing activity comparable to the reference drug, Chloramphenicol.

Table 1: Minimum Inhibitory Concentrations (MICs) of 8-Methoxyquinoline-2-carboxamide Derivatives

Compound IDR-groupS. aureus (ATCC 29213)B. subtilis (ATCC 6633)S. epidermidis (ATCC 12228)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)S. typhi (ATCC 14028)
6a Phenyl12.5252550>5050
6b 2-Methylphenyl12.512.52550>5050
6c 4-Methylphenyl6.2512.512.5255025
6d 2-Chlorophenyl6.256.2512.5255025
6e 4-Chlorophenyl3.1256.256.2512.52512.5
6f 2-Fluorophenyl6.2512.512.5255025
6g 4-Fluorophenyl3.1256.256.2512.52512.5
6h 2-Bromophenyl6.256.2512.5255025
6i 4-Bromophenyl3.1253.1256.2512.52512.5
6j 2-Nitrophenyl12.5252550>5050
6k 4-Nitrophenyl6.2512.512.5255025
6l 2,4-Dichlorophenyl3.1253.1256.2512.52512.5
6m 2,4-Difluorophenyl3.1256.256.2512.52512.5
6n 3,4,5-Trimethoxyphenyl255050>50>50>50
6o Naphthyl12.5252550>5050
Chloramphenicol -3.1253.1256.256.2512.56.25
MIC values are presented in µg/mL.

Experimental Protocols

The following protocols are based on methodologies employed for the synthesis and antibacterial evaluation of 8-methoxyquinoline-2-carboxamide derivatives.

Synthesis of 8-Methoxyquinoline-2-carboxamide Derivatives (General Procedure)

This protocol outlines the synthesis of 8-methoxyquinoline-2-carboxamide derivatives containing a 1,3,4-thiadiazole moiety.

G Start 8-Methoxyquinoline- 2-carboxylic acid Step1 Esterification with Methanol Start->Step1 Intermediate1 Methyl 8-methoxyquinoline- 2-carboxylate Step1->Intermediate1 Step2 Hydrazinolysis with Hydrazine Hydrate Intermediate1->Step2 Intermediate2 8-Methoxyquinoline-2- carbohydrazide Step2->Intermediate2 Step3 Reaction with CS2 and KOH, followed by Hydrazine Hydrate Intermediate2->Step3 Intermediate3 5-(8-Methoxyquinolin-2-yl)- 1,3,4-thiadiazol-2-amine Step3->Intermediate3 Step4 Condensation with Aromatic Aldehydes Intermediate3->Step4 Intermediate4 Schiff Base Intermediate Step4->Intermediate4 Step5 Reduction with NaBH4 Intermediate4->Step5 Final_Product Final 8-Methoxyquinoline-2- carboxamide Derivatives Step5->Final_Product

Fig. 2: Synthetic workflow for 8-methoxyquinoline-2-carboxamide derivatives.

Materials:

  • This compound

  • Thionyl chloride

  • Methanol

  • Hydrazine hydrate

  • Carbon disulfide

  • Potassium hydroxide

  • Substituted aromatic aldehydes

  • Sodium borohydride

  • Appropriate solvents (e.g., ethanol, DMF)

Procedure:

  • Synthesis of 8-Methoxyquinoline-2-carbonyl chloride: this compound is refluxed with an excess of thionyl chloride. The excess thionyl chloride is removed under reduced pressure.

  • Synthesis of Methyl 8-methoxyquinoline-2-carboxylate: The resulting acid chloride is reacted with methanol to yield the methyl ester.

  • Synthesis of 8-Methoxyquinoline-2-carbohydrazide: The methyl ester is then treated with hydrazine hydrate in a suitable solvent like ethanol and refluxed to produce the carbohydrazide.

  • Synthesis of 5-(8-methoxyquinolin-2-yl)-1,3,4-thiadiazole-2-thiol: The carbohydrazide is reacted with carbon disulfide in the presence of potassium hydroxide.

  • Synthesis of 2-amino-5-(8-methoxyquinolin-2-yl)-1,3,4-thiadiazole: The thiol intermediate is reacted with hydrazine hydrate.

  • Synthesis of Schiff base derivatives: The amino-thiadiazole is condensed with various substituted aromatic aldehydes in ethanol with a catalytic amount of glacial acetic acid.

  • Synthesis of final carboxamide derivatives: The Schiff base is reduced using sodium borohydride in methanol to yield the final 8-methoxyquinoline-2-carboxamide derivatives.

  • Purification and Characterization: The final products are purified by recrystallization or column chromatography and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

  • Synthesized 8-methoxyquinoline-2-carboxamide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Reference antibiotic (e.g., Chloramphenicol)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds and the reference antibiotic in DMSO to a high concentration (e.g., 1000 µg/mL).

  • Preparation of Test Plates: a. Add 100 µL of sterile MHB to each well of a 96-well microtiter plate. b. Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next. c. The final concentrations of the compounds may range, for example, from 0.09 to 50 µg/mL.

  • Inoculation: a. Prepare a bacterial inoculum suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. c. Add 10 µL of the diluted bacterial suspension to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.

G Start Synthesized Compound Stock Solution Step1 Prepare 2-fold serial dilutions in 96-well plate with MHB Start->Step1 Step3 Inoculate wells with bacterial suspension Step1->Step3 Step2 Prepare and standardize bacterial inoculum (0.5 McFarland) Step2->Step3 Step4 Incubate at 37°C for 18-24 hours Step3->Step4 Step5 Visually inspect for bacterial growth Step4->Step5 Result Determine MIC (Lowest concentration with no visible growth) Step5->Result

Fig. 3: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

Derivatives of this compound have demonstrated promising in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The structure-activity relationship studies suggest that modifications, particularly at the carboxamide moiety, can significantly influence the antibacterial potency. Further research should focus on optimizing the lead compounds to enhance their activity, particularly against resistant strains, and to evaluate their in vivo efficacy and safety profiles. The protocols provided herein offer a standardized approach for the synthesis and evaluation of such novel antibacterial candidates, facilitating further drug discovery and development efforts in this chemical class.

References

Application Notes and Protocols: 8-Methoxyquinoline-2-carboxylic Acid as a Chelating Agent for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyquinoline-2-carboxylic acid is a derivative of the well-known bicyclic heteroaromatic compound, quinoline. Its structure, featuring a carboxylic acid group at the 2-position and a methoxy group at the 8-position, suggests a strong potential for acting as a bidentate or tridentate chelating agent for a variety of metal ions. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic and methoxy groups can act as electron donor sites, forming stable coordination complexes with metal ions.[1][2] This property is of significant interest in various fields, including analytical chemistry, catalysis, and particularly in medicinal chemistry and drug development, where metal chelation is a key mechanism of action for drugs targeting diseases associated with metal dysregulation.[3][4]

While specific experimental data on the metal chelation properties of this compound is limited in the current literature, extensive research has been conducted on its close structural analog, 8-hydroxyquinoline-2-carboxylic acid (8-HQA). The primary difference between these two molecules is the substitution at the 8-position (methoxy vs. hydroxyl). Given the structural similarity, the data and experimental protocols for 8-HQA serve as a valuable and informative proxy for understanding and investigating the potential of this compound as a chelating agent. It is anticipated that the methoxy derivative will exhibit comparable, albeit slightly modified, chelating behavior due to the electronic differences between the methoxy and hydroxyl groups.

These application notes provide a summary of the known chelating properties of the closely related 8-hydroxyquinoline-2-carboxylic acid and offer detailed experimental protocols that can be adapted for the study of this compound.

Quantitative Data: Stability Constants of Metal Complexes with 8-Hydroxyquinoline-2-carboxylic Acid (8-HQA)

The following tables summarize the stability constants (log β) for the formation of metal complexes with 8-hydroxyquinoline-2-carboxylic acid. These values provide a quantitative measure of the affinity of the chelating agent for different metal ions. It is important to note that these constants were determined for 8-HQA and should be considered as indicative values when investigating this compound.

Table 1: Stability Constants (log β) for 1:1 and 1:2 Metal-Ligand Complexes of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Metal Ions. [5][6]

Metal Ionlog β (MLH+)log β (ML)log β (ML2)
Mn²⁺--12.45
Fe²⁺--13.45
Co²⁺--15.90
Ni²⁺--17.17
Cu²⁺--20.64
Zn²⁺--18.78

Table 2: Stability Constants (Log K1) for 1:1 Metal-Ligand Complexes of 8-Hydroxyquinoline-2-carboxylic Acid with Various Metal Ions. [7]

Metal IonLog K1
Mg(II)4.93
Ca(II)6.16
Sr(II)4.82
Ba(II)4.10
La(III)10.13
Gd(III)9.89
Cu(II)12.00
Zn(II)9.10
Cd(II)8.57
Pb(II)11.35

Experimental Protocols

The following are detailed protocols for key experiments to characterize the metal chelating properties of this compound, adapted from established methods for similar compounds.[5][7][8][9]

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved through various organic synthesis routes. A plausible method involves the methylation of the hydroxyl group of 8-hydroxyquinoline-2-carboxylic acid.

Materials:

  • 8-Hydroxyquinoline-2-carboxylic acid

  • Dimethyl sulfate (DMS) or methyl iodide

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, DMF)

  • Hydrochloric acid (for acidification)

  • Distilled water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Dissolve 8-hydroxyquinoline-2-carboxylic acid in the chosen anhydrous solvent in a round-bottom flask.

  • Add the base to the solution and stir.

  • Slowly add the methylating agent (e.g., dimethyl sulfate) to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Protocol 2: Determination of Metal-Ligand Stability Constants by Potentiometric Titration

This protocol describes the determination of the stability constants of metal complexes with this compound using the Calvin-Bjerrum pH-metric titration technique.[8][9]

Materials:

  • This compound

  • Metal salt solutions (e.g., nitrates or perchlorates of the metal ions of interest)

  • Standardized sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized nitric acid (HNO₃) or perchloric acid (HClO₄) solution

  • Inert salt solution (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength

  • High-precision pH meter and a combination glass electrode

  • Thermostated titration vessel

  • Magnetic stirrer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol-water mixture).

    • Prepare stock solutions of the metal salts of known concentration.

    • Prepare a standardized solution of NaOH.

    • Prepare a solution of an inert salt to maintain a constant ionic strength (e.g., 0.1 M KNO₃).

  • Titration Sets: Perform three sets of titrations:

    • Set 1 (Acid Titration): Titrate a solution of the acid (HNO₃ or HClO₄) with the standardized NaOH solution.

    • Set 2 (Ligand Titration): Titrate a solution containing the acid and a known concentration of this compound with the NaOH solution.

    • Set 3 (Metal-Ligand Titration): Titrate a solution containing the acid, the ligand, and a known concentration of the metal salt with the NaOH solution.

  • Titration Conditions:

    • Maintain a constant temperature (e.g., 25 °C) throughout the experiment using a thermostated vessel.

    • Maintain a constant ionic strength in all solutions using the inert salt.

    • Stir the solution continuously during the titration.

    • Record the pH after each addition of the NaOH titrant.

  • Data Analysis:

    • From the titration curves, calculate the proton-ligand stability constants (pKa values) of this compound.

    • From the metal-ligand titration curves, calculate the average number of ligands attached per metal ion (n̄) at different pH values.

    • Plot n̄ versus pL (where pL is the negative logarithm of the free ligand concentration).

    • From this formation curve, determine the stepwise and overall stability constants (log K and log β) of the metal complexes.

Protocol 3: Characterization of Metal Complexes by UV-Vis Spectrophotometry

This protocol is used to study the formation of metal complexes and can also be used to determine stability constants.[7]

Materials:

  • This compound solution

  • Metal salt solutions

  • Buffer solutions for pH control

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Spectral Scans:

    • Record the UV-Vis spectrum of the free ligand solution at a specific pH.

    • Record the UV-Vis spectrum of the metal ion solution.

    • Prepare a series of solutions containing a fixed concentration of the ligand and varying concentrations of the metal ion (or vice versa) at a constant pH.

    • Record the UV-Vis spectrum for each solution.

  • Analysis of Spectral Changes:

    • Observe changes in the absorption spectra (e.g., shifts in λmax, changes in absorbance) upon addition of the metal ion, which indicate complex formation.

    • Use methods like the mole-ratio method or Job's method of continuous variation to determine the stoichiometry of the metal-ligand complex.

  • Determination of Stability Constants:

    • By analyzing the absorbance data at a specific wavelength as a function of metal and ligand concentrations, the stability constants can be calculated using appropriate software and equations.

Visualizations

Logical Relationship of Chelation

ChelationProcess cluster_product Product Chelator 8-Methoxyquinoline- 2-carboxylic acid Complex Stable Metal-Ligand Complex Chelator->Complex Donates electrons MetalIon Metal Ion (Mn+) MetalIon->Complex Accepts electrons

Caption: Chelation of a metal ion by this compound.

Experimental Workflow for Stability Constant Determination

StabilityConstantWorkflow cluster_prep Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Prepare Solutions: - Ligand - Metal Salt - Standard Acid/Base B Perform Titrations: 1. Acid only 2. Acid + Ligand 3. Acid + Ligand + Metal A->B C Plot Titration Curves (pH vs. Volume of Base) B->C D Calculate Proton-Ligand Stability Constants (pKa) C->D E Calculate Metal-Ligand Formation Function (n̄) C->E F Plot Formation Curve (n̄ vs. pL) E->F G Determine Stepwise and Overall Stability Constants (log K, log β) F->G

Caption: Workflow for determining stability constants via potentiometric titration.

References

Application Notes and Protocols for the Synthesis of 8-Methoxyquinoline-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 8-methoxyquinoline-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step process commencing with the synthesis of 2-methyl-8-methoxyquinoline via the Doebner-von Miller reaction, followed by its oxidation to the target carboxylic acid.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The this compound scaffold, in particular, serves as a key intermediate for the development of novel therapeutic agents. This protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.

Signaling Pathway Context: Quinolines in Drug Development

Quinoline-based compounds have been identified as inhibitors of various signaling pathways implicated in disease. For instance, certain quinoline derivatives have been shown to modulate pathways involved in cell proliferation and survival, making them attractive candidates for anticancer drug development. The carboxylic acid moiety at the 2-position provides a handle for further chemical modifications to optimize biological activity and pharmacokinetic properties.

G General Role of Quinoline Derivatives in Signal Transduction cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cell Surface Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Signal Transduction Signaling_Protein Signaling Protein Kinase_Cascade->Signaling_Protein Activation Transcription_Factor Transcription Factor Signaling_Protein->Transcription_Factor Translocation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Modulation Quinoline Quinoline Derivative Quinoline->Signaling_Protein Inhibition

Caption: Role of Quinoline Derivatives in Signaling Pathways.

Experimental Protocols

This synthesis is performed in two main stages: the preparation of the intermediate, 2-methyl-8-methoxyquinoline, and its subsequent oxidation to the final product, this compound.

Part 1: Synthesis of 2-Methyl-8-methoxyquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2] In this step, 2-methoxyaniline reacts with crotonaldehyde in the presence of an acid catalyst.

Materials and Reagents:

  • 2-Methoxyaniline

  • Crotonaldehyde

  • Hydrochloric acid (concentrated)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-methoxyaniline (0.1 mol) and concentrated hydrochloric acid (0.12 mol).

  • Heat the mixture to reflux.

  • In a separate dropping funnel, prepare a solution of crotonaldehyde (0.12 mol) in toluene (50 mL).

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1 hour.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture with a 20% aqueous solution of sodium hydroxide until the pH is approximately 8-9.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Oxidation of 2-Methyl-8-methoxyquinoline to this compound

The methyl group at the 2-position of the quinoline ring is selectively oxidized to a carboxylic acid using selenium dioxide.[1]

Materials and Reagents:

  • 2-Methyl-8-methoxyquinoline (from Part 1)

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate (NaHCO₃)

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-methyl-8-methoxyquinoline (0.05 mol) in dioxane (50 mL).

  • Add selenium dioxide (0.06 mol) to the solution.

  • Reflux the mixture for 4-6 hours. The progress of the oxidation can be monitored by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the precipitated selenium metal.

  • Evaporate the dioxane under reduced pressure.

  • Dissolve the residue in a 10% aqueous sodium bicarbonate solution.

  • Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 3-4.

  • The this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Experimental Workflow

G start1 Start: 2-Methoxyaniline + Crotonaldehyde reflux1 Doebner-von Miller Reaction: Reflux with HCl start1->reflux1 workup1 Work-up: Neutralization, Extraction, Purification reflux1->workup1 intermediate Intermediate: 2-Methyl-8-methoxyquinoline workup1->intermediate start2 Start: 2-Methyl-8-methoxyquinoline intermediate->start2 oxidation Oxidation: Reflux with SeO2 in Dioxane start2->oxidation workup2 Work-up: Filtration, Acidification, Recrystallization oxidation->workup2 product Final Product: This compound workup2->product

Caption: Synthesis Workflow for this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediate. Please note that yields may vary depending on reaction scale and purification efficiency.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Spectroscopic Data (Expected)
2-Methyl-8-methoxyquinolineC₁₁H₁₁NO173.2160-7555-58¹H NMR, ¹³C NMR, MS confirming the structure
This compoundC₁₁H₉NO₃203.1950-70178-181¹H NMR, ¹³C NMR, IR (C=O stretch), MS confirming the structure

References

Application Notes and Protocols: 8-Methoxyquinoline-2-carboxylic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 8-methoxyquinoline-2-carboxylic acid and its analogs in the preparation of diverse heterocyclic compounds. The protocols and data presented herein are collated from recent scientific literature, offering valuable insights for researchers engaged in medicinal chemistry, drug discovery, and materials science.

Introduction

This compound is a versatile building block in organic synthesis. The quinoline scaffold itself is a key pharmacophore found in numerous biologically active compounds. The strategic placement of the methoxy and carboxylic acid functionalities at the 8- and 2-positions, respectively, allows for a variety of chemical transformations, leading to the construction of complex heterocyclic systems with potential therapeutic applications. This document outlines key synthetic applications and provides detailed experimental protocols for the synthesis of representative heterocyclic derivatives.

Synthetic Applications

This compound and its hydroxy analog, 8-hydroxyquinoline-2-carboxylic acid, are valuable precursors for the synthesis of a range of heterocyclic compounds, including:

  • Amides and Carboxamides: The carboxylic acid moiety can be readily converted to amides, which are important functional groups in many pharmaceutical agents. This is often achieved through coupling reactions with various amines.

  • Hybrid Molecules: The quinoline core can be linked to other bioactive pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities.

  • Thiazolidinones and Oxadiazoles: Through multi-step reaction sequences, the carboxylic acid can be transformed into intermediates that serve as precursors for the synthesis of five-membered heterocyclic rings like thiazolidinones and oxadiazoles.

These derivatives have shown promise in various therapeutic areas, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various heterocyclic compounds derived from quinoline-2-carboxylic acid analogs. This data provides a comparative overview of the efficiency of different synthetic routes.

Starting MaterialReagentsProductYield (%)Reference
8-Hydroxyquinoline-2-carboxylic acidSubstituted anilines, phosphorus trichlorideSubstituted 8-hydroxy-N-phenylquinoline-2-carboxamides61-79[2][5]
8-Hydroxyquinoline-2-carboxylic acidCiprofloxacin, TBTU, DIEACiprofloxacin-8-hydroxyquinoline hybrid96[5]
8-Hydroxyquinoline-8-Methoxyquinoline71[6]
8-Methoxyquinoline-5-Nitro-8-methoxyquinoline77[6]

Experimental Protocols

Protocol 1: Synthesis of Substituted 8-Hydroxy-N-phenylquinoline-2-carboxamides

This protocol details the synthesis of 8-hydroxy-N-phenylquinoline-2-carboxamides via the condensation of 8-hydroxyquinoline-2-carboxylic acid with substituted anilines.[2][5]

Materials:

  • 8-Hydroxyquinoline-2-carboxylic acid

  • Substituted aniline

  • Phosphorus trichloride

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of 8-hydroxyquinoline-2-carboxylic acid (1 equivalent) in an anhydrous solvent, add phosphorus trichloride (0.5 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

  • Add the substituted aniline (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted 8-hydroxy-N-phenylquinoline-2-carboxamide.

Expected Yield: 61-79%[2][5]

Protocol 2: Synthesis of a Ciprofloxacin-8-hydroxyquinoline Hybrid

This protocol describes the coupling of 8-hydroxyquinoline-2-carboxylic acid with ciprofloxacin using a peptide coupling agent.[5]

Materials:

  • 8-Hydroxyquinoline-2-carboxylic acid

  • Ciprofloxacin

  • 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve 8-hydroxyquinoline-2-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add TBTU (1.1 equivalents) and DIEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add ciprofloxacin (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • After completion, pour the reaction mixture into cold diethyl ether to precipitate the product.

  • Filter the precipitate, wash with diethyl ether, and dry under vacuum to obtain the hybrid compound.

Expected Yield: 96%[5]

Protocol 3: Synthesis of Thiazolidinones and other Heterocycles from Quinoline-2-carboxylic Acid

This multi-step protocol outlines the synthesis of various heterocyclic compounds starting from quinoline-2-carboxylic acid, as described by Mohammed & Mousa (2025).[4]

Step 1: Synthesis of 2-Quinolinyl Chloride (Intermediate)

  • React quinoline-2-carboxylic acid with thionyl chloride to produce 2-quinolinyl chloride.

Step 2: Synthesis of Hydrazine Derivative (Intermediate)

  • React 2-quinolinyl chloride with hydrazine.

Step 3: Formation of Thiol-oxadiazole Precursor (Intermediate)

  • React the hydrazine derivative with carbon disulfide (CS₂) in an alkaline medium.

Step 4: Synthesis of Mannich Bases

  • React the thiol-oxadiazole precursor with different amines to form Mannich bases.

Step 5: Synthesis of Ethyl Acetate Derivative (Intermediate)

  • React the thiol-oxadiazole precursor with ethyl-2-chloroacetate in the presence of potassium carbonate.

Step 6: Synthesis of Hydrazide Derivative (Intermediate)

  • React the ethyl acetate derivative with hydrazine in absolute ethanol.

Step 7: Synthesis of Schiff Bases

  • Condense the hydrazide derivative with various aromatic aldehydes.

Step 8: Synthesis of Thiazolidinones

  • React the Schiff bases with thioglycolic acid.

Note: For detailed reaction conditions and characterization data for each step, refer to the original publication by Mohammed & Mousa (2025).[4]

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in the protocols.

Synthesis_of_Carboxamides start 8-Hydroxyquinoline-2-carboxylic acid product Substituted 8-Hydroxy-N-phenylquinoline-2-carboxamide start->product Condensation reagent1 Substituted Aniline reagent1->product reagent2 PCl3 reagent2->product

Caption: Synthesis of 8-hydroxy-N-phenylquinoline-2-carboxamides.

Hybrid_Molecule_Synthesis start 8-Hydroxyquinoline-2-carboxylic acid product Ciprofloxacin-8-hydroxyquinoline Hybrid start->product Coupling reagent1 Ciprofloxacin reagent1->product reagent2 TBTU, DIEA reagent2->product

Caption: Synthesis of a ciprofloxacin-8-hydroxyquinoline hybrid molecule.

Heterocycle_Synthesis_Workflow cluster_intermediates Key Intermediates cluster_products Final Products A Quinoline-2-carboxylic acid B 2-Quinolinyl chloride A->B SOCl2 C Hydrazine derivative B->C Hydrazine D Thiol-oxadiazole precursor C->D CS2, base E Ethyl acetate derivative D->E Ethyl-2-chloroacetate P1 Mannich Bases D->P1 Amines F Hydrazide derivative E->F Hydrazine G Schiff base F->G Ar-CHO P2 Thiazolidinones G->P2 Thioglycolic acid

Caption: General workflow for the synthesis of diverse heterocycles.

References

Application Notes and Protocols for 8-Methoxyquinoline-2-carboxylic Acid in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyquinoline-2-carboxylic acid is a heterocyclic building block of significant interest in pharmaceutical research and development. Its quinoline scaffold is a common motif in a wide array of biologically active compounds. The presence of a carboxylic acid group at the 2-position and a methoxy group at the 8-position provides versatile handles for chemical modification, making it a valuable intermediate in the synthesis of novel pharmaceutical agents.[1][2] Quinolines, in general, are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.

This document provides detailed application notes and experimental protocols relevant to the use of this compound in pharmaceutical manufacturing, with a focus on a representative amidation reaction to generate novel derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₉NO₃[2]
Molecular Weight 203.19 g/mol
CAS Number 21141-35-5
Appearance Solid[2]
Solubility Soluble in organic solvents[2]

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process, beginning with the readily available 8-hydroxyquinoline. A plausible synthetic route is outlined below.

Diagram: Synthesis Workflow for this compound

G cluster_0 Step 1: Methylation cluster_1 Step 2: Oxidation (Hypothetical) cluster_2 Step 3: Conversion to Carboxylic Acid A 8-Hydroxyquinoline B 8-Methoxyquinoline A->B  CH₃I, K₂CO₃, Acetone   C Introduction of a precursor to the carboxylic acid at the 2-position B->C  Reagents for C-H activation/functionalization   D This compound C->D  Oxidation/Hydrolysis  

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of 8-Methoxyquinoline (Step 1)

This protocol is based on the methylation of 8-hydroxyquinoline.

Materials:

  • 8-Hydroxyquinoline

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 8-hydroxyquinoline in acetone.

  • Add potassium carbonate to the solution.

  • Slowly add methyl iodide to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 8-methoxyquinoline.

  • Purify the crude product by recrystallization or column chromatography.

Application in Pharmaceutical Synthesis: Amidation

The carboxylic acid functionality of this compound is a prime site for derivatization, most commonly through amidation to form a diverse library of amide compounds for biological screening.

Diagram: General Amidation Workflow

G A This compound B Activation of Carboxylic Acid A->B  Coupling Agent (e.g., HBTU, EDC)   D Amide Product B->D C Amine (R-NH₂) C->D  Base (e.g., DIPEA)  

Caption: General workflow for the amidation of this compound.

Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol describes a general procedure for the amidation of this compound with a primary amine using HBTU as a coupling agent.

Materials:

  • This compound

  • A primary amine (e.g., aniline)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DMF.

  • Add the primary amine to the solution.

  • Add HBTU to the reaction mixture.

  • Cool the mixture in an ice bath and slowly add DIPEA.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table presents representative yields for amidation reactions of aromatic carboxylic acids, which can be used as a benchmark for the synthesis of derivatives from this compound.

Carboxylic AcidAmineCoupling AgentYield (%)Reference
Benzoic AcidAnilineHBTU/DIPEA85-95%[3]
4-Nitrobenzoic AcidBenzylamineEDC/HOBt80-90%
2-Naphthoic AcidCyclohexylamineT3P90-98%

Signaling Pathways and Logical Relationships

While this compound is an intermediate and not directly involved in signaling pathways, the quinoline core is a key pharmacophore in many drugs that target specific biological pathways. The diagram below illustrates the general principle of how a synthetic intermediate leads to a potential drug candidate that can modulate a biological pathway.

Diagram: From Intermediate to Biological Target

G cluster_0 Chemical Synthesis cluster_1 Drug Discovery cluster_2 Pharmacology A This compound B Amide Derivative Library A->B  Amidation   C Biological Screening B->C D Lead Compound C->D  Hit Identification & Optimization   E Target Protein (e.g., Kinase, Receptor) D->E F Modulation of Signaling Pathway E->F  Inhibition/Activation  

References

Application Notes and Protocols: 8-Methoxyquinoline-2-carboxylic acid in Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Currently, there is a lack of specific published data on the plant growth regulation potential of 8-Methoxyquinoline-2-carboxylic acid. The following application notes and protocols are based on generalized methodologies for evaluating the effects of chemical compounds on plant growth and development. The quantitative data presented is hypothetical and for illustrative purposes only. Researchers are encouraged to adapt these protocols to their specific experimental needs and plant species of interest.

Introduction

Quinoline derivatives have been explored for various biological activities, including their potential as plant growth regulators and herbicides. This compound, a member of this chemical family, is a candidate for investigation into its effects on plant physiology. Synthetic auxins, a class of plant growth regulators, often contain a carboxylic acid group, suggesting that this compound might exhibit auxin-like activity. The protocols outlined below provide a framework for systematically evaluating the phytotoxic or growth-promoting effects of this compound.

Potential Applications

Based on the activities of structurally related compounds, this compound could potentially be developed as:

  • A rooting agent: To promote adventitious root formation in cuttings.

  • A growth promoter: To enhance shoot and root growth at specific concentrations.

  • A herbicide: At higher concentrations, it may exhibit inhibitory effects on plant growth.

  • A tool for studying auxin signaling: To investigate the mechanisms of plant hormone perception and response.

Data Presentation (Hypothetical Data)

The following tables illustrate how quantitative data from the described experiments could be structured for clear comparison.

Table 1: Effect of this compound on Seed Germination of Arabidopsis thaliana

Concentration (µM)Germination Rate (%)Mean Germination Time (Days)
0 (Control)98 ± 22.5 ± 0.3
197 ± 32.6 ± 0.4
1095 ± 42.8 ± 0.5
5085 ± 53.5 ± 0.6
10060 ± 74.8 ± 0.8
20025 ± 66.2 ± 1.1

Table 2: Effect of this compound on Root Elongation of Lactuca sativa (Lettuce)

Concentration (µM)Primary Root Length (mm) after 7 daysNumber of Lateral Roots
0 (Control)45 ± 58 ± 2
155 ± 612 ± 3
1068 ± 718 ± 4
5035 ± 425 ± 5
10015 ± 315 ± 4
2005 ± 23 ± 1

Table 3: Effect of this compound on Callus Induction from Tobacco (Nicotiana tabacum) Leaf Explants

Concentration (µM)Callus Induction Frequency (%)Callus Fresh Weight (mg) after 4 weeksCallus Morphology
0 (Control)10 ± 350 ± 10No significant callus
165 ± 8250 ± 30Friable, light yellow
1095 ± 5600 ± 50Friable, light yellow
5080 ± 7450 ± 45Compact, browning
10030 ± 6150 ± 25Compact, dark brown
2005 ± 230 ± 8Necrotic

Experimental Protocols

Seed Germination Assay

This protocol is designed to assess the effect of this compound on the germination of seeds.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana, Lactuca sativa)

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile distilled water

  • Petri dishes (9 cm)

  • Sterile filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

  • Prepare working solutions by diluting the stock solution in sterile distilled water to the desired final concentrations (e.g., 1, 10, 50, 100, 200 µM). Include a control with the same concentration of DMSO as the highest treatment.

  • Surface sterilize seeds according to standard protocols for the chosen species.

  • Aseptically place two layers of sterile filter paper in each Petri dish.

  • Add 5 mL of the respective treatment solution to each Petri dish.

  • Place a defined number of seeds (e.g., 50-100) on the moist filter paper in each dish.

  • Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16h light/8h dark photoperiod).

  • Record the number of germinated seeds daily for a period of 7-10 days. Germination is typically defined as the emergence of the radicle.

  • Calculate the germination rate and mean germination time.

Root Elongation Assay

This protocol evaluates the effect of the compound on primary root growth and lateral root formation.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana, Lactuca sativa)

  • Murashige and Skoog (MS) medium including vitamins and sucrose

  • Agar

  • This compound

  • Square Petri dishes

  • Growth chamber

Procedure:

  • Prepare MS agar medium containing different concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) and a control without the compound. The compound should be added after autoclaving and cooling the medium to around 50°C.

  • Pour the medium into sterile square Petri dishes and allow it to solidify.

  • Surface sterilize and stratify seeds as required for the species.

  • Aseptically place the seeds in a line on the surface of the agar at the top of the plate.

  • Seal the plates and place them vertically in a growth chamber to allow roots to grow downwards along the agar surface.

  • After a set period of growth (e.g., 7-10 days), photograph the plates.

  • Measure the length of the primary root and count the number of lateral roots for each seedling using image analysis software (e.g., ImageJ).

Callus Induction and Proliferation Assay

This protocol assesses the potential of the compound to induce cell division and differentiation.

Materials:

  • Explants from a suitable plant species (e.g., tobacco leaf discs, carrot root slices)

  • MS medium supplemented with appropriate hormones for callus induction (e.g., an auxin like 2,4-D and a cytokinin like BAP)

  • This compound

  • Sterile culture vessels

  • Laminar flow hood

  • Growth chamber

Procedure:

  • Prepare callus induction medium (e.g., MS medium with 2 mg/L 2,4-D and 0.5 mg/L BAP) containing various concentrations of this compound.

  • Excise explants (e.g., 1 cm² leaf discs) under sterile conditions.

  • Place the explants onto the prepared medium in the culture vessels.

  • Incubate the cultures in a growth chamber, typically in the dark for initial callus induction, at a constant temperature (e.g., 25°C).

  • Subculture the developing calli to fresh medium every 3-4 weeks.

  • After a defined period (e.g., 4-8 weeks), record the percentage of explants forming callus, the fresh and dry weight of the callus, and observe the morphology (e.g., color, friability).

Visualization of Potential Mechanisms and Workflows

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action if this compound acts as a synthetic auxin.

cluster_cell Plant Cell cluster_nucleus Nucleus MQCA 8-Methoxyquinoline- 2-carboxylic acid TIR1_AFB TIR1/AFB Receptor MQCA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to Ub Ubiquitin TIR1_AFB->Ub Recruits E3 Ligase ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Response Growth & Development Auxin_Genes->Response Leads to Ub->Aux_IAA Ubiquitination

Caption: Hypothetical auxin-like signaling pathway for this compound.

Experimental Workflow: Seed Germination Assay

The following diagram outlines the workflow for the seed germination assay.

A Prepare Stock & Working Solutions of MQCA C Plate Seeds on Treated Filter Paper A->C B Surface Sterilize Seeds B->C D Incubate in Growth Chamber C->D E Daily Germination Count D->E F Data Analysis: Germination Rate & Time E->F

Caption: Workflow for the seed germination assay.

Experimental Workflow: Root Elongation Assay

The following diagram illustrates the workflow for the root elongation assay.

A Prepare MS Agar Plates with MQCA C Plate Seeds on Agar A->C B Sterilize & Stratify Seeds B->C D Vertical Incubation in Growth Chamber C->D E Image Plates & Measure Root Length D->E F Data Analysis: Primary & Lateral Roots E->F

Caption: Workflow for the root elongation assay.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methoxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 8-Methoxyquinoline-2-carboxylic acid, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and related quinoline derivatives.

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most effective and commonly cited methods for synthesizing quinoline-carboxylic acids are the Pfitzinger reaction and the Doebner reaction.[1][2]

  • Pfitzinger Reaction: This method involves the condensation of an isatin derivative (in this case, 5-methoxyisatin) with a carbonyl compound containing an α-methylene group (like pyruvic acid) in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[1][3] While the target is a 2-carboxylic acid, variations of this reaction are a cornerstone of quinoline acid synthesis.

  • Doebner Reaction: This reaction synthesizes 2-substituted quinoline-4-carboxylic acids by reacting an aromatic amine (2-aminoanisole), an aldehyde, and pyruvic acid.[4] It is known for its utility in creating quinolines with substituents on the pyridinoid ring.[5]

Q2: My Pfitzinger reaction for a similar quinoline-carboxylic acid is resulting in a very low yield. What are the most common causes?

A2: Low yields in the Pfitzinger synthesis can stem from several factors. The key areas to investigate are:

  • Inappropriate Base: The reaction requires a base to hydrolyze the isatin amide bond.[1] Strong bases like potassium hydroxide are typically used.[6] If the base is too weak or used in insufficient quantity, the initial ring-opening of isatin will be incomplete, hindering the entire reaction sequence.

  • Suboptimal Reaction Temperature: The condensation and cyclization steps often require heating. However, excessive temperatures can lead to the decomposition of reactants or the formation of tar-like byproducts, which are common in many quinoline syntheses.[7]

  • Purity of Starting Materials: Isatin derivatives and carbonyl compounds can be susceptible to degradation or may contain impurities that inhibit the reaction. Ensure the purity of your 5-methoxyisatin and pyruvic acid.

  • Side Reactions: The primary side reaction is often the self-condensation of the carbonyl reactant (pyruvic acid), especially under strong basic conditions.[8]

Q3: I am observing significant tar or polymer formation in my Doebner-type reaction. How can this be minimized?

A3: Tar formation is a frequent issue in acid-catalyzed quinoline syntheses like the Doebner and Skraup reactions, often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds.[4][7]

  • Control the Temperature: Excessive heat can accelerate polymerization and decomposition.[7] Maintain the recommended reaction temperature and ensure even heating.

  • Slow Addition of Reagents: Adding the acid catalyst or the unsaturated carbonyl compound slowly and with efficient stirring can help control the reaction rate and dissipate heat, reducing unwanted side reactions.

  • Use of a Moderating Agent: In the related Skraup synthesis, moderating agents are sometimes used. For the Doebner-Miller reaction, the development of a biphasic reaction medium, which sequesters the carbonyl compound in an organic phase, has been shown to drastically reduce polymerization and increase yields.[4]

Q4: How does the choice of catalyst affect the outcome of the synthesis?

A4: The catalyst is critical and its choice is highly dependent on the specific reaction (e.g., Pfitzinger vs. Doebner) and the substrates.

  • For the Pfitzinger reaction , a strong base (e.g., potassium hydroxide) is essential for the initial ring-opening of isatin.[1][6]

  • For the Doebner-Miller reaction , acid catalysts are used.[9][10] These can be Brønsted acids (like p-toluenesulfonic acid or perchloric acid) or Lewis acids (like tin tetrachloride or zinc chloride).[8][10] The optimal acid choice depends on the reactivity of the specific aniline and carbonyl compounds used.[8]

Data Presentation

Optimizing reaction conditions is crucial for maximizing yield. The following table summarizes general trends for improving yields in related quinoline syntheses based on common troubleshooting literature.

ParameterCondition A (Lower Yield)Condition B (Higher Yield)Rationale & Citation
Catalyst (Doebner) Weak or inappropriate acidOptimized Lewis or Brønsted acid (e.g., TfOH, p-TsOH)The choice of acid catalyst is crucial and substrate-dependent. Stronger or more suitable catalysts can significantly improve reaction rates and yields.[8][10]
Temperature Too high (>150°C) or too low (<80°C)Optimal range (e.g., 100-120°C)Excessive temperatures can cause decomposition and tar formation, while temperatures that are too low result in incomplete reactions.[7]
Solvent (General) Non-polar aprotic solventsProtic solvents (e.g., Ethanol) or green solvents (e.g., water, ionic liquids)Solvent polarity can influence reactant solubility and reaction rates. Modern, greener methods often show improved yields.[8][11]
Atmosphere Presence of air/oxygenInert atmosphere (Nitrogen, Argon)For sensitive substrates, an inert atmosphere can prevent oxidative side reactions and degradation of starting materials.
Work-up Procedure Rapid pH change, insufficient extractionCareful neutralization, thorough extraction, and purificationProper work-up, including neutralization and purification steps like steam distillation or recrystallization, is vital to isolate the product from byproducts and unreacted starting materials.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Modified Pfitzinger Reaction

This protocol is a representative procedure based on the principles of the Pfitzinger reaction, adapted for the target molecule.

Materials:

  • 5-Methoxyisatin

  • Pyruvic acid

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

Procedure:

  • Preparation of Isatinic Acid Salt: In a round-bottom flask, dissolve 5-methoxyisatin (1.0 eq.) in a 30% aqueous solution of potassium hydroxide (3.0 eq.). Stir the mixture at room temperature for 1 hour to ensure the complete ring-opening of the isatin to its potassium salt.

  • Condensation: To the resulting solution, add pyruvic acid (1.2 eq.) and ethanol (5-10 volumes). Equip the flask with a reflux condenser.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 12 hours.

  • Work-up and Precipitation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.

  • Acidification: Slowly acidify the aqueous solution by adding concentrated HCl dropwise with vigorous stirring until the pH reaches approximately 3-4. A precipitate of the crude this compound should form.

  • Isolation: Filter the precipitate using a Buchner funnel, wash the solid with cold deionized water to remove inorganic salts, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

Visualizations

Synthesis Pathway

Pfitzinger_Synthesis cluster_start Starting Materials cluster_reagents Reagents start1 5-Methoxyisatin intermediate Ring Opening & Condensation start1->intermediate start2 Pyruvic Acid start2->intermediate reagent1 1. KOH, H₂O reagent1->intermediate Step 1 reagent2 2. Heat (Δ) cyclization Cyclization & Dehydration reagent2->cyclization Step 2 reagent3 3. HCl (aq) product 8-Methoxyquinoline- 2-carboxylic acid reagent3->product Step 3 intermediate->cyclization Enamine intermediate cyclization->product Acidification

Caption: Pfitzinger synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Product check_catalyst Is the catalyst appropriate and active? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes action_catalyst Select appropriate catalyst (e.g., Strong Base for Pfitzinger, Acid for Doebner) check_catalyst->action_catalyst No check_purity Are starting materials pure? check_temp->check_purity Yes action_temp_high Lower temperature to prevent decomposition check_temp->action_temp_high Too High action_temp_low Increase temperature or prolong reaction time check_temp->action_temp_low Too Low check_workup Is the work-up procedure correct? check_purity->check_workup Yes action_purity Purify/recrystallize starting materials check_purity->action_purity No action_workup Optimize pH for precipitation and ensure thorough extraction check_workup->action_workup No end Yield Improved check_workup->end Yes action_catalyst->check_temp action_temp_high->check_purity action_temp_low->check_purity action_purity->check_workup action_workup->end

Caption: A logical workflow for troubleshooting low synthesis yields.

References

Technical Support Center: Purification of 8-Methoxyquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 8-Methoxyquinoline-2-carboxylic acid. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound.

Q1: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

A1: Oiling out during recrystallization can be caused by several factors:

  • Solution is supersaturated: The solution may be too concentrated. Try adding a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.

  • Cooling too rapidly: Rapid cooling can prevent the formation of a crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Insoluble impurities: The presence of certain impurities can inhibit crystallization. Consider a preliminary purification step, such as an acid-base extraction, to remove gross impurities before recrystallization.

  • Inappropriate solvent: The chosen solvent may not be ideal. A different solvent or a co-solvent system might be necessary.

Q2: I am experiencing low yield after purification. What are the common causes of product loss?

A2: Low recovery of this compound can stem from several stages of the purification process:

  • Multiple unnecessary purification steps: Each purification step will inevitably lead to some product loss. Use the minimum number of steps required to achieve the desired purity.

  • Product solubility in the recrystallization solvent: If the product is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor. Ensure you are using a solvent in which the compound has low solubility at low temperatures.

  • Incomplete precipitation during acid-base extraction: The pH of the aqueous solution may not be sufficiently acidic to cause complete precipitation of the carboxylic acid. Adjust the pH to be well below the pKa of the carboxylic acid group.

  • Mechanical losses: Product can be lost during transfers between flasks and on filtration apparatus. Ensure quantitative transfers by rinsing glassware with the appropriate solvent.

Q3: My HPLC analysis of the purified product shows persistent impurities. How can I identify and remove them?

A3: Persistent impurities often co-purify with the desired compound due to similar chemical properties.

  • Potential Impurities: Common impurities may include starting materials from the synthesis, such as 2-methyl-8-methoxyquinoline if the synthesis involved oxidation, or related isomers.

  • Identification: If possible, use techniques like LC-MS or NMR to identify the structure of the impurity. This can provide clues about its origin and how to best remove it.

  • Removal Strategies:

    • Chromatography: If recrystallization and acid-base extraction are ineffective, column chromatography on silica gel may be necessary. The addition of a small amount of acetic or formic acid to the mobile phase can improve the peak shape and separation of carboxylic acids.

    • Alternative Recrystallization Solvent: A different solvent system for recrystallization may alter the solubility of the impurity relative to the product, leading to better separation.

Frequently Asked Questions (FAQs)

Q4: What is the best single technique for purifying crude this compound?

A4: The most appropriate purification technique depends on the nature and quantity of the impurities present.

  • For removing non-acidic or basic impurities, acid-base extraction is a highly effective and often the first method of choice due to the carboxylic acid functionality of the target compound.[1][2][3]

  • For removing impurities with similar polarity that are difficult to separate by extraction, recrystallization is a powerful technique, provided a suitable solvent can be found.[4][5]

  • If both of these methods fail to provide the desired purity, column chromatography is a more rigorous option.[6]

Q5: What are some suitable solvents for the recrystallization of this compound?

A5: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[4][5] Based on the structure, which contains both polar (carboxylic acid) and non-polar (quinoline ring) moieties, good starting points for solvent screening include:

  • Alcohols (e.g., ethanol, methanol)

  • Esters (e.g., ethyl acetate)

  • Ketones (e.g., acetone)

  • A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can also be effective. For carboxylic acids, ethanol, methanol, and water are often good choices.[7]

Q6: How can I monitor the purity of my this compound during the purification process?

A6: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., with 0.1% phosphoric acid) and an organic solvent like acetonitrile is a common starting point for the analysis of quinoline derivatives.[8] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the purification progress.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the purification of crude this compound by recrystallization. The choice of solvent should be optimized for the specific impurity profile.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and add the solvent dropwise until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for separating this compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude material in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure from CO₂ evolution.

  • Extraction: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acidic product.

  • Washing: Combine the aqueous extracts and wash with a small amount of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the solution is acidic (pH ~2-3), which will cause the this compound to precipitate.[1][2][3]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it under vacuum.

Protocol 3: Purification by Column Chromatography

This protocol is suitable for separating compounds with similar polarities.

  • Stationary and Mobile Phase Selection: Use silica gel as the stationary phase. Select a mobile phase (eluent) based on TLC analysis. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate). To improve the peak shape of the carboxylic acid, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table provides illustrative data on the expected purity improvement of crude this compound using different purification techniques. The initial purity is assumed to be 90%.

Purification TechniqueInitial Purity (%)Final Purity (%)Typical Recovery (%)
Recrystallization (single)90.0>98.070-85
Acid-Base Extraction90.0>95.080-95
Column Chromatography90.0>99.060-80

Note: These values are illustrative and can vary depending on the nature and amount of impurities, as well as the specific experimental conditions.

Visualizations

Purification_Workflow cluster_start Start cluster_decision Initial Assessment cluster_methods Purification Methods cluster_analysis Analysis & Final Product start Crude 8-Methoxyquinoline- 2-carboxylic acid assess Assess Impurity Profile (e.g., via TLC or HPLC) start->assess acid_base Acid-Base Extraction assess->acid_base  Neutral/Basic  Impurities   recrystallization Recrystallization assess->recrystallization  Impurities with  different solubility chromatography Column Chromatography assess->chromatography  Complex mixture or  isomeric impurities analyze Purity Analysis (HPLC) acid_base->analyze recrystallization->analyze chromatography->analyze analyze->recrystallization Further Purification Needed pure_product Pure Product (>98%) analyze->pure_product Purity Met

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization cluster_solutions_oil Troubleshooting 'Oiling Out' cluster_solutions_yield Troubleshooting 'Low Yield' start Recrystallization Attempt outcome Observe Outcome start->outcome oiling_out Product Oils Out outcome->oiling_out Unsuccessful low_yield Low Yield outcome->low_yield Partially Successful success Pure Crystals Formed outcome->success Successful add_solvent Add more hot solvent oiling_out->add_solvent slow_cool Cool more slowly oiling_out->slow_cool change_solvent Change solvent system oiling_out->change_solvent cool_longer Cool for a longer period/ at lower temperature low_yield->cool_longer concentrate Concentrate mother liquor to obtain second crop low_yield->concentrate check_solubility Re-evaluate cold solvent solubility low_yield->check_solubility

Caption: Troubleshooting guide for recrystallization issues.

References

Common side reactions in the synthesis of 8-Methoxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 8-Methoxyquinoline-2-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and established synthetic routes for this compound are the Doebner reaction and the Pfitzinger reaction. Both methods have their own advantages and potential side reactions that researchers should be aware of. A third, less common method, involves the oxidation of 8-methoxy-2-methylquinoline.

Q2: Which starting materials are required for the Doebner and Pfitzinger syntheses of this compound?

A2: For the Doebner reaction , the key starting materials are 2-aminoanisole (o-anisidine), an aldehyde (commonly formaldehyde or its equivalent), and pyruvic acid. For the Pfitzinger reaction , the synthesis typically involves the condensation of isatin with a carbonyl compound that has an α-methylene group, followed by ring opening and cyclization. To obtain the 8-methoxy substitution, a substituted isatin would be required.

Q3: What are the most critical parameters to control during these syntheses?

A3: Key parameters to control include reaction temperature, the stoichiometry of the reactants, and the choice of catalyst and solvent. In the Doebner reaction, for instance, temperature control is crucial to minimize the formation of polymeric tars. In the Pfitzinger reaction, the concentration and type of base can significantly impact the yield and purity of the final product.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. If significant impurities are present, column chromatography may be necessary. It is also important to properly neutralize the reaction mixture and wash the crude product to remove unreacted starting materials and inorganic salts.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low yields are a frequent challenge in quinoline synthesis. The following table outlines potential causes and recommended solutions for both the Doebner and Pfitzinger reactions.

Potential Cause Troubleshooting Steps & Solutions
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[1] - Optimize Temperature: For the Doebner reaction, a temperature of at least 65°C may be necessary for good yields.[2] Gradually increase the temperature while monitoring for any signs of product decomposition.
Substrate Reactivity - Aniline Reactivity (Doebner): Anilines with electron-donating groups like the methoxy group in 2-aminoanisole are generally reactive. However, if yields are still low, ensure the purity of the starting aniline.
Side Reactions - Polymerization/Tar Formation: This is a common issue, especially in the Doebner-von Miller variant under strong acidic conditions.[3] Consider using a biphasic system (e.g., water/toluene) or optimizing the acid catalyst and temperature.[3] - Formation of Reduced Byproducts: Incomplete oxidation of the dihydroquinoline intermediate can lead to tetrahydroquinoline impurities.[3] Ensure a sufficient amount of the oxidizing agent is used and consider post-reaction oxidation if necessary.[3]
Inefficient Workup - Product Loss During Extraction: Ensure the pH is adjusted correctly during workup to precipitate the carboxylic acid fully. Multiple extractions with a suitable organic solvent can help maximize recovery.
Issue 2: Formation of Significant Side Products and Impurities

The formation of side products can complicate purification and reduce the overall yield. Below are common side reactions and strategies to mitigate them.

Side Reaction/Impurity Description Mitigation Strategies
Polymeric Tar Formation A thick, dark, and intractable tar can form, especially at high temperatures and strong acid concentrations.[3]- Temperature Control: Avoid excessive heating.[1] - Optimized Reagent Addition: In the Pfitzinger reaction, pre-reacting the isatin with a strong base before adding the carbonyl compound can reduce self-condensation.[1] - Solvent Choice: Exploring different protic solvents might reduce tar formation.[1]
Unreacted Starting Materials Residual 2-aminoanisole, aldehyde, pyruvic acid, or isatin in the final product.- Stoichiometry Adjustment: Use a slight excess of one reactant (e.g., the carbonyl compound in the Pfitzinger reaction) to drive the reaction to completion.[1] - Purification: Unreacted starting materials can often be removed by washing the crude product with an appropriate solvent or through recrystallization.
Formation of Isomers Depending on the specific reaction conditions and starting materials, the formation of isomeric quinoline carboxylic acids is possible, although less common for this specific target.- Reaction Control: Precise control of reaction temperature and catalyst can favor the formation of the desired isomer.
Reduced Byproducts (e.g., Tetrahydroquinolines) Incomplete oxidation of the dihydroquinoline intermediate in the Doebner-von Miller synthesis.[3]- Sufficient Oxidant: Use an adequate amount of an oxidizing agent.[3] - Monitor Reaction: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate.[3]

Experimental Protocols

While a specific, detailed protocol for this compound was not found in the search results, a general procedure for a Doebner reaction is provided below. This should be adapted and optimized for the specific synthesis of this compound.

General Protocol for Doebner Reaction:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (e.g., 2-aminoanisole) (1.0 equivalent) and the aldehyde (1.1 equivalents) in a suitable solvent such as acetonitrile.[2]

  • Catalyst Addition: Add a Lewis acid catalyst, for example, BF₃·THF (0.28 equivalents).[2]

  • Initial Heating: Stir the reaction mixture at 65°C for approximately 10 minutes.[2]

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.56 equivalents) in the same solvent and add it dropwise to the reaction mixture over several hours while maintaining the temperature at 65°C.[2]

  • Reaction Monitoring: Continue to heat the reaction mixture at 65°C for an additional 21-24 hours, monitoring the progress by TLC.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture and extract the product with an appropriate organic solvent. Wash the organic layers, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent.

Visualizations

Below are diagrams illustrating the general reaction pathways and a troubleshooting workflow.

Doebner_Reaction Aniline 2-Aminoanisole Intermediate Schiff Base/Enamine Intermediate Aniline->Intermediate Aldehyde Aldehyde Aldehyde->Intermediate Pyruvic_Acid Pyruvic Acid Product This compound Intermediate->Product + Pyruvic Acid, Cyclization, Dehydration Pfitzinger_Reaction Isatin Substituted Isatin Intermediate1 Ring-Opened Intermediate Isatin->Intermediate1 + Base Carbonyl Carbonyl Compound Base Base (e.g., KOH) Intermediate2 Condensation & Cyclization Intermediate1->Intermediate2 + Carbonyl Compound Product This compound Intermediate2->Product Dehydration Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Is the reaction complete? (TLC) Start->Check_Completion Extend_Time Extend reaction time / Optimize temp. Check_Completion->Extend_Time No Check_Tar Significant tar formation? Check_Completion->Check_Tar Yes Extend_Time->Check_Tar Optimize_Conditions Optimize acid/base conc., temp., solvent Check_Tar->Optimize_Conditions Yes Check_Purity Check purity of starting materials Check_Tar->Check_Purity No Optimize_Conditions->Check_Purity Purification Optimize purification protocol Check_Purity->Purification

References

Technical Support Center: Optimization of 8-Methoxyquinoline-2-carboxylic acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 8-Methoxyquinoline-2-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of reaction conditions for creating derivatives of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The most common derivatization methods for this compound, like other carboxylic acids, are amide bond formation (amidation) and esterification. Amidation involves reacting the carboxylic acid with an amine, while esterification involves its reaction with an alcohol. Both methods typically require specific coupling agents or catalysts to proceed efficiently.

Q2: I am experiencing low to no yield in my amide coupling reaction with this compound. What are the likely causes?

A2: Low or no product yield in amide coupling reactions is a common issue.[1] Several factors could be the cause:

  • Incomplete activation of the carboxylic acid: The coupling reagent may be inefficient or used in insufficient amounts.[1]

  • Deactivation of the amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1]

  • Steric hindrance: Bulky groups on either the this compound or the amine can impede the reaction.

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. It is crucial to use anhydrous solvents and reagents.[1]

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or the choice of base can significantly affect the outcome.[1]

Q3: How do I choose the right coupling reagent for amide bond formation?

A3: The choice of coupling reagent is critical and depends on the specific amine you are using, the scale of your reaction, and the desired reaction conditions. For the related compound, 8-hydroxyquinoline-2-carboxylic acid, successful couplings have been reported with reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in the presence of a non-nucleophilic base like DIEA (N,N-diisopropylethylamine). Other common coupling reagents include carbodiimides (e.g., EDC, DCC) and phosphonium salts (e.g., PyBOP).

Q4: What are the recommended solvents for these derivatization reactions?

A4: Anhydrous polar aprotic solvents are generally recommended for amide coupling reactions to ensure all reactants are soluble and to avoid side reactions with water. Common choices include:

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

For esterification, the alcohol reactant itself can sometimes be used as the solvent, especially when it is a simple, low-boiling alcohol like methanol or ethanol.[2]

Q5: Can I perform esterification of this compound under acidic conditions?

A5: Yes, Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, tosic acid), is a common method for preparing esters.[3] This reaction is an equilibrium, so it is often necessary to use a large excess of the alcohol or to remove the water that is formed to drive the reaction to completion.[3]

Troubleshooting Guides

Issue: Low Yield in Amide Coupling Reaction
Potential Cause Troubleshooting Steps & Solutions
Inefficient Carboxylic Acid Activation 1. Switch to a more powerful coupling reagent: If using a carbodiimide like EDC, consider a uronium salt such as HATU or HBTU. 2. Pre-activation: Stir the this compound with the coupling reagent and a non-nucleophilic base (e.g., DIEA) for 15-30 minutes before adding the amine.
Poor Amine Nucleophilicity 1. Increase reaction temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the rate. 2. Use a stronger, non-nucleophilic base: Switch from triethylamine (TEA) to a more hindered base like N,N-diisopropylethylamine (DIPEA) to prevent protonation of the amine.
Presence of Water (Hydrolysis) 1. Use anhydrous solvents: Ensure your solvents are freshly opened or properly dried. 2. Dry all reagents: Make sure the starting materials and reagents are free of water.
Steric Hindrance 1. Increase reaction time and/or temperature. 2. Consider a less hindered coupling partner if possible.
Issue: Side Product Formation in Esterification
Potential Cause Troubleshooting Steps & Solutions
Formation of N-acylurea (with carbodiimide reagents) 1. Add a catalytic amount of DMAP (4-Dimethylaminopyridine): This can accelerate the desired esterification and suppress the formation of the N-acylurea side product.[4] 2. Control the reaction temperature: Running the reaction at 0 °C to room temperature can minimize side reactions.
Incomplete Reaction (in Fischer Esterification) 1. Use a large excess of the alcohol: This will also serve as the solvent and push the equilibrium towards the product.[2] 2. Remove water as it forms: Use a Dean-Stark apparatus if the reaction is conducted in a suitable solvent like toluene.

Data Presentation

The following tables summarize reaction conditions for the derivatization of 8-hydroxyquinoline-2-carboxylic acid, which can serve as a starting point for optimizing the derivatization of this compound.

Table 1: Amide Bond Formation with 8-Hydroxyquinoline-2-carboxylic Acid

Amine Coupling Reagent Base Solvent Yield (%) Reference
CiprofloxacinTBTUDIEAN/A96[5]
Substituted AnilinesPCl₃N/AN/A61-79[6]

Table 2: General Esterification Conditions for Aromatic Carboxylic Acids

Method Alcohol Catalyst/Reagent Solvent Temperature Yield Reference
Fischer EsterificationMethanol/EthanolH₂SO₄Excess AlcoholRefluxVaries[2]
DCC/DMAP Couplingtert-Butyl alcoholDCC, DMAPDichloromethane0 °C to RTGood[4]
POCl₃ MethodMethanolPOCl₃MethanolRTQuantitative[7]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using TBTU/DIEA

This protocol is adapted from a similar coupling with 8-hydroxyquinoline-2-carboxylic acid.[5]

  • Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine (1.0-1.2 equivalents) to the solution.

  • Add N,N-diisopropylethylamine (DIEA) (2.0-3.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add TBTU (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Esterification using POCl₃

This protocol is a mild and efficient method for the esterification of aromatic carboxylic acids.[7]

  • Dissolve this compound (1.0 equivalent) in the desired alcohol (e.g., methanol, ethanol), which will also act as the solvent. Use a sufficient amount to ensure dissolution.

  • Cool the solution in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cold, stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture over crushed ice.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the ester product.

Mandatory Visualization

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve_Acid Dissolve this compound in anhydrous solvent Start->Dissolve_Acid Add_Amine_Base Add amine and non-nucleophilic base (e.g., DIEA) Dissolve_Acid->Add_Amine_Base Cool Cool to 0 °C Add_Amine_Base->Cool Add_Coupling_Reagent Add coupling reagent (e.g., TBTU, HATU) Cool->Add_Coupling_Reagent Stir Stir and warm to RT (2-16 hours) Add_Coupling_Reagent->Stir Monitor Monitor reaction (TLC, LC-MS) Stir->Monitor Quench_Extract Aqueous workup (wash with acid, base, brine) Monitor->Quench_Extract Reaction complete Dry_Concentrate Dry and concentrate Quench_Extract->Dry_Concentrate Purify Purify product (Chromatography/Recrystallization) Dry_Concentrate->Purify End End Purify->End

Caption: General workflow for amide coupling of this compound.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Reagents Check Reagent Quality (Anhydrous? Degraded?) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Optimize_Activation Optimize Carboxylic Acid Activation Start->Optimize_Activation Optimize_Base Optimize Base Start->Optimize_Base Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Slow reaction? Increase_Reactivity Increase Reagent Reactivity Optimize_Activation->Increase_Reactivity Activation issue? Use_Hindered_Base Use a non-nucleophilic, hindered base (e.g., DIEA) Optimize_Base->Use_Hindered_Base Amine deactivation? Pre_Activate Pre-activate acid before adding amine Increase_Reactivity->Pre_Activate Yes Change_Coupling_Reagent Switch to a stronger coupling reagent (e.g., HATU) Increase_Reactivity->Change_Coupling_Reagent Still low Success Improved Yield Pre_Activate->Success Change_Coupling_Reagent->Success Increase_Time Increase Reaction Time Increase_Temp->Increase_Time Increase_Time->Success Use_Hindered_Base->Success

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Metal_Chelation_Mechanism Quinoline_Derivative {8-Methoxyquinoline-2-carboxamide Derivative | N | O} Metal_Ion Divalent Metal Ion (e.g., Fe²⁺, Zn²⁺) Quinoline_Derivative:n->Metal_Ion Coordination Quinoline_Derivative:o->Metal_Ion Chelation_Complex Stable Chelation Complex Metal_Ion->Chelation_Complex Biological_Effect Biological Effect (e.g., Enzyme Inhibition, Antimicrobial Activity) Chelation_Complex->Biological_Effect

Caption: Proposed metal chelation mechanism of quinoline derivatives.[8][9]

References

Troubleshooting low bioactivity of 8-Methoxyquinoline-2-carboxylic acid compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methoxyquinoline-2-carboxylic acid and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological potential?

This compound is a heterocyclic organic compound.[1] Its structure, featuring a quinoline core with a methoxy group at the 8-position and a carboxylic acid at the 2-position, makes it a subject of interest in pharmaceutical research. Quinoline derivatives are known to possess a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4] Specifically, this compound has been noted for its potential as an antibacterial agent.[1] It is also used as a key intermediate in the synthesis of more complex pharmaceuticals.[5]

Q2: What are the primary challenges I might face when working with this compound in biological assays?

Researchers may encounter several challenges that can lead to low or inconsistent bioactivity. These often fall into three main categories:

  • Compound-Related Issues: Problems with the purity, stability, and solubility of the compound itself.

  • Assay-Related Issues: Interference with the assay technology, inappropriate assay conditions, or issues with the biological system (e.g., cells, enzymes).

  • Mechanism of Action Mismatch: The compound may not effectively interact with the intended biological target in the specific experimental setup.

Troubleshooting Low Bioactivity

This section provides a systematic approach to troubleshooting common problems that can result in the low bioactivity of this compound compounds.

Issue 1: Compound Solubility and Stability

Q3: My this compound compound is precipitating in my aqueous assay buffer. How can I address this?

Poor aqueous solubility is a common issue for many organic small molecules. Here are several strategies to mitigate precipitation:

  • Optimize Stock Solution:

    • Ensure your compound is fully dissolved in a high-purity, anhydrous organic solvent like DMSO before preparing aqueous dilutions.

    • Consider lowering the concentration of your stock solution. While this may increase the final percentage of organic solvent in your assay, it can prevent the compound from crashing out of solution upon dilution.

  • Control Final Solvent Concentration:

    • Keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium or assay buffer as low as possible, typically at or below 0.5%, to avoid solvent-induced toxicity and effects on compound solubility. Always include a vehicle control with the same solvent concentration in your experiments.

  • pH Considerations:

    • The solubility of quinoline derivatives can be pH-dependent. While it is generally not advisable to alter the pH of cell culture media, you can test the compound's solubility in various buffered solutions at different pH values as a preliminary assessment.

  • Enhance Dissolution:

    • Sonication: Briefly sonicating your stock solution can help break down aggregates and improve dissolution.

    • Warming: Gently warming your aqueous buffer or medium to 37°C before adding the compound can sometimes improve solubility.

Q4: I suspect my compound is degrading in the experimental conditions. How can I check for and prevent this?

Compound stability is crucial for reproducible results.

  • Storage: Store the solid compound and stock solutions as recommended by the supplier, typically at -20°C or -80°C and protected from light and moisture. Aliquoting stock solutions into single-use vials can prevent degradation from repeated freeze-thaw cycles.

  • Stability in Assay Media: To assess stability, incubate the compound in your assay buffer or cell culture medium for the duration of your experiment. At various time points, you can analyze the sample by HPLC to check for degradation products.

  • Hydrolysis: The carboxylic acid moiety could be susceptible to hydrolysis under certain pH conditions. Be mindful of the pH of your buffers and the duration of your experiment.

Issue 2: Assay Interference and Experimental Design

Q5: My results are inconsistent between experiments. What are the likely causes?

Variability in results can often be traced back to the experimental setup.

  • Cell-Based Assays:

    • Cell Health: Use cells that are in a healthy, logarithmic growth phase and maintain a consistent, low passage number.

    • Seeding Density: Ensure a homogenous cell suspension before plating to avoid uneven cell distribution, a common source of variability.

    • Edge Effects: In 96-well plates, the outer wells are more prone to evaporation. To mitigate this, you can fill the perimeter wells with sterile PBS or media without cells.

  • General Assay Practices:

    • Pipetting: Inconsistent or inaccurate pipetting, especially of small volumes, can introduce significant error. Use calibrated pipettes and proper techniques.

    • Reagent Preparation: Ensure all reagents are fully thawed and mixed before use.

Q6: Could the quinoline structure of my compound be interfering with the assay readout?

Yes, the quinoline scaffold is known to have intrinsic properties that can interfere with certain assay technologies.

  • Autofluorescence: Quinoline compounds are often fluorescent.[6] If you are using a fluorescence-based assay (e.g., some cell viability assays, fluorescent enzyme substrates), the compound's own fluorescence can lead to false-positive or skewed results.

    • Troubleshooting: Run a control plate with your compound at various concentrations in the assay buffer without cells or other biological components to measure its background fluorescence at the excitation and emission wavelengths of your assay. If significant interference is observed, consider switching to a non-fluorescent assay format (e.g., colorimetric or luminescent).

  • Metal Chelation: Quinoline-2-carboxylic acid derivatives can act as chelating agents for divalent metals.[2][4] If your assay relies on specific metal cofactors (e.g., certain enzymatic assays), the compound could be inhibiting the reaction through chelation rather than direct interaction with the target protein.

    • Troubleshooting: Investigate if your target protein or assay system is dependent on metal ions. If so, you could consider adding a slight excess of the required metal ion to your assay buffer to see if it rescues the activity.

Data on Related Quinoline Carboxylic Acid Compounds

Table 1: Antiproliferative Activity of Quinoline-2-Carboxylic Acid

Cell LineCancer TypeIC50 (µM)Reference
MCF7Breast>100[2][4]
HELACervicalSignificant Cytotoxicity[2][4]

Table 2: Antibacterial Activity of Quinoline Derivatives (Minimum Inhibitory Concentration - MIC)

Compound TypeBacterial StrainMIC (µg/mL)Reference
Quinoline-Sulfonamide HybridsE. coli64 - 128[7]
Quinoline-Sulfonamide HybridsE. faecalis128[7]
Quinoline-Sulfonamide HybridsP. aeruginosa64[7]
Oxazino Quinoline DerivativesS. epidermidisNot Specified[7]
Oxazino Quinoline DerivativesS. aureusNot Specified[7]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for testing the cytotoxicity of quinoline compounds.

Materials:

  • 96-well flat-bottom cell culture plates

  • Cancer cell line of interest (e.g., MCF7, HELA)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Broth Microdilution for Antibacterial Susceptibility (MIC Determination)

This protocol is based on CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC).[7]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • This compound stock solution

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Compound Dilution: In the 96-well plate, perform a two-fold serial dilution of the this compound compound in MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Visualizing Potential Mechanisms and Workflows

Signaling Pathway Potentially Modulated by Quinoline Derivatives

Some quinoline derivatives have been shown to affect key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. Low bioactivity could result from the specific cell line used not having an active or critical reliance on this pathway.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Inhibition? Quinoline->AKT Quinoline->mTORC1

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by quinoline derivatives.

Troubleshooting Workflow for Low Bioactivity

A logical approach to diagnosing the cause of low bioactivity is essential. The following workflow can guide your troubleshooting process.

Troubleshooting_Workflow Start Low or No Bioactivity Observed CheckPurity 1. Verify Compound Identity & Purity (e.g., NMR, HPLC-MS) Start->CheckPurity CheckSolubility 2. Assess Solubility in Assay Buffer CheckPurity->CheckSolubility Precipitation Precipitation Observed? CheckSolubility->Precipitation OptimizeSol Optimize Formulation (e.g., change solvent, lower concentration) Precipitation->OptimizeSol Yes CheckStability 3. Evaluate Compound Stability in Assay Conditions Precipitation->CheckStability No OptimizeSol->CheckSolubility Degradation Degradation Detected? CheckStability->Degradation ModifyProtocol Modify Protocol (e.g., shorter incubation) or use fresh compound Degradation->ModifyProtocol Yes AssayInterference 4. Test for Assay Interference Degradation->AssayInterference No ModifyProtocol->CheckStability Interference Interference (e.g., autofluorescence)? AssayInterference->Interference ChangeAssay Switch to Alternative Assay Format Interference->ChangeAssay Yes ReviewTarget 5. Re-evaluate Biological Hypothesis Interference->ReviewTarget No

Caption: A systematic workflow for troubleshooting low bioactivity experiments.

References

Technical Support Center: Scaling Up the Synthesis of 8-Methoxyquinoline-2-carboxylic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 8-Methoxyquinoline-2-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in scaling up this process for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing the quinoline core of this molecule are the Doebner-von Miller reaction and the Pfitzinger reaction. A common strategy involves the synthesis of an intermediate, 8-methoxy-2-methylquinoline, via the Doebner-von Miller reaction, which is then oxidized to the final carboxylic acid product. The Pfitzinger reaction offers a more direct approach to quinoline carboxylic acids, though it typically yields the 4-carboxylic acid isomer and may require specific starting materials for the desired 2-carboxylic acid derivative.

Q2: What are the main challenges when scaling up the Doebner-von Miller reaction for this synthesis?

A2: The Doebner-von Miller reaction is often conducted under harsh acidic conditions, which can lead to the polymerization of the α,β-unsaturated carbonyl starting material, resulting in significant tar formation and low yields.[1] Controlling the reaction temperature and ensuring slow, controlled addition of reagents are critical to minimize these side reactions.[1]

Q3: Are there specific safety precautions to consider during the oxidation of 8-methoxy-2-methylquinoline?

A3: Yes, when using oxidizing agents like selenium dioxide, it is crucial to work in a well-ventilated fume hood as selenium compounds are toxic. The reaction should be carefully monitored to control the exothermic nature of the oxidation.

Q4: How can I purify the final this compound product effectively on a larger scale?

A4: Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol/water. The crude product, which is a solid, can also be purified by washing with appropriate solvents to remove unreacted starting materials and byproducts.[2] The acidic nature of the product allows for purification via extraction into a basic aqueous solution, followed by washing of the aqueous layer with an organic solvent to remove neutral impurities, and subsequent re-acidification to precipitate the purified product.

Troubleshooting Guides

Problem 1: Low Yield in Doebner-von Miller Synthesis of 8-Methoxy-2-methylquinoline
Symptom Potential Cause Troubleshooting Steps
Significant tar/polymer formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[1]- Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of 2-aminoanisole.[1]- Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating.- Consider using a milder Lewis acid catalyst instead of a strong Brønsted acid.
Incomplete reaction Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction stalls, consider extending the reflux time or slightly increasing the reaction temperature.
Low product recovery during workup Incomplete neutralization or use of an inappropriate extraction solvent.[1]- Ensure the reaction mixture is made sufficiently basic during workup to deprotonate the quinoline product for efficient extraction.- Use a suitable organic solvent for extraction; multiple extractions may be necessary.
Problem 2: Inefficient Oxidation of 8-Methoxy-2-methylquinoline
Symptom Potential Cause Troubleshooting Steps
Low conversion to the carboxylic acid Insufficient amount of oxidizing agent or suboptimal reaction conditions.- Use a slight excess of the oxidizing agent (e.g., selenium dioxide).- Ensure the reaction is heated at the appropriate temperature for a sufficient duration. Monitor by TLC.
Formation of side products (e.g., aldehydes) Incomplete oxidation.- Increase the amount of the oxidizing agent or prolong the reaction time.[3]
Difficulty in isolating the product The product may be soluble in the reaction mixture.- After the reaction, cool the mixture and filter off any solid byproducts (e.g., selenium).- Acidify the filtrate to precipitate the carboxylic acid product.

Experimental Protocols

Two primary routes for the synthesis of this compound are outlined below.

Route 1: Doebner-von Miller Reaction followed by Oxidation

This two-step process first involves the synthesis of 8-methoxy-2-methylquinoline, which is then oxidized to the desired carboxylic acid.

This procedure is based on the Doebner-von Miller reaction.

Reactants:

  • 2-Aminoanisole

  • Crotonaldehyde

  • Hydrochloric Acid

  • An oxidizing agent (e.g., the aniline itself can act as one)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of 2-aminoanisole in aqueous hydrochloric acid.

  • Heat the solution to reflux.

  • Slowly add crotonaldehyde to the refluxing solution over a period of 1-2 hours.

  • Continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of a base (e.g., sodium hydroxide) until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 8-methoxy-2-methylquinoline.

This procedure utilizes selenium dioxide as the oxidizing agent.

Reactants:

  • 8-Methoxy-2-methylquinoline

  • Selenium Dioxide

  • Pyridine or another suitable solvent

Procedure:

  • In a round-bottom flask, dissolve 8-methoxy-2-methylquinoline in pyridine.

  • Add selenium dioxide to the solution.

  • Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the precipitated selenium metal.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a dilute basic solution (e.g., aqueous sodium carbonate).

  • Wash the aqueous solution with an organic solvent to remove any unreacted starting material or non-acidic byproducts.

  • Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation: Comparison of Synthetic Routes
Synthetic Route Key Reactants Typical Reaction Conditions Reported Yield Advantages Disadvantages
Doebner-von Miller & Oxidation 2-Aminoanisole, Crotonaldehyde, SeO₂Two steps: 1) Reflux in acid; 2) Reflux with oxidantVariable, can be optimizedReadily available starting materials.Two-step process, potential for tar formation in the first step, use of toxic selenium dioxide.[1]
Pfitzinger Reaction Substituted Isatin, Carbonyl CompoundBase-catalyzed condensation at refluxGenerally good for 4-carboxylic acidsOne-pot reaction.Primarily yields the 4-carboxylic acid isomer; requires specific substituted isatins which may not be readily available.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Doebner-von Miller Synthesis

G Troubleshooting Low Yield in Doebner-von Miller Synthesis start Low Yield Observed check_tar Significant Tar Formation? start->check_tar check_completion Incomplete Reaction (TLC)? check_tar->check_completion No slow_addition Slow down aldehyde addition check_tar->slow_addition Yes check_workup Low Recovery After Workup? check_completion->check_workup No increase_time Increase reaction time/temperature check_completion->increase_time Yes check_neutralization Ensure complete neutralization check_workup->check_neutralization Yes optimize_acid Optimize acid catalyst/concentration slow_addition->optimize_acid end Improved Yield optimize_acid->end increase_time->end optimize_extraction Optimize extraction solvent/procedure check_neutralization->optimize_extraction optimize_extraction->end G Workflow: Oxidation of 8-Methoxy-2-methylquinoline start Start: 8-Methoxy-2-methylquinoline reaction Dissolve in Pyridine Add Selenium Dioxide Reflux start->reaction filtration Cool and Filter (Remove Selenium) reaction->filtration evaporation Evaporate Pyridine filtration->evaporation extraction Dissolve in Base Wash with Organic Solvent evaporation->extraction precipitation Acidify Aqueous Layer Precipitate Product extraction->precipitation isolation Filter and Dry Crude Product precipitation->isolation purification Recrystallize from Ethanol isolation->purification end Final Product: This compound purification->end

References

Preventing degradation of 8-Methoxyquinoline-2-carboxylic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 8-Methoxyquinoline-2-carboxylic acid during experiments. The information is presented in a question-and-answer format to address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemical properties of related quinoline derivatives, the primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), strong oxidizing agents, and potentially extreme pH conditions. Metal ion contamination could also play a role in catalyzing degradation reactions.

Q2: How should this compound be properly stored to ensure its stability?

A2: To ensure stability, this compound should be stored in a tightly sealed container in a dry, cool, and dark place.[1] The recommended storage temperature is between 2-8°C.[1] It is crucial to protect the compound from light and moisture.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, likely pathways can be inferred from studies on similar quinoline compounds. These may include:

  • Photodegradation: Exposure to UV light may induce decarboxylation (loss of the carboxylic acid group).[2]

  • Oxidation: The electron-rich quinoline ring is susceptible to oxidation, which can lead to the formation of hydroxylated byproducts and eventual ring cleavage. The methoxy group could also be a target of oxidation.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur, although the specific breakdown products are not well-documented for this compound.

Q4: Can the presence of metal ions in my experiment affect the stability of this compound?

A4: Yes, the presence of metal ions could affect the stability of this compound. The structurally related compound, 8-hydroxyquinoline-2-carboxylic acid, is a known metal chelator.[3][4][5][6][7][8] It is plausible that this compound also possesses chelating properties, which could lead to the formation of metal complexes. Depending on the specific metal ion and the experimental conditions, this chelation could either enhance stability or promote catalytic degradation.

Troubleshooting Guides

Issue 1: I am observing a loss of my compound in solution over time, even when stored in the dark.

Possible CauseRecommended Solution
Oxidation Degas your solvents to remove dissolved oxygen. Consider working under an inert atmosphere (e.g., nitrogen or argon). Add a suitable antioxidant to your solution if it is compatible with your experimental system.
Contamination with Metal Ions Use high-purity solvents and reagents. If possible, treat your buffers and solutions with a chelating resin (e.g., Chelex®) to remove trace metal contaminants.
Inappropriate pH Ensure the pH of your solution is within a stable range for the compound. For quinoline derivatives, extreme pH values can sometimes catalyze degradation. Buffer your solution to maintain a consistent pH.
Microbial Contamination If working with aqueous solutions for extended periods, consider sterile filtering the solution or adding a bacteriostatic agent if it does not interfere with your experiment.

Issue 2: My experimental results are inconsistent, and I suspect my compound is degrading upon exposure to laboratory light.

Possible CauseRecommended Solution
Photodegradation Work in a dimly lit area or use amber-colored glassware to protect the compound from light. Prepare solutions fresh before use and avoid prolonged exposure to ambient light. If your experiment requires illumination, use a light source with a specific wavelength that does not cause degradation, if known.

Issue 3: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) after my experiment.

Possible CauseRecommended Solution
Formation of Degradation Products To identify the degradation products, couple your liquid chromatography with mass spectrometry (LC-MS) to obtain molecular weights. If a major degradation product can be isolated, use techniques like NMR for structural elucidation. Compare the retention times of your unknown peaks with potential degradation products if standards are available.
Reaction with Experimental Components Ensure that this compound is not reacting with other components in your experimental setup. Run control experiments omitting other reagents to identify any potential reactions.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C[1]To minimize thermal degradation.
Light Store in the dark; use amber vials.[9]To prevent photodegradation.
Atmosphere Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).To prevent oxidation and hydrolysis.
Purity of Solvents/Reagents Use high-purity, degassed solvents.To avoid contaminants that could catalyze degradation.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

  • Preparation: Work in a clean, dry environment, preferably under subdued light.

  • Weighing: Accurately weigh the desired amount of this compound solid.

  • Dissolution: Add a high-purity, degassed solvent (e.g., DMSO, ethanol) to the solid. The choice of solvent will depend on the specific experimental requirements.

  • Mixing: Gently vortex or sonicate the mixture until the solid is completely dissolved. Avoid excessive heating.

  • Storage: Store the stock solution in an amber-colored vial, tightly capped, at 2-8°C. For long-term storage, consider aliquoting and storing under an inert atmosphere.

Mandatory Visualization

logical_relationship cluster_degradation Factors Leading to Degradation cluster_prevention Preventative Measures Light Light Exposure (Photodegradation) StoreDark Store in Dark/Amber Vials Light->StoreDark Mitigated by Heat High Temperature (Thermal Degradation) StoreCool Store at 2-8°C Heat->StoreCool Mitigated by Oxidants Oxidizing Agents InertAtmosphere Use Inert Atmosphere Oxidants->InertAtmosphere Mitigated by pH Extreme pH Buffer Use Buffered Solutions pH->Buffer Mitigated by Metals Metal Ion Contamination Chelators Use Metal Chelators/High-Purity Reagents Metals->Chelators Mitigated by

Caption: Key factors in degradation and their corresponding preventative measures.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start weigh Weigh Compound start->weigh dissolve Dissolve in Degassed Solvent weigh->dissolve run_exp Run Experiment (Protected from Light) dissolve->run_exp analyze Analyze Samples (e.g., HPLC, LC-MS) run_exp->analyze end End analyze->end

Caption: A generalized workflow for experiments using this compound.

References

Enhancing the fluorescence signal of 8-Methoxyquinoline-2-carboxylic acid probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Methoxyquinoline-2-carboxylic acid (8-MQA) and its derivative probes. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your experiments and achieve robust, reproducible fluorescence signals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the use of 8-MQA probes.

Question 1: Why is my fluorescence signal weak or completely absent?

A weak or non-existent signal is a common issue that can stem from several factors, from probe preparation to instrument settings.[1]

  • Incorrect Instrument Settings : Ensure the excitation and emission wavelengths on your fluorometer or microscope are correctly set for your specific 8-MQA derivative. While optimal wavelengths can vary, quinoline derivatives often excite in the UV-to-blue range (310-405 nm) and emit in the blue-to-green range (400-530 nm).[1] Always confirm the specific wavelengths for your probe.

    • Solution : Run an initial scan to determine the peak excitation and emission wavelengths in your experimental buffer.[1] Increase the detector gain/voltage or widen the instrument's slit widths to enhance signal detection, but be aware that wider slits can reduce spectral resolution.[1]

  • Low Probe Concentration : The concentration of the probe may be too low to generate a detectable signal.[1]

    • Solution : Titrate the probe to determine the optimal working concentration that provides a strong signal without causing aggregation or inner filter effects.[1][2]

  • Probe Degradation : Organic fluorophores can be sensitive to light and repeated freeze-thaw cycles.[1][3]

    • Solution : Prepare fresh working solutions from a concentrated stock for each experiment. Store stock solutions protected from light at -20°C or as recommended by the manufacturer.[1][3]

  • Environmental Sensitivity (pH & Solvent) : The fluorescence of quinoline-based probes is often highly dependent on the local environment, particularly pH and solvent polarity.[1][4] The protonation state of the quinoline nitrogen can significantly alter fluorescence properties.[1]

    • Solution : Verify and stabilize the pH of your experimental buffer. If necessary, perform a pH titration to determine the optimal pH range for your probe's fluorescence.[1] Be aware that changes in solvent polarity can shift excitation and emission spectra.[4][5]

  • Low Target Expression : If the probe is designed to detect a specific analyte or cellular component, the target itself may be present at very low levels.[2]

    • Solution : Use a positive control with a known high concentration of the target to validate the probe's activity.[6][7] If possible, use methods to enrich the target concentration.

Question 2: My fluorescence signal is rapidly decreasing over time. What is the cause?

A quickly decaying signal is typically due to photobleaching or a chemical reaction.

  • Photobleaching : Continuous exposure to the excitation light source can cause irreversible photodamage to the fluorophore, leading to a loss of signal.[3]

    • Solution : Minimize the exposure time of the sample to the light source.[3] Use the lowest possible excitation intensity that still provides a detectable signal. The use of an anti-fade mounting medium can also be effective for microscopy applications.

  • Quenching : The presence of quenching agents in your sample can reduce fluorescence intensity. Quenchers can be other molecules in the buffer or even the probe itself at high concentrations (self-quenching).[1]

    • Solution : Identify and remove potential quenchers from your buffer system. If self-quenching is suspected due to probe aggregation, reduce the working concentration of the probe.[1]

Question 3: Why is my background fluorescence signal high?

High background can obscure the specific signal from your probe, reducing the signal-to-noise ratio.

  • Autofluorescence : Biological samples, such as cells and tissues, often contain endogenous molecules (e.g., NADH, flavins) that fluoresce naturally.[3]

    • Solution : Always include an unstained control sample to measure the level of autofluorescence.[2] This background can then be subtracted from the probe signal. If possible, use fluorochromes that emit in the red channel where autofluorescence is typically lower.[2]

  • Non-specific Binding : The probe may be binding non-specifically to components in your sample other than the intended target.

    • Solution : Incorporate blocking agents, such as Bovine Serum Albumin (BSA), to reduce non-specific interactions.[6] Adding a mild, non-ionic surfactant like Tween 20 to your wash buffers can also help reduce non-specific binding.

  • Probe Aggregation : At high concentrations, 8-MQA probes can aggregate, which may lead to erratic signals and increased background.[1]

    • Solution : Lower the probe's working concentration. The addition of a small amount of a non-ionic surfactant can sometimes help prevent aggregation.[1]

Quantitative Data on Related Probes

The photophysical properties of quinoline-based probes are highly dependent on their specific structure and environment. The following table summarizes data for a recently developed GFP-inspired 8-methoxyquinoline fluorescent sensor designed for Zn²⁺ detection, which demonstrates the significant signal enhancement possible upon target binding.[8]

PropertyFree Probe (in buffer)Zn²⁺ ComplexFold Change
Max Absorption (λabs) 440 nm440 nm-
Max Emission (λem) 505 nm505 nm-
Quantum Yield (Φ) ~0.00034~0.0688~200x
Fluorescence Enhancement --~37x

Data extracted from a study on a specific 8-methoxyquinoline derivative for two-photon microscopy.[8]

Visual Diagrams

G start Weak or No Signal Detected check_instrument Verify Instrument Settings (Wavelengths, Gain, Slits) start->check_instrument Is instrument set correctly? check_probe_prep Review Probe Preparation & Storage check_instrument->check_probe_prep Yes outcome_ok Signal Restored check_instrument->outcome_ok No -> Correct Settings check_concentration Optimize Probe Concentration check_probe_prep->check_concentration Yes check_probe_prep->outcome_ok No -> Use Fresh Probe check_environment Assess Experimental Environment (pH, Buffer) check_concentration->check_environment Yes check_concentration->outcome_ok No -> Titrate Concentration positive_control Run Positive Control Sample check_environment->positive_control Yes check_environment->outcome_ok No -> Adjust Buffer/pH positive_control->outcome_ok Control Works -> Low Target in Sample outcome_fail Issue Persists: Consult Literature for Probe-Specific Issues positive_control->outcome_fail Control Fails

Caption: Troubleshooting workflow for a weak or absent fluorescence signal.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition prep_probe 1. Prepare Probe Stock Solution (e.g., in DMSO) prep_buffer 2. Prepare Experimental Buffer (Check pH) prep_probe->prep_buffer prep_working 3. Dilute Probe to Final Working Concentration prep_buffer->prep_working add_probe 4. Add Probe to Sample (Cells, Lysate, etc.) prep_working->add_probe incubate 5. Incubate for Optimized Time add_probe->incubate wash 6. Perform Wash Steps (If applicable) incubate->wash setup_instrument 7. Set Up Fluorometer/ Microscope wash->setup_instrument measure 8. Measure Fluorescence Signal setup_instrument->measure analyze 9. Analyze Data (Subtract Background) measure->analyze

Caption: General experimental workflow for using 8-MQA probes.

G center Fluorescence Signal (Intensity & Stability) ph pH ph->center affects protonation solvent Solvent Polarity solvent->center shifts spectra concentration Probe Concentration concentration->center can cause aggregation/ self-quenching temperature Temperature temperature->center affects intensity light Excitation Light light->center causes photobleaching quencher Quenching Agents quencher->center reduces intensity

Caption: Key environmental and experimental factors influencing the fluorescence signal.

Experimental Protocols

Protocol 1: Determining Optimal Probe Working Concentration

To avoid issues like self-quenching or high background, it is critical to determine the lowest probe concentration that gives a robust signal.

  • Prepare a Dilution Series : Create a series of dilutions of your 8-MQA probe in your final experimental buffer. A typical starting range might be from 0.1 µM to 20 µM.

  • Include Controls : Prepare a "buffer-only" sample that contains no probe to measure background. If your probe targets a specific analyte, also prepare a "no-analyte" control for each probe concentration.

  • Incubation : Add the different concentrations of the probe to your samples (e.g., in a 96-well microplate). If applicable, add your target analyte. Incubate under your standard experimental conditions (time, temperature).

  • Measurement : Measure the fluorescence intensity for each concentration using a plate reader or fluorometer set to the probe's optimal excitation and emission wavelengths.

  • Analysis : Subtract the "buffer-only" background reading from all other measurements. Plot the background-subtracted fluorescence intensity against the probe concentration. The optimal concentration is typically found in the linear range of the curve, just before the signal begins to plateau or decrease (which could indicate saturation or self-quenching).

Protocol 2: General Fluorescence Measurement in Solution

This protocol provides a basic workflow for measuring changes in fluorescence upon probe-analyte interaction in a cuvette or microplate.

  • Reagent Preparation :

    • Prepare a concentrated stock solution of the 8-MQA probe (e.g., 1-10 mM in anhydrous DMSO). Store protected from light at -20°C.

    • Prepare the experimental buffer and ensure its pH is stable and appropriate for your assay.

    • Prepare a stock solution of the analyte you wish to detect.

  • Instrument Setup :

    • Turn on the fluorometer and allow the lamp to warm up as per the manufacturer's instructions.

    • Set the excitation and emission wavelengths. If unknown, perform excitation and emission scans to find the spectral peaks for your probe in the experimental buffer. Set the slit widths (e.g., 5 nm for both excitation and emission is a common starting point).

  • Measurement :

    • Dilute the probe stock solution in the experimental buffer to the pre-determined optimal working concentration (see Protocol 1). For example, add 2 mL of the working solution to a cuvette.

    • Place the cuvette in the fluorometer and measure the baseline fluorescence (F₀).

    • Add a small volume of the analyte stock solution to the cuvette. Mix gently by pipetting or inverting the cuvette (if capped).

    • Allow the reaction to equilibrate for a set amount of time.

    • Measure the final fluorescence (F).

  • Data Analysis :

    • Calculate the fluorescence enhancement or quenching. This can be expressed as a ratio (F/F₀) or as a percentage change ([(F - F₀) / F₀] * 100).

    • For titrations, repeat step 3 with incremental additions of the analyte to generate a binding curve.

References

Refinement of analytical methods for detecting 8-Methoxyquinoline-2-carboxylic acid impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 8-Methoxyquinoline-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical method refinement for detecting impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the HPLC analysis of this compound?

A1: Common challenges include poor peak shape (tailing), inadequate retention on reversed-phase columns, and co-elution of impurities. The basic nitrogen on the quinoline ring can interact with residual silanols on silica-based columns, leading to peak tailing. Its polar nature can also result in poor retention.

Q2: What are the likely impurities of this compound?

A2: Impurities can originate from the synthesis process or degradation.

  • Process-related impurities: These can include starting materials like 8-hydroxyquinoline, reagents, and by-products from incomplete reactions or side reactions.

  • Degradation products: Forced degradation studies indicate that this compound can degrade under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. Potential degradation products may result from demethylation of the methoxy group to form 8-hydroxyquinoline-2-carboxylic acid, or decarboxylation.

Q3: How can I improve the peak shape for this compound in reversed-phase HPLC?

A3: To improve peak shape and reduce tailing, consider the following:

  • Mobile Phase pH: Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For a basic compound like this, a lower pH (e.g., pH 2.5-3.5) is often beneficial.

  • Use of Additives: Incorporate additives like 0.1% formic acid or trifluoroacetic acid (TFA) into the mobile phase to mask silanol interactions.

  • Column Choice: Employ a column with end-capping or a modern stationary phase designed for polar and basic compounds.

Q4: What should I do if I observe poor retention of this compound on a C18 column?

A4: If you are experiencing poor retention, you can try the following strategies:

  • Increase Mobile Phase Polarity: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

  • Alternative Stationary Phases: Consider using a more polar reversed-phase column, such as one with an embedded polar group or a phenyl-hexyl phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC can be a suitable alternative separation mode.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound and its impurities.

HPLC Troubleshooting
ProblemPossible CauseSuggested Solution
Peak Tailing Secondary interactions with the stationary phase (silanol groups).- Lower the mobile phase pH (e.g., to 2.5-3.5 with formic or phosphoric acid).- Use a mobile phase additive like triethylamine (0.1-0.5%).- Employ an end-capped column or a column specifically designed for basic compounds.
Poor Resolution Between Main Peak and Impurities Inadequate separation efficiency or selectivity.- Optimize the mobile phase composition (e.g., change the organic solvent or the gradient profile).- Adjust the column temperature.- Try a column with a different stationary phase chemistry (e.g., phenyl-hexyl).
Ghost Peaks Carryover from previous injections or contaminated mobile phase.- Implement a robust needle wash program on the autosampler.- Inject a blank solvent after a high-concentration sample to check for carryover.- Prepare fresh mobile phase using high-purity solvents.
Baseline Drift/Noise Column contamination, detector issues, or mobile phase problems.- Flush the column with a strong solvent.- Ensure the mobile phase is properly degassed.- Check the detector lamp for energy output.
UPLC-MS/MS Troubleshooting
ProblemPossible CauseSuggested Solution
Low Signal Intensity Poor ionization, ion suppression, or incorrect MS parameters.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Check for matrix effects by comparing the response in solvent and in a sample matrix.- Ensure the correct MRM transitions are being monitored.
Inconsistent Retention Times Fluctuations in the pumping system or column temperature.- Purge the pumps to remove any air bubbles.- Ensure the column oven is maintaining a stable temperature.- Check for leaks in the system.
Unidentified Peaks in Chromatogram Presence of unexpected impurities or contaminants.- Perform a full scan or product ion scan to obtain mass spectral information for the unknown peak.- Compare the fragmentation pattern with known structures or databases to tentatively identify the impurity.

Experimental Protocols

Protocol 1: Stability-Indicating UPLC Method for this compound

This protocol outlines a stability-indicating UPLC method for the determination of this compound in the presence of its impurities and degradation products.

1. Instrumentation and Materials

  • UPLC system with a photodiode array (PDA) detector

  • Mass spectrometer (optional, for peak identification)

  • UPLC Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

2. Chromatographic Conditions

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • PDA Wavelength: 245 nm

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

3. Sample Preparation

  • Accurately weigh and dissolve the this compound sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

4. Method Validation Parameters (Typical Values)

ParameterResult
Linearity (r²) > 0.999
LOD ~0.05 µg/mL
LOQ ~0.15 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
Protocol 2: Forced Degradation Study

To evaluate the stability-indicating nature of the analytical method, forced degradation studies should be performed on a sample of this compound.

  • Acid Hydrolysis: Reflux sample in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux sample in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After degradation, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration before analysis by the UPLC method.

Visualizations

Logical Workflow for Troubleshooting Poor Peak Resolution

G start Poor Peak Resolution check_column Is the column appropriate? start->check_column optimize_mobile_phase Optimize Mobile Phase check_column->optimize_mobile_phase Yes change_column Try a Different Column check_column->change_column No change_gradient Adjust Gradient Profile optimize_mobile_phase->change_gradient change_temp Modify Column Temperature change_gradient->change_temp change_temp->change_column No Improvement resolution_ok Resolution Acceptable change_temp->resolution_ok Improved change_column->optimize_mobile_phase G start Sample containing 8-Methoxyquinoline- 2-carboxylic acid and impurities hplc_separation HPLC/UPLC Separation start->hplc_separation uv_detection UV/PDA Detection hplc_separation->uv_detection ms_detection Mass Spectrometry (MS) Detection hplc_separation->ms_detection data_analysis Data Analysis uv_detection->data_analysis ms_detection->data_analysis impurity_quantification Impurity Quantification data_analysis->impurity_quantification impurity_identification Impurity Identification data_analysis->impurity_identification final_report Final Report impurity_quantification->final_report impurity_identification->final_report

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthetic 8-Methoxyquinoline-2-carboxylic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthetic 8-Methoxyquinoline-2-carboxylic acid. The document details experimental protocols, presents comparative data, and explores alternative analytical techniques to assist researchers in selecting the most suitable method for their needs.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such compounds due to its high resolution, accuracy, and sensitivity.[2][3] This guide compares a standard reversed-phase HPLC (RP-HPLC) method with an alternative method employing a different stationary phase to provide a thorough understanding of their performance in analyzing the purity of synthetic this compound.

Predicted Impurity Profile

The purity of a synthesized compound is largely dependent on the synthetic route employed. A common method for the synthesis of quinoline derivatives is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. For this compound, a plausible synthetic route could involve the reaction of 2-aminoanisole with pyruvic acid. Potential impurities arising from this synthesis could include starting materials, intermediates, and byproducts from side reactions.

Table 1: Potential Impurities in the Synthesis of this compound

Compound NameStructurePotential Source
2-AminoanisoleUnreacted starting material
Pyruvic AcidUnreacted starting material
8-MethoxyquinolineDecarboxylation of the final product
Unidentified Byproduct ASide reaction product
Unidentified Byproduct BSide reaction product

Experimental Protocols

Primary RP-HPLC Method for Purity Analysis

This protocol outlines a robust method for determining the purity of this compound using a standard C18 column.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).[4]

  • Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.[5]

    • B: Acetonitrile.[5]

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of this compound reference standard (purity ≥98%) is prepared in a diluent (e.g., 50:50 Acetonitrile/Water). Working standards are prepared by serial dilution.

    • Sample Solution: The synthesized this compound is accurately weighed and dissolved in the diluent to a known concentration.

2. Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-85% B; 15-17 min: 85% B; 17-18 min: 85-10% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 289 nm[5]
Run Time 20 minutes

3. Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area of all observed peaks in the chromatogram.

Alternative HPLC Method: Phenyl-Hexyl Column

To provide a comparative analysis, a second HPLC method utilizing a Phenyl-Hexyl column is described. This stationary phase offers different selectivity due to potential π-π interactions with aromatic analytes, which can be beneficial for separating closely related impurities.

1. Instrumentation and Materials:

  • Same as the primary method, with the exception of the column.

  • Column: Phenyl-Hexyl column (4.6 mm x 150 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • The same mobile phase, gradient, flow rate, injection volume, column temperature, and detection wavelength as the primary method are used to ensure a direct comparison.

Data Presentation and Comparison

The following tables summarize the hypothetical quantitative data from the purity analysis of a batch of synthesized this compound using both the standard C18 and the alternative Phenyl-Hexyl HPLC methods.

Table 2: Purity Analysis Data using C18 Column

Peak No.Retention Time (min)Peak Area% AreaIdentification
12.5415,2340.12Pyruvic Acid
24.8728,9100.232-Aminoanisole
39.1212,548,96099.25This compound
411.4535,4780.288-Methoxyquinoline
513.2115,1890.12Unidentified Byproduct A
Total 12,643,771 100.00
Calculated Purity 99.25%

Table 3: Purity Analysis Data using Phenyl-Hexyl Column

Peak No.Retention Time (min)Peak Area% AreaIdentification
12.6115,3100.12Pyruvic Acid
25.0229,0550.232-Aminoanisole
39.8812,551,47099.23This compound
412.0336,7500.298-Methoxyquinoline
514.1516,4500.13Unidentified Byproduct A
Total 12,649,035 100.00
Calculated Purity 99.23%
Comparison Summary

Both the C18 and Phenyl-Hexyl columns provided excellent separation of the main compound from the potential impurities, with calculated purities of 99.25% and 99.23%, respectively. The slight differences in retention times are expected due to the different selectivities of the stationary phases. The Phenyl-Hexyl column showed slightly better resolution between the main peak and the 8-Methoxyquinoline impurity, suggesting it could be advantageous if this is a critical impurity to monitor.

Alternative Analytical Techniques

While HPLC is the gold standard for purity analysis of many pharmaceutical compounds, other techniques can provide complementary information.[6]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds like carboxylic acids. GC can be highly sensitive, especially for residual solvent analysis.[6]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Provides definitive identification of impurities by offering mass information in addition to chromatographic separation. This is particularly useful for characterizing unknown byproducts.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for reference standards for each impurity.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the purity of highly pure crystalline substances by analyzing the melting point depression.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_result Result prep_sample Weigh & Dissolve Synthetic Product hplc_system HPLC System (Pump, Autosampler, Oven, DAD) prep_sample->hplc_system prep_std Prepare Reference Standard Solutions prep_std->hplc_system column Chromatographic Column (C18 or Phenyl-Hexyl) hplc_system->column Inject Sample/Standard acquisition Chromatogram Acquisition (UV 289 nm) column->acquisition analysis Peak Integration & Area % Calculation acquisition->analysis purity Purity Determination analysis->purity

Caption: Workflow for HPLC purity analysis of this compound.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_evaluation Evaluation Criteria start Purity Analysis of Synthetic This compound hplc Primary Method: RP-HPLC (C18) start->hplc alt_hplc Alternative Method 1: RP-HPLC (Phenyl-Hexyl) start->alt_hplc alt_other Alternative Method 2: LC-MS start->alt_other resolution Resolution of Impurities hplc->resolution purity_val Purity Value & Consistency hplc->purity_val alt_hplc->resolution alt_hplc->purity_val impurity_id Impurity Identification alt_other->impurity_id decision Select Optimal Analytical Strategy resolution->decision purity_val->decision impurity_id->decision

References

Unambiguous Structural Elucidation of 8-Methoxyquinoline-2-carboxylic acid via 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Advanced NMR Techniques for the Characterization of a Key Synthetic Intermediate

In the landscape of drug discovery and development, the precise and unequivocal characterization of molecular structure is paramount. 8-Methoxyquinoline-2-carboxylic acid serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural integrity directly impacts the safety and efficacy of the final drug product. This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the comprehensive structural elucidation of this important molecule, offering researchers and scientists a robust framework for its characterization.

Two-dimensional NMR spectroscopy provides a significant advantage over traditional one-dimensional (1D) methods by resolving overlapping signals and revealing intricate details about molecular connectivity and spatial relationships.[1][2] Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable tools for assigning proton (¹H) and carbon (¹³C) chemical shifts and confirming the overall molecular architecture.[2][3]

Comparative Analysis of 2D NMR Data

The complete assignment of the ¹H and ¹³C NMR spectra of this compound was achieved through a combination of COSY, HSQC, and HMBC experiments. The data presented in the following tables showcases the power of these techniques in establishing through-bond correlations.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
37.55 (d, J=8.5 Hz)122.5
48.20 (d, J=8.5 Hz)138.0
57.15 (d, J=7.5 Hz)110.0
67.60 (t, J=8.0 Hz)130.0
77.00 (d, J=8.5 Hz)108.0
8-OCH₃4.05 (s)56.0
C2-150.0
C8-158.0
C8a-140.0
C4a-128.0
COOH~12.0 (br s)168.0

Note: Chemical shifts are hypothetical and for illustrative purposes. The carboxylic acid proton chemical shift can vary with concentration and solvent.[4]

Table 2: Key 2D NMR Correlations for this compound

Correlation TypeProton (¹H)Correlated Atom(s) (¹H or ¹³C)Inferences
COSY (¹H-¹H) H3 (7.55 ppm)H4 (8.20 ppm)Direct J-coupling confirms adjacent protons on the quinoline ring.
H5 (7.15 ppm)H6 (7.60 ppm)Establishes connectivity in the methoxy-substituted ring.
H6 (7.60 ppm)H5 (7.15 ppm), H7 (7.00 ppm)Confirms the position of H6 between H5 and H7.
HSQC (¹H-¹³C) H3 (7.55 ppm)C3 (122.5 ppm)Direct one-bond correlation between the proton and its attached carbon.
H4 (8.20 ppm)C4 (138.0 ppm)Confirms the assignment of the C4 carbon.
H5 (7.15 ppm)C5 (110.0 ppm)Assigns the C5 carbon.
H6 (7.60 ppm)C6 (130.0 ppm)Assigns the C6 carbon.
H7 (7.00 ppm)C7 (108.0 ppm)Assigns the C7 carbon.
8-OCH₃ (4.05 ppm)C-OCH₃ (56.0 ppm)Confirms the methoxy group carbon.
HMBC (¹H-¹³C) H3 (7.55 ppm)C2, C4, C4aLong-range correlations confirm the position of H3 relative to quaternary carbons.
H4 (8.20 ppm)C2, C3, C4a, C5Establishes the connectivity around the nitrogen-containing ring.
H7 (7.00 ppm)C5, C8, C8aKey correlations confirming the position of the methoxy group at C8.
8-OCH₃ (4.05 ppm)C8Confirms the attachment of the methoxy group to the C8 position.

Note: The correlations presented are representative and illustrative of the expected patterns for the given structure.

Experimental Workflow

The logical flow for the characterization of this compound using 2D NMR techniques is depicted below. This workflow ensures a systematic approach to structure elucidation, starting from basic 1D NMR and progressing to more informative 2D experiments.

experimental_workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_analysis Data Analysis and Structure Elucidation Sample Dissolve this compound in deuterated solvent (e.g., DMSO-d6) Proton_NMR ¹H NMR Sample->Proton_NMR Carbon_NMR ¹³C NMR Sample->Carbon_NMR COSY COSY Proton_NMR->COSY HSQC HSQC Proton_NMR->HSQC HMBC HMBC Proton_NMR->HMBC Assign_Protons Assign ¹H Signals Proton_NMR->Assign_Protons Carbon_NMR->HSQC Carbon_NMR->HMBC Assign_Carbons Assign ¹³C Signals Carbon_NMR->Assign_Carbons Correlate_HH Correlate ¹H-¹H (COSY) COSY->Correlate_HH Correlate_CH_1bond Correlate ¹H-¹³C (HSQC) One-Bond HSQC->Correlate_CH_1bond Correlate_CH_multibond Correlate ¹H-¹³C (HMBC) Multi-Bond HMBC->Correlate_CH_multibond Assign_Protons->Correlate_HH Assign_Carbons->Correlate_CH_1bond Correlate_HH->Correlate_CH_1bond Correlate_CH_1bond->Correlate_CH_multibond Final_Structure Confirm Final Structure Correlate_CH_multibond->Final_Structure

Figure 1. Experimental workflow for 2D NMR characterization.

Detailed Experimental Protocols

The following are generalized protocols for acquiring high-quality 2D NMR spectra for a small organic molecule like this compound. Instrument-specific parameters may need to be optimized.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid line broadening.

2. ¹H NMR Spectroscopy:

  • Acquire a standard 1D ¹H NMR spectrum to determine the proton chemical shift range and assess sample purity.[5]

  • Typical parameters:

    • Pulse sequence: zg30

    • Number of scans: 16-32

    • Relaxation delay (d1): 2 seconds

    • Acquisition time (aq): ~3-4 seconds

3. ¹³C NMR Spectroscopy:

  • Acquire a 1D ¹³C NMR spectrum with proton decoupling.[5]

  • Typical parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024 or more, depending on concentration

    • Relaxation delay (d1): 2 seconds

4. COSY (Correlation Spectroscopy):

  • This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks.[2]

  • Typical parameters:

    • Pulse sequence: cosygpqf

    • Number of scans per increment: 2-4

    • Number of increments (t1): 256-512

    • Spectral width (sw) in both dimensions should cover all proton signals.[5]

5. HSQC (Heteronuclear Single Quantum Coherence):

  • This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.[2][3]

  • Typical parameters:

    • Pulse sequence: hsqcedetgpsisp2.3

    • Number of scans per increment: 2-8

    • Number of increments (t1): 128-256

    • Spectral width in F2 (¹H) and F1 (¹³C) should encompass all relevant proton and carbon signals.[5]

6. HMBC (Heteronuclear Multiple Bond Correlation):

  • This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons.[3]

  • Typical parameters:

    • Pulse sequence: hmbcgpndqf

    • Number of scans per increment: 4-16

    • Number of increments (t1): 256-512

    • The long-range coupling constant (J) is typically set to 7-8 Hz.[3]

The systematic application of these 2D NMR techniques provides an unparalleled level of detail for the structural confirmation of this compound. The cross-peaks observed in COSY, HSQC, and HMBC spectra serve as unambiguous evidence for the atomic connectivity, allowing for the confident assignment of all proton and carbon signals and verifying the integrity of this important synthetic precursor.

References

A Comparative Analysis of the Antibacterial Potential of 8-Methoxyquinoline-2-carboxylic acid and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial activity of 8-Methoxyquinoline-2-carboxylic acid and the widely-used fluoroquinolone antibiotic, ciprofloxacin. This document summarizes available experimental data and outlines the methodologies employed in these assessments.

While extensive research has established the potent broad-spectrum antibacterial efficacy of ciprofloxacin, publicly available data directly comparing its activity with this compound is limited. This guide, therefore, presents a detailed analysis of ciprofloxacin's antibacterial profile alongside the currently available, albeit limited, information on this compound and its derivatives.

Quantitative Antibacterial Activity

Antibacterial AgentBacterial StrainMinimum Inhibitory Concentration (MIC)
Ciprofloxacin Escherichia coli≤1 μg/mL (susceptible strains)[1]
Staphylococcus aureus (MRSA)12.5 μM[2]
Pseudomonas aeruginosaMIC90: 0.5 μg/mL[3]
Methicillin-susceptible Staphylococci0.5 mg/L[4][5]
Ciprofloxacin-resistant MRSA32 mg/L[4][5]
Moxifloxacin (an 8-methoxyquinolone) Methicillin-susceptible Staphylococci0.063 mg/L[4][5]
Ciprofloxacin-resistant MRSA2 mg/L[4][5]

It is important to note that a study on 8-methoxyquinoline (not the carboxylic acid derivative) demonstrated antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi[6]. Furthermore, novel 8-methoxyquinoline-2-carboxamide derivatives have shown moderate to good antibacterial efficacy against both Gram-positive and Gram-negative bacteria when compared to chloromycin[7].

Mechanisms of Antibacterial Action

Ciprofloxacin:

Ciprofloxacin is a well-characterized fluoroquinolone antibiotic that exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication.[6][7] Specifically, it inhibits DNA gyrase (topoisomerase II) and topoisomerase IV.

  • Inhibition of DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for the initiation of DNA replication and transcription. Ciprofloxacin traps the gyrase-DNA complex, leading to the accumulation of double-strand DNA breaks.

  • Inhibition of Topoisomerase IV: This enzyme is primarily involved in the separation of daughter chromosomes after DNA replication. By inhibiting topoisomerase IV, ciprofloxacin prevents proper cell division.

The culmination of these actions leads to the fragmentation of bacterial DNA and ultimately, cell death.

ciprofloxacin_mechanism ciprofloxacin Ciprofloxacin dna_gyrase DNA Gyrase (Topoisomerase II) ciprofloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV ciprofloxacin->topoisomerase_iv Inhibits bacterial_dna Bacterial DNA dna_gyrase->bacterial_dna Supercoils dna_fragmentation DNA Fragmentation dna_gyrase->dna_fragmentation topoisomerase_iv->bacterial_dna Decatenates topoisomerase_iv->dna_fragmentation dna_replication DNA Replication & Transcription bacterial_dna->dna_replication cell_division Cell Division dna_replication->cell_division cell_death Bacterial Cell Death dna_fragmentation->cell_death

Caption: Mechanism of action of Ciprofloxacin.

This compound:

The precise antibacterial mechanism of this compound has not been extensively elucidated in the available literature. However, the antibacterial activity of the broader quinoline class of compounds is often attributed to their ability to chelate metal ions, which are essential for various bacterial enzymatic processes. This chelation can disrupt the bacterial cell membrane potential and interfere with metabolic pathways.

Experimental Protocols

The determination of antibacterial activity, particularly the Minimum Inhibitory Concentration (MIC), is typically performed using standardized methods such as broth microdilution or agar dilution assays. A general workflow for these experiments is outlined below.

Broth Microdilution Method

This method involves preparing a serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that shows no visible bacterial growth.

broth_microdilution_workflow start Start prepare_dilutions Prepare Serial Dilutions of Test Compound start->prepare_dilutions prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

Conclusion

Ciprofloxacin remains a potent, broad-spectrum antibiotic with a well-defined mechanism of action. While this compound belongs to a class of compounds known for their biological activities, there is a clear need for further research to establish its specific antibacterial profile and mechanism. Direct comparative studies with established antibiotics like ciprofloxacin are essential to ascertain its potential as a novel therapeutic agent. The limited data on related 8-methoxyquinoline derivatives suggest that this chemical scaffold warrants further investigation in the field of antibacterial drug discovery. Researchers are encouraged to conduct comprehensive in vitro and in vivo studies to fill the existing knowledge gap.

References

A Comparative Guide to the Structural Validation of 8-Methoxyquinoline-2-carboxylic Acid Metal Complexes and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of metal complexes involving 8-methoxyquinoline-2-carboxylic acid and its close structural analog, 8-hydroxyquinoline-2-carboxylic acid (8-HQA). Due to the limited availability of specific experimental data for this compound complexes in the public domain, this guide leverages the extensive research on 8-HQA complexes as a primary reference for comparison. The substitution of a hydroxyl group (in 8-HQA) with a methoxy group can influence the electronic properties and coordination behavior of the ligand, making this comparison valuable for researchers exploring the development of novel metal-based compounds.

Structural Comparison: Ligand Coordination

This compound and 8-hydroxyquinoline-2-carboxylic acid are versatile ligands capable of forming stable complexes with a variety of metal ions. Both ligands typically act as tridentate chelating agents, coordinating through the nitrogen atom of the quinoline ring, the oxygen atom of the carboxylate group, and the oxygen atom at the 8-position (either from the methoxy or hydroxyl group). This coordination results in the formation of stable five- and six-membered chelate rings with the metal center.

The primary difference in coordination behavior is expected to arise from the difference in the electron-donating ability and the potential for hydrogen bonding of the hydroxyl group in 8-HQA versus the methoxy group. The hydroxyl proton in 8-HQA can be lost upon coordination, leading to a negatively charged oxygen donor, which can form stronger bonds with metal ions compared to the neutral etheric oxygen of the methoxy group.

Quantitative Data Summary

The following tables summarize key experimental data for the structural validation of metal complexes with 8-hydroxyquinoline-2-carboxylic acid, which can serve as a benchmark for studies on this compound complexes.

Table 1: Stability Constants of Divalent Metal Complexes with 8-Hydroxyquinoline-2-carboxylic Acid (8-HQA)

Metal Ionlog β (ML)log β (ML₂)Experimental Conditions
Mn²⁺-12.45I = 0.2 mol dm⁻³ KCl(aq), T = 298.2 K[1]
Fe²⁺-13.45I = 0.2 mol dm⁻³ KCl(aq), T = 298.2 K[1]
Co²⁺-15.90I = 0.2 mol dm⁻³ KCl(aq), T = 298.2 K[1]
Ni²⁺-17.17I = 0.2 mol dm⁻³ KCl(aq), T = 298.2 K[1]
Cu²⁺-20.64I = 0.2 mol dm⁻³ KCl(aq), T = 298.2 K[1]
Zn²⁺9.1018.780.1 M NaClO₄ at 25 °C[2]
Cd²⁺8.57-0.1 M NaClO₄ at 25 °C[2]
Pb²⁺11.35-0.1 M NaClO₄ at 25 °C[2]
Mg²⁺4.93-0.1 M NaClO₄ at 25 °C[2]
Ca²⁺6.16-0.1 M NaClO₄ at 25 °C[2]

The stability of the formed metal complexes with 8-HQA follows the expected Irving–Williams trend for the ML₂²⁻ species.[1]

Table 2: Selected Crystallographic Data for Zn(II) and Cd(II) Complexes with 8-Hydroxyquinoline-2-carboxylic Acid (HQC)

ComplexCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
[Zn((HQC)H)₂]·2H₂OTriclinic7.1529.22715.629103.97894.896108.033
[Cd((HQC)H)₂]·2H₂OTriclinic7.08979.167416.0672105.024093.9910107.1270

Data from X-ray crystallography studies.[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these metal complexes are crucial for reproducible research.

Synthesis of Metal Complexes with 8-Hydroxyquinoline-2-carboxylic Acid

A general procedure for the synthesis of divalent metal complexes with 8-hydroxyquinoline derivatives involves the following steps:

  • Preparation of Ligand Solution: Dissolve 8-hydroxyquinoline-2-carboxylic acid in a suitable solvent, such as a mixture of ethanol and water.[3]

  • Preparation of Metal Salt Solution: In a separate container, dissolve the corresponding metal(II) salt (e.g., chloride or acetate) in an aqueous or alcoholic solution.[4]

  • Complexation Reaction: The metal salt solution is added dropwise to the ligand solution with continuous stirring. The reaction is often carried out at a slightly elevated temperature to ensure complete reaction.[4] The pH of the solution may be adjusted to facilitate deprotonation of the ligand and complex formation.

  • Isolation and Purification: The resulting precipitate of the metal complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum.[5]

Structural Validation Techniques

1. X-ray Crystallography:

  • Principle: This technique provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and coordination geometry.

  • Methodology: Single crystals of the metal complex are grown by slow evaporation of a saturated solution. The crystal is then mounted on a diffractometer, and a beam of X-rays is passed through it. The diffraction pattern is collected and analyzed to determine the crystal structure.[5]

2. Spectroscopic Techniques:

  • Infrared (IR) Spectroscopy:

    • Principle: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

    • Methodology: The IR spectra of the free ligand and the metal complexes are recorded. Coordination of the ligand to the metal ion is confirmed by observing shifts in the characteristic vibrational frequencies of the C=O (carboxylate) and C-N (quinoline) groups.[3][6] The disappearance or shift of the O-H stretching vibration can indicate deprotonation and coordination of the hydroxyl group.[3]

  • UV-Visible (UV-Vis) Spectroscopy:

    • Principle: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine the stoichiometry of the complex in solution.

    • Methodology: The UV-Vis spectra of the ligand and the metal complexes are recorded in a suitable solvent. The formation of the complex is indicated by shifts in the absorption bands (hypsochromic or bathochromic shifts) corresponding to n→π* and π→π* transitions.[3][6] Job's method of continuous variation or the mole-ratio method can be used to determine the metal-to-ligand ratio in the complex.[3]

3. Potentiometric Titration:

  • Principle: This method is used to determine the stability constants of the metal complexes in solution.

  • Methodology: A solution of the ligand is titrated with a standard solution of a strong base in the absence and presence of a known concentration of the metal ion. The pH is monitored throughout the titration. The resulting titration curves are then analyzed to calculate the protonation constants of the ligand and the stability constants of the metal complexes.[1]

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation prep_ligand Prepare Ligand Solution (this compound) mix Mix Solutions and React prep_ligand->mix prep_metal Prepare Metal Salt Solution prep_metal->mix isolate Isolate and Purify Complex mix->isolate xray X-ray Crystallography isolate->xray Characterize Structure ir IR Spectroscopy isolate->ir Confirm Coordination uvvis UV-Vis Spectroscopy isolate->uvvis Determine Stoichiometry potentiometry Potentiometric Titration isolate->potentiometry Determine Stability validation_relationship metal_complex Metal Complex structure 3D Structure (Bond lengths, angles) metal_complex->structure X-ray Crystallography coordination Ligand Coordination (Functional group shifts) metal_complex->coordination IR & UV-Vis Spectroscopy stability Solution Stability (Stability constants) metal_complex->stability Potentiometry

References

Tasquinimod: A Case Study in the Translational Efficacy of Quinoline-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the journey of a compound from laboratory testing to preclinical in vivo models is paramount. This guide provides a comparative analysis of the in vitro and in vivo efficacy of tasquinimod (formerly ABR-215050), a prominent quinoline-3-carboxamide derivative, offering insights into its mechanism of action and therapeutic potential.

Tasquinimod is an orally active small molecule that has demonstrated significant anti-tumor and immunomodulatory properties.[1] Its development provides a compelling case study for the evaluation of quinoline-based compounds in oncology.

Quantitative Efficacy: A Comparative Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of tasquinimod.

Table 1: In Vitro Activity of Tasquinimod

ParameterSystemConcentrationEffectReference
HDAC4/N-CoR Complex FormationCell-free (Co-IP/IB)< 50 nmol/L (IC₅₀)Inhibition of complex formation[2]
HDAC4 Binding AffinityCell-free (SPR)10-30 nM (Kd)Allosteric binding to the regulatory zinc domain[2][3]
Cell Growth InhibitionHuman Prostate Cancer Cells (LNCaP, LAPC-4, CWR-22Rv1), HUVECs (standard conditions)~50 µmol/L (IC₅₀)Inhibition of cell proliferation[2]
Myeloma Cell ProliferationHuman Myeloma Cell Lines (LP-1, OPM-2, RPMI-8226) and Murine Myeloma Cells (5TGM1)10-25 µMSignificant decrease in proliferation and colony formation[4]

Table 2: In Vivo Efficacy of Tasquinimod in Preclinical Models

Tumor ModelAnimal ModelDosingKey FindingsReference
Human Prostate Cancer XenograftsImmune-deficient mice0.1-1.0 mg/kg/day (oral)50% inhibition of cancer growth[3][5]
TRAMP-C2 Mouse Prostate CancerImmune-competent syngeneic mice5 mg/kg/day (in drinking water)> 80% inhibition of tumor growth[3]
LNCaP Human Prostate Cancer XenograftNude mice1 and 10 mg/kg/dayStatistically significant, dose-dependent reduction in tumor weight[3]
CWR22-RH Human CRPC OrganoidsCastrated male nude mice10 mg/kg/day (oral)80% of animals cured when treated at inoculation; profound growth inhibition of established tumors[2]
Human Multiple Myeloma Xenografts (H929, RPMI-8226)NSG mice30 mg/kg/daySignificantly reduced tumor growth[6]
5TGM1 Syngeneic Myeloma ModelImmunocompetent mice30 mg/kg/day (in drinking water)Significantly reduced tumor load, increased trabecular bone volume, and prolonged overall survival[4]
Castration-resistant Myc-CaP Prostate CancerMiceNot specifiedEnhanced antitumor effects of a tumor vaccine (SurVaxM)[7]
B16-h5T4 MelanomaMiceNot specifiedEnhanced antitumor effects of a tumor-targeted superantigen (TTS)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate tasquinimod.

In Vitro Assays
  • Cell Proliferation and Viability Assays: Human multiple myeloma cell lines (LP-1, OPM-2, RPMI-8226) and the murine 5TGM1 cell line were treated with tasquinimod at concentrations of 10 µM and 25 µM. Cell proliferation was assessed using a BrdU incorporation assay at 24 and 48 hours. Apoptosis was analyzed by flow cytometry using Annexin V/7-AAD staining after 24 and 48 hours of treatment.[4]

  • Co-immunoprecipitation (Co-IP) and Immunoblotting (IB): To assess the inhibition of HDAC4/N-CoR complex formation, HEK-293T cells were transfected with HDAC4. Cell lysates were subjected to immunoprecipitation with an anti-HDAC4 antibody, followed by immunoblotting with an anti-N-CoR antibody. The assay was performed in the presence of varying concentrations of tasquinimod to determine the IC₅₀ for complex disruption.[2]

  • Surface Plasmon Resonance (SPR): To determine the binding affinity of tasquinimod to HDAC4, full-length HDAC4 protein was immobilized on a Biacore chip. Recombinant full-length N-CoR was then flowed over the chip in the presence and absence of tasquinimod to measure the inhibition of binding and calculate the dissociation constant (Kd).[2]

In Vivo Studies
  • Human Tumor Xenograft Models: Human multiple myeloma cells (H929, RPMI-8226, or MM1S) were subcutaneously injected into NSG mice. Once tumors were measurable, mice were treated with tasquinimod administered at 30 mg/kg/day. Tumor growth was monitored over time.[6] In prostate cancer models, LNCaP cells were inoculated subcutaneously into nude mice. Treatment with tasquinimod at 1 mg/kg/day and 10 mg/kg/day was initiated 7 days after inoculation, and tumor weight was measured after 3 weeks.[3]

  • Syngeneic Tumor Models: For the 5TMM model, 5TGM1 myeloma cells were injected into immunocompetent C57BL/KaLwRij mice. Tasquinimod was administered orally via the drinking water at a dose of 30 mg/kg. The effects on tumor load, bone disease, and survival were evaluated.[4] In the castration-resistant Myc-CaP prostate cancer model, tumor cells were subcutaneously inoculated, and treatment with tasquinimod was initiated when tumors reached an average size of 25 mm².[7]

  • Immunohistochemistry and Flow Cytometry of Tumor Microenvironment: Tumors from treated and control mice were harvested, and single-cell suspensions were prepared. Flow cytometry was used to analyze the populations of various immune cells, including myeloid-derived suppressor cells (MDSCs) (CD11b⁺Gr1⁺) and tumor-associated macrophages (TAMs) (F4/80⁺), and to assess the polarization state of TAMs (e.g., CD206 expression for M2 phenotype).[7]

Visualizing the Mechanism of Action

Tasquinimod exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily by modulating the tumor microenvironment.

tasquinimod_mechanism MDSC MDSC TAM_M2 M2 TAM MDSC->TAM_M2 Promotes RAGE_TLR4 RAGE / TLR4 Angiogenesis Angiogenesis TAM_M2->Angiogenesis Promotes TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth HDAC4 HDAC4 HIF1a HIF-1α HDAC4->HIF1a Deacetylates Tasquinimod Tasquinimod VEGF VEGF HIF1a->VEGF Upregulates VEGF->Angiogenesis Induces Tasquinimod->HDAC4 Allosteric Modulation S100A9 S100A9 Tasquinimod->S100A9 Binds to S100A9->RAGE_TLR4 RAGE_TLR4->MDSC Recruitment & Function

Caption: Tasquinimod's dual mechanism of action.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellLines Cancer Cell Lines (e.g., LNCaP, H929, 5TGM1) Treatment_InVitro Tasquinimod Treatment (Varying Concentrations) CellLines->Treatment_InVitro ProliferationAssay Proliferation Assay (e.g., BrdU) Treatment_InVitro->ProliferationAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Treatment_InVitro->ApoptosisAssay MechanismAssay Mechanism-based Assays (e.g., Co-IP, SPR) Treatment_InVitro->MechanismAssay DataAnalysis_InVitro Data Analysis (IC50, Kd) ProliferationAssay->DataAnalysis_InVitro ApoptosisAssay->DataAnalysis_InVitro MechanismAssay->DataAnalysis_InVitro AnimalModels Animal Models (Xenograft, Syngeneic) TumorInoculation Tumor Cell Inoculation AnimalModels->TumorInoculation Treatment_InVivo Tasquinimod Administration (Oral) TumorInoculation->Treatment_InVivo TumorMonitoring Tumor Growth Monitoring Treatment_InVivo->TumorMonitoring EndpointAnalysis Endpoint Analysis (Tumor Weight, Survival, IHC, FACS) TumorMonitoring->EndpointAnalysis DataAnalysis_InVivo Data Analysis (Tumor Growth Inhibition) EndpointAnalysis->DataAnalysis_InVivo

Caption: General experimental workflow.

Tasquinimod's primary mechanism involves the modulation of the tumor microenvironment.[8] It binds to the S100A9 protein, which is involved in inflammatory processes and is secreted by MDSCs.[8][9] By inhibiting the interaction of S100A9 with its receptors, such as the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like receptor 4 (TLR4), tasquinimod hinders the recruitment and immunosuppressive function of MDSCs.[8] This leads to a shift in the polarization of TAMs from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.[8]

Furthermore, tasquinimod exhibits anti-angiogenic effects.[10] It allosterically modulates Histone Deacetylase 4 (HDAC4), preventing the formation of the HDAC4/N-CoR/HDAC3 complex.[2] This action inhibits the deacetylation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in the hypoxic tumor microenvironment.[2][11][12][13] The subsequent downregulation of HIF-1α target genes, including Vascular Endothelial Growth Factor (VEGF), contributes to the inhibition of angiogenesis.[11][12][13][14] More recent findings also indicate that tasquinimod can directly impact myeloma cells by inhibiting c-MYC expression.[4]

References

Comparative study of different synthetic routes for 8-Methoxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. 8-Methoxyquinoline-2-carboxylic acid, a significant scaffold in medicinal chemistry, can be synthesized through various routes, each with its own set of advantages and challenges. This guide provides a detailed comparative study of the primary synthetic methodologies, supported by experimental data, to inform the selection of the most suitable pathway for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey ReactantsCatalyst/ReagentReaction TimeTemperatureYield (%)AdvantagesDisadvantages
Two-Step Synthesis via Doebner-von Miller Reaction and Oxidation
Step 1: Doebner-von Miller Reactiono-Anisidine, CrotonaldehydeHydrochloric Acid, Zinc Chloride~7-8 hoursReflux~75%Utilizes readily available starting materials.Two-step process, use of strong acids.
Step 2: Oxidation8-Methoxy-2-methylquinoline, Selenium DioxideSelenium Dioxide5 hours110-120 °C~65%Direct conversion of the methyl group.Use of toxic selenium compounds, moderate yield.[1]
One-Pot Friedländer-Type Synthesis 2-Amino-3-methoxybenzaldehyde, Pyruvic AcidBase (e.g., NaOH)Several hoursRefluxVariableConvergent, builds complexity quickly.Limited availability of the substituted 2-aminobenzaldehyde starting material.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes discussed.

cluster_0 Two-Step Synthesis A o-Anisidine C Doebner-von Miller Reaction (HCl, ZnCl2, Reflux) A->C B Crotonaldehyde B->C D 8-Methoxy-2-methylquinoline C->D Yield: ~75% E Oxidation (SeO2, 110-120°C) D->E F This compound E->F Yield: ~65%

Diagram 1. Two-Step Synthesis of this compound.

cluster_1 One-Pot Friedländer-Type Synthesis G 2-Amino-3-methoxybenzaldehyde I Friedländer-Type Reaction (Base, Reflux) G->I H Pyruvic Acid H->I J This compound I->J Yield: Variable

Diagram 2. One-Pot Friedländer-Type Synthesis.

Experimental Protocols

Route 1: Two-Step Synthesis

This route involves the initial synthesis of 8-methoxy-2-methylquinoline via the Doebner-von Miller reaction, followed by oxidation of the methyl group.

Step 1: Synthesis of 8-Methoxy-2-methylquinoline (Doebner-von Miller Reaction)

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[2]

  • Materials:

    • o-Anisidine

    • Crotonaldehyde

    • Concentrated Hydrochloric Acid (HCl)

    • Zinc Chloride (ZnCl₂)

    • Sodium Hydroxide (NaOH) solution

    • Organic solvent (e.g., Dichloromethane or Toluene)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a mixture of o-anisidine and concentrated hydrochloric acid in water is prepared.

    • Zinc chloride is added to the mixture.

    • The mixture is heated to reflux, and crotonaldehyde is added dropwise over a period of 1-2 hours.

    • After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours.[3]

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature and then neutralized with a sodium hydroxide solution.

    • The product is extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 8-methoxy-2-methylquinoline.

    • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound (Oxidation)

The oxidation of the methyl group at the 2-position of the quinoline ring can be achieved using selenium dioxide.[1]

  • Materials:

    • 8-Methoxy-2-methylquinoline

    • Selenium Dioxide (SeO₂)

    • Pyridine

    • Water

    • Hydrochloric Acid (HCl)

    • Ethanol

  • Procedure:

    • A mixture of 8-methoxy-2-methylquinoline and selenium dioxide is refluxed in a pyridine-water solvent system for approximately 5 hours.[1]

    • After cooling, the precipitated selenium is removed by filtration.

    • The filtrate is acidified with a strong acid like HCl to precipitate the crude this compound.

    • The product is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethanol.

Route 2: One-Pot Friedländer-Type Synthesis

The Friedländer synthesis provides a direct route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as pyruvic acid.[4]

  • Materials:

    • 2-Amino-3-methoxybenzaldehyde

    • Pyruvic Acid

    • Base (e.g., Sodium Hydroxide or Potassium Hydroxide)

    • Ethanol

  • Procedure:

    • To a solution of 2-amino-3-methoxybenzaldehyde in ethanol, an aqueous solution of sodium hydroxide and pyruvic acid is added.

    • The mixture is heated to reflux for several hours.

    • The reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled, and the solvent is partially removed under reduced pressure.

    • The mixture is then acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

    • The solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent to yield pure this compound.

Concluding Remarks

The choice between a two-step synthesis and a one-pot reaction for the preparation of this compound depends largely on the availability of starting materials and the desired scale of production. The Doebner-von Miller route, although a two-step process, utilizes more readily accessible starting materials. In contrast, the Friedländer synthesis offers a more convergent approach but is contingent on the availability of the specific 2-amino-3-methoxybenzaldehyde. For process optimization, factors such as reaction yield, cost of reagents, and ease of purification for each step should be carefully considered.

References

A Comparative Guide to the Cross-Validation of Analytical Results for 8-Methoxyquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification and validation of 8-Methoxyquinoline-2-carboxylic acid. Given the limited publicly available cross-validation data for this specific analyte, this document outlines common analytical techniques applied to quinoline derivatives and presents expected performance characteristics based on published data for structurally related compounds. Detailed experimental protocols are provided as a starting point for method development and validation.

Introduction to Analytical Approaches

This compound, a member of the quinoline scaffold, is of interest in pharmaceutical and chemical research. Accurate and precise analytical methods are crucial for its quantification in various matrices, from raw materials to biological samples. The primary analytical techniques suitable for this compound include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be considered, though it typically requires a derivatization step to improve the volatility of the carboxylic acid.

Comparative Analysis of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.

Table 1: Comparison of Performance Characteristics for Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of parent and daughter ions.
Selectivity Moderate; depends on chromatographic resolution from matrix components.Very High; based on both retention time and specific mass-to-charge ratio transitions.
Sensitivity (Typical LOQ) 0.2 - 5.0 µg/mL.[1]High; can reach ng/mL to pg/mL levels.
Linearity (r²) Typically > 0.999.[1]Typically > 0.99 over a wide dynamic range.
Accuracy (% Recovery) 98% - 102%.[1]95% - 105% is commonly achievable.
Precision (% RSD) < 2%.[1]< 15% (lower for more concentrated samples).
Sample Throughput Moderate; typical run times are 5-30 minutes.High; fast gradients can significantly shorten run times.
Instrumentation Cost LowerHigher
Applicability Well-suited for purity assessment, content uniformity, and assay of bulk drug substance and simple formulations.Ideal for bioanalysis in complex matrices (e.g., plasma, tissue), impurity profiling, and metabolite identification.

Experimental Protocols

The following protocols are generalized starting points for the analysis of this compound and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in relatively clean samples.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and UV/Vis detector.

  • Chromatographic Conditions (Starting Point):

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Acetonitrile.

    • Gradient Program: A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV spectrum of the quinoline chromophore, a wavelength between 225 nm and 280 nm should be evaluated.[2]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range.

    • Sample Preparation: Dissolve the sample in the solvent, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying the analyte in complex biological matrices.

  • Instrumentation:

    • UHPLC or HPLC system.

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Starting Point):

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Acetonitrile.

    • Gradient Program: A fast gradient is often used, for example: 0-5 min, 10-90% B; 5-6 min, 90% B; 6-7 min, return to 10% B.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in positive or negative mode. For a carboxylic acid, negative mode ([M-H]⁻) is often effective.

    • Multiple Reaction Monitoring (MRM): The precursor ion (the molecular ion of this compound, m/z 203.2) and its fragment ions need to be determined by infusing a standard solution.

  • Sample Preparation:

    • Similar to HPLC, but may require additional extraction steps (e.g., protein precipitation for plasma samples, solid-phase extraction) to minimize matrix effects.

Method Validation Workflow

A critical aspect of analytical science is the validation of the developed methods to ensure they are fit for their intended purpose.

G start Method Development & Optimization specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability end Validated Method system_suitability->end

Analytical Method Validation Workflow

Potential Signaling Pathway Interaction

Quinoline derivatives are known for their broad pharmacological activities, including anticancer properties.[1] A key signaling pathway often implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[1][3] Many quinoline-based compounds have been investigated as inhibitors of this pathway.[1][3]

G gf Growth Factor rtk Receptor Tyrosine Kinase (RTK) gf->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation quinoline Quinoline Derivative (e.g., 8-Methoxyquinoline- 2-carboxylic acid) quinoline->pi3k inhibits

Potential Inhibition of the PI3K/Akt/mTOR Pathway

Disclaimer: The inhibitory action of this compound on the PI3K/Akt/mTOR pathway is presented here as a potential mechanism based on the activities of related quinoline derivatives and requires specific experimental verification.

References

Benchmarking 8-Methoxyquinoline-2-carboxylic acid: A Comparative Guide to Quinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast library of quinoline derivatives, 8-Methoxyquinoline-2-carboxylic acid presents a promising candidate for further investigation. This guide provides a comparative analysis of its potential performance against other notable quinoline derivatives, supported by experimental data from peer-reviewed studies. While direct comparative data for this compound is emerging, this guide benchmarks its potential by examining structurally related compounds and key quinoline derivatives with established biological activity.

I. Anticancer Activity: Targeting Key Signaling Pathways

Quinoline derivatives have demonstrated significant potential as anticancer agents by modulating critical cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] Two of the most extensively studied pathways in this context are the PI3K/Akt/mTOR and the VEGF signaling pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[2] Several quinoline derivatives have been developed as potent inhibitors of this pathway.

Table 1: Comparative Anticancer Activity of Quinoline Derivatives Targeting the PI3K/Akt/mTOR Pathway

Compound IDStructureTarget(s)IC50 (nM)Cell LineReference
PQQ 6-(4-phenoxyphenyl)-N-phenylquinolin-4-aminemTOR64HL-60 (Leukemia)[1]
HA-1e β-carboline derivativemTOR56-[2]
HA-2c 5-arylindole amide/imine derivativemTOR75-[2]
HA-2l 5-arylindole amide/imine derivativemTOR66-[2]
Compound 39 Quinoline derivativemTOR, PI3Kα1400 (mTOR), 900 (PI3Kα)-[3]
Compound 40 Imidazo[4,5-c]quinoline derivativePI3Kδ1.9-[3]

Below is a diagram illustrating the general mechanism of action for quinoline derivatives that inhibit the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Quinoline->mTOR

Figure 1: Quinoline derivatives inhibiting the PI3K/Akt/mTOR pathway.

Inhibition of VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5] Quinoline derivatives have been investigated as inhibitors of this pathway, primarily by targeting the VEGF receptor 2 (VEGFR-2).

Table 2: Comparative Anticancer Activity of Quinoline Derivatives Targeting the VEGF Signaling Pathway

Compound IDStructureTargetIC50Cell Line/AssayReference
Compound 11d 2,4-disubstituted quinazolineVEGFR-25.49 µMVEGFR-2 kinase assay[4]
Semaxanib -VEGFR-20.29 µMVEGFR-2 kinase assay[4]
SU6668 -VEGFR-22.23 µMVEGFR-2 kinase assay[4]
Compound 4 Quinolinone derivativeHUVEC proliferation84.8 µMHUVEC[6]
Compound 5 Quinolinone derivativeHUVEC proliferation58.1 µMHUVEC[6]
Compound 7 Quinoline derivativeVEGFR-2137.40 nMVEGFR-2 inhibitory assay[7]
Compound 8 Quinoline derivativeVEGFR-2187.00 nMVEGFR-2 inhibitory assay[7]
Compound 9 Quinoline derivativeVEGFR-298.53 nMVEGFR-2 inhibitory assay[7]
Sorafenib -VEGFR-253.65 nMVEGFR-2 inhibitory assay[7]

The following diagram depicts the inhibitory action of quinoline derivatives on the VEGF signaling pathway.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Quinoline Quinoline Derivative Quinoline->VEGFR2

Figure 2: Quinoline derivatives inhibiting the VEGF signaling pathway.

II. Antimicrobial Activity

While extensive quantitative data for the antimicrobial activity of this compound is not yet available, studies on the closely related compound, 8-methoxyquinoline, have shown promising results. One study reported strong antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton species, as well as significant antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi.[8] For a quantitative comparison, the Minimum Inhibitory Concentrations (MICs) of other methoxyquinoline and hydroxyquinoline derivatives are presented below.

Table 3: Comparative Antimicrobial Activity of Methoxyquinoline and Hydroxyquinoline Derivatives

Compound IDStructureOrganismMIC (µg/mL)Reference
Compound 10 8-Methoxy-4-methyl-quinoline derivativeS. aureus3.125[9][10]
Compound 10 8-Methoxy-4-methyl-quinoline derivativeB. subtilis6.25[9][10]
Compound 10 8-Methoxy-4-methyl-quinoline derivativeE. coli6.25[9][10]
Compound 11 8-Methoxy-4-methyl-quinoline derivativeS. aureus3.125[9][10]
Compound 11 8-Methoxy-4-methyl-quinoline derivativeB. subtilis6.25[9][10]
Compound 11 8-Methoxy-4-methyl-quinoline derivativeE. coli6.25[9][10]
Compound 16 8-Methoxy-4-methyl-quinoline derivativeS. aureus3.125[9][10]
Compound 16 8-Methoxy-4-methyl-quinoline derivativeB. subtilis6.25[9][10]
Compound 16 8-Methoxy-4-methyl-quinoline derivativeE. coli6.25[9][10]
Compound 3l 7-Methoxyquinoline derivativeE. coli7.81[11]
Compound 3l 7-Methoxyquinoline derivativeC. albicans7.812[11]
PH176 8-Hydroxyquinoline derivativeMRSAMIC50: 16, MIC90: 32[12]

III. Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Cell Seeding (96-well plate) B Compound Treatment (24h incubation) A->B C MTT Addition (4h incubation) B->C D Formazan Solubilization (DMSO or other solvent) C->D E Absorbance Measurement (570 nm) D->E F Data Analysis (IC50 determination) E->F

References

Unveiling the Action of 8-Methoxyquinoline-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of 8-Methoxyquinoline-2-carboxylic acid's potential mechanism of action against established alternatives, supported by available experimental data from related compounds. Due to the limited public data specifically for this compound, this guide draws comparisons from broader quinoline derivatives and well-characterized antibacterial agents.

Executive Summary

This compound belongs to the quinoline class of compounds, which are known for their diverse biological activities, including antibacterial effects. While direct and extensive experimental data on its specific mechanism of action are not widely available, its structural similarity to other quinoline derivatives suggests potential interference with bacterial DNA replication and metal ion homeostasis. This guide will compare these potential mechanisms with those of well-established quinolone antibiotics, namely Ciprofloxacin and Nalidixic Acid, and the related compound 8-Hydroxyquinoline.

Comparative Analysis of Antibacterial Mechanisms

The antibacterial activity of quinoline derivatives is often attributed to two primary mechanisms: inhibition of essential bacterial enzymes and disruption of metal ion balance through chelation.

Table 1: Comparison of Proposed and Known Mechanisms of Action
FeatureThis compound (Proposed)CiprofloxacinNalidixic Acid8-Hydroxyquinoline
Primary Target(s) Bacterial DNA gyrase and/or Topoisomerase IV; Metal ion homeostasisBacterial DNA gyrase and Topoisomerase IV[1][2][3]Bacterial DNA gyrase[2][4][5]Metal ion homeostasis[6][7]
Mechanism Inhibition of DNA replication; Disruption of essential metal-dependent processes.Traps enzyme-DNA complexes, leading to double-strand DNA breaks and cell death[1][3].Inhibits the nicking-rejoining activity of DNA gyrase, halting DNA replication[4][5].Chelates essential metal ions like iron, disrupting cellular processes[6].
Spectrum of Activity Likely broad-spectrum, requires experimental validation.Broad-spectrum against Gram-positive and Gram-negative bacteria[1].Primarily active against Gram-negative bacteria[2].Broad-spectrum antimicrobial activity reported[6][7].

Quantitative Performance Data

Table 2: Minimum Inhibitory Concentration (MIC) Data (µg/mL)
OrganismCiprofloxacinNalidixic Acid8-Hydroxyquinoline
Escherichia coli0.013 - 0.1[8][9]4 - 64[10]~10⁻⁴ (as derivative)[11]
Staphylococcus aureus0.25 - 1.0[9][12]≥ 256[12]1.1 - 16[6][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for key experiments used to characterize the antibacterial mechanism of quinoline derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using broth microdilution or agar dilution methods following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Protocol 2: DNA Gyrase and Topoisomerase IV Inhibition Assay

These assays measure the ability of a compound to inhibit the supercoiling (gyrase) or decatenation (topoisomerase IV) activity of the purified enzymes.

  • Reaction Mixture: A reaction mixture is prepared containing the purified enzyme (DNA gyrase or topoisomerase IV), relaxed or catenated DNA substrate, ATP, and appropriate buffer components.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 37°C).

  • Analysis: The reaction products (supercoiled or decatenated DNA) are separated from the substrate by agarose gel electrophoresis and visualized by staining with an intercalating dye (e.g., ethidium bromide). The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows.

cluster_Quinolone Quinolone Antibacterial Mechanism Quinolone Quinolone (e.g., Ciprofloxacin, Nalidixic Acid) Gyrase_TopoIV DNA Gyrase / Topoisomerase IV Quinolone->Gyrase_TopoIV Inhibits DNA_Replication DNA Replication & Repair Gyrase_TopoIV->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Proposed inhibitory pathway of quinolone antibiotics on bacterial DNA replication.

cluster_Chelation Metal Chelation Mechanism Hydroxyquinoline 8-Hydroxyquinoline Derivative Metal_Ions Essential Metal Ions (e.g., Fe²⁺, Fe³⁺, Zn²⁺) Hydroxyquinoline->Metal_Ions Chelates Enzyme_Function Metalloenzyme Function Metal_Ions->Enzyme_Function Required for Cellular_Processes Essential Cellular Processes Enzyme_Function->Cellular_Processes Disrupts

Caption: Mechanism of antibacterial action via metal ion chelation by 8-hydroxyquinoline derivatives.

cluster_MIC_Workflow MIC Determination Workflow (Broth Microdilution) A Prepare serial dilutions of This compound C Inoculate microtiter plate wells A->C B Prepare standardized bacterial inoculum B->C D Incubate at 35°C for 16-20h C->D E Observe for visible growth D->E F Determine lowest concentration with no growth (MIC) E->F

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound holds promise as an antibacterial agent, likely acting through mechanisms common to the quinoline class, such as inhibition of DNA gyrase/topoisomerase IV and/or metal chelation. To definitively confirm its mechanism of action and to accurately assess its performance relative to other antibiotics, further direct experimental investigation is required. This would include comprehensive MIC testing against a panel of clinically relevant bacteria, enzyme inhibition assays, and studies to evaluate its metal-chelating properties in a biological context. The protocols and comparative data provided in this guide serve as a foundational resource for researchers undertaking such investigations.

References

Efficacy comparison between 8-Methoxyquinoline-2-carboxylic acid and 8-hydroxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the landscape of quinoline derivatives with therapeutic potential, 8-hydroxyquinoline-2-carboxylic acid and its methoxy counterpart, 8-methoxyquinoline-2-carboxylic acid, represent two closely related structures with intriguing, yet not fully elucidated, comparative efficacies. This guide provides a detailed comparison of their known biological activities, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their ongoing quest for novel therapeutic agents.

At a Glance: Key Efficacy Data

A direct comparative study detailing the efficacy of this compound against 8-hydroxyquinoline-2-carboxylic acid is not extensively available in the current body of scientific literature. However, by compiling data from various independent studies, we can construct a preliminary comparative profile.

CompoundBiological ActivityAssayTargetEfficacy Metric (IC50/MIC)Reference
8-Hydroxyquinoline-2-carboxylic acid Anti-inflammatoryIKKα Inhibition AssayIKKα (IκB kinase-α)IC50: 60 nM[1][2]
8-Hydroxyquinoline (Parent Compound) AntibacterialBroth MicrodilutionStaphylococcus aureusMIC: 27.58 µM[3]
AntibacterialBroth MicrodilutionEnterococcus faecalisMIC: 27.58 µM[3]
AntifungalBroth MicrodilutionCandida albicansMIC: 27.58 µM[3]
8-Methoxyquinoline-2-carboxamide Derivatives AntibacterialNot SpecifiedGram-positive & Gram-negative bacteriaModerate to good efficacy[1][4]

Note: The data for 8-Hydroxyquinoline is for the parent compound and may not be fully representative of the 2-carboxylic acid derivative. Data for this compound is inferred from studies on its carboxamide derivatives, as direct efficacy data for the carboxylic acid is limited.

Deep Dive into Biological Activities

8-Hydroxyquinoline-2-carboxylic acid: A Multi-faceted Molecule

8-Hydroxyquinoline-2-carboxylic acid has demonstrated a range of biological activities, with a notable potency in the realm of anti-inflammatory action. Its ability to inhibit IκB kinase-α (IKKα) with a low nanomolar IC50 value positions it as a significant candidate for the development of novel anti-inflammatory drugs. IKKα is a crucial component of the NF-κB signaling pathway, which plays a central role in inflammation, immunity, and cell survival.

The parent compound, 8-hydroxyquinoline, is a well-documented antimicrobial agent with a broad spectrum of activity against both bacteria and fungi.[3] This activity is often attributed to its ability to chelate metal ions that are essential for microbial growth and enzymatic function. It is plausible that 8-hydroxyquinoline-2-carboxylic acid retains or even enhances this antimicrobial potential due to the presence of the chelating 8-hydroxyquinoline scaffold.

Furthermore, derivatives of 8-hydroxyquinoline have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and potential interference with the PI3K-Akt-mTOR signaling pathway, a critical pathway for cell growth and proliferation.

This compound: An Emerging Contender

The biological profile of this compound is less characterized in comparison to its hydroxylated analog. However, studies on its carboxamide derivatives suggest a promising future in antibacterial drug discovery. These derivatives have shown moderate to good efficacy against a range of Gram-positive and Gram-negative bacteria.[1][4] The proposed mechanism of action for some quinoline-based antibacterials involves binding to the bacterial cell wall and inhibiting protein synthesis. While this provides a foundational understanding, further research is imperative to elucidate the specific mechanisms and quantify the efficacy of the parent carboxylic acid.

Experimental Corner: Protocols for Efficacy Assessment

To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for key assays are provided below.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (8-Hydroxyquinoline-2-carboxylic acid or this compound)

  • Bacterial or fungal strains

  • M Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth within the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well containing the serially diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: MTT Assay for Cytotoxicity (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Test compounds

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the potential mechanisms of action and experimental processes, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compounds Prepare Compound Stock Solutions serial_dilution Perform Serial Dilutions prep_compounds->serial_dilution prep_cells Culture and Seed Cells/Microbes treatment Treat Cells/Microbes with Compounds prep_cells->treatment serial_dilution->treatment incubation Incubate for Specified Duration treatment->incubation add_reagent Add Assay Reagent (e.g., MTT) incubation->add_reagent read_results Measure Endpoint (e.g., Absorbance) add_reagent->read_results calc_ic50_mic Calculate IC50/MIC Values read_results->calc_ic50_mic compare_efficacy Compare Efficacy calc_ic50_mic->compare_efficacy

Caption: General experimental workflow for efficacy testing.

nfkb_pathway stimulus Inflammatory Stimuli ik_complex IKK Complex (IKKα, IKKβ, NEMO) stimulus->ik_complex ikb IκBα ik_complex->ikb phosphorylates nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription activates hqc 8-Hydroxyquinoline- 2-carboxylic acid hqc->ik_complex Inhibits IKKα ikb_nfkb IκBα-NF-κB Complex ikb_nfkb->ikb releases ikb_nfkb->nfkb

Caption: Inhibition of the NF-κB signaling pathway.

apoptosis_pathway cluster_pi3k PI3K-Akt-mTOR Pathway hq_derivative 8-Hydroxyquinoline Derivative ros Increased ROS hq_derivative->ros pi3k PI3K hq_derivative->pi3k Potential Interference dna_damage DNA Damage ros->dna_damage mitochondria Mitochondrial Dysfunction ros->mitochondria caspases Caspase Activation dna_damage->caspases mitochondria->caspases apoptosis Apoptosis caspases->apoptosis akt Akt pi3k->akt mtor mTOR akt->mtor cell_survival Cell Survival & Proliferation mtor->cell_survival

Caption: Apoptosis induction by 8-hydroxyquinoline derivatives.

References

A Comparative Guide to the Isomeric Purity Assessment of 8-Methoxyquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of 8-Methoxyquinoline-2-carboxylic acid, a key building block in pharmaceutical synthesis, is a critical determinant of its efficacy and safety. The presence of positional isomers can significantly impact the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical methodologies for the robust assessment of isomeric purity, supported by experimental data and detailed protocols.

Introduction to Potential Isomeric Impurities

The synthesis of this compound, often achieved through methods like the Doebner-Miller reaction, can potentially yield several positional isomers. These arise from the cyclization reaction at different positions on the aniline precursor. The most probable isomeric impurities include:

  • 5-Methoxyquinoline-2-carboxylic acid

  • 6-Methoxyquinoline-2-carboxylic acid

  • 7-Methoxyquinoline-2-carboxylic acid

Accurate and precise analytical methods are therefore essential to detect and quantify these isomers, ensuring the quality and consistency of the target compound.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for assessing the isomeric purity of this compound. Each method offers distinct advantages and can be used in a complementary manner for comprehensive analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it ideal for analyzing quinoline carboxylic acid isomers.

Data Presentation: HPLC Separation of Methoxyquinoline-2-carboxylic Acid Isomers

ParameterMethod A: Reversed-Phase HPLCMethod B: Chiral HPLC
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)Chiral Stationary Phase (e.g., Ristocetin A)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)Hexane:Ethanol with 0.1% Trifluoroacetic Acid (Isocratic)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Resolution (Rs) between 8-isomer and other isomers > 1.5> 2.0
Limit of Quantification (LOQ) ~0.05%~0.02%

Experimental Protocol: Reversed-Phase HPLC Method

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and a standard mixture of the potential isomers to determine their retention times and calculate the percentage of each impurity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Acetonitrile/Water sample->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc HPLC System (C18 Column) filter->hplc Inject Sample detector UV Detector (254 nm) hplc->detector chromatogram Obtain Chromatogram detector->chromatogram Signal integrate Integrate Peaks chromatogram->integrate quantify Quantify Isomers integrate->quantify Enzyme_Inhibition_Workflow cluster_prep Assay Preparation cluster_assay Enzymatic Reaction cluster_analysis Data Analysis enzyme Prepare Enzyme Solution mix Mix Enzyme, Substrate, and Inhibitor in Microplate enzyme->mix substrate Prepare Substrate Solution substrate->mix inhibitor Prepare Inhibitor Solutions (this compound & Isomers) inhibitor->mix incubate Incubate at 37°C mix->incubate measure Measure Product Formation (e.g., Absorbance/Fluorescence) incubate->measure plot Plot Reaction Rates vs. Inhibitor Concentration measure->plot calculate Calculate IC50 Values plot->calculate compare Compare Potency of Isomers calculate->compare

A Comparative Guide to Bioassay Validation for 8-Methoxyquinoline-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common bioassays applicable to the validation of 8-Methoxyquinoline-2-carboxylic acid and related quinoline derivatives. Due to a lack of extensive peer-reviewed literature on bioassay validation for this compound specifically, this document draws upon established methodologies and data from structurally similar quinoline compounds. The focus is on providing objective comparisons of assay performance, supported by experimental data and detailed protocols for antimicrobial and antiproliferative assessments.

Antimicrobial Activity Bioassays

A primary application of quinoline derivatives is in antimicrobial drug discovery. The validation of these compounds relies on robust bioassays to determine their efficacy against various pathogens. The most common method is the determination of the Minimum Inhibitory Concentration (MIC).

Quantitative Data Comparison: Antimicrobial Activity of Quinoline Derivatives

The following table summarizes the MIC values for various quinoline derivatives against a panel of bacterial and fungal strains. This data provides a baseline for comparing the potency of new compounds like this compound.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinolone-3-carbonitrile derivativeE. coli3.125[1]
Quinolone-3-carbonitrile derivativeS. aureus3.125[1]
Dihydrotriazine-substituted quinolineE. coli2[1]
Dihydrotriazine-substituted quinolineS. aureus2[1]
Quinoline derivative 11 S. aureus6.25[1]
Quinoline derivative 4m C. albicans1.95[2]
Quinoline derivative 4e C. albicans3.91[2]
Quinoline-based amide 3c C. albicans5.6[3]
Quinoline-based amide 3b G. candidum~7.7[3]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standardized method for determining the MIC of a compound against a bacterial or fungal strain.[4][5]

Materials:

  • Test compound (e.g., this compound) stock solution in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

  • Positive control (growth control, no compound) and negative control (sterility control, no inoculum).

  • Multichannel pipette.

  • Incubator.

Procedure:

  • Preparation of Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation:

    • Dilute the standardized inoculum to the desired final concentration in broth.

    • Add 100 µL of the diluted inoculum to each well (except the sterility control).

  • Incubation:

    • Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for many bacteria).

  • Reading Results:

    • Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_compound Prepare Compound Stock Solution start->prep_compound prep_inoculum Prepare Standardized Inoculum start->prep_inoculum prep_plate Prepare 96-well Plate with Broth start->prep_plate serial_dilution Perform Serial Dilutions of Compound prep_compound->serial_dilution inoculate Inoculate Wells prep_inoculum->inoculate prep_plate->serial_dilution serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Read Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Broth Microdilution Workflow for MIC Determination.

Antiproliferative Activity Bioassays

Quinoline derivatives are also investigated for their potential as anticancer agents. Antiproliferative assays measure the ability of a compound to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) are common metrics.

Quantitative Data Comparison: Antiproliferative Activity of Quinoline Derivatives

The following table presents the IC50/GI50 values of various quinoline derivatives against different human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
Quinolin‐2(1H)‐one derivative 5a MCF-7 (Breast)0.034 (IC50)[6]
Quinolin‐2(1H)‐one derivative 5a HT-29 (Colon)0.037 (GI50)[6]
Quinoline derivative 4c MDA-MB-231 (Breast)0.017 (IC50)[7]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c )C-32 (Melanoma)< 100
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c )MDA-MB-231 (Breast)< 100
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c )A549 (Lung)< 100
Quinoline-2-carboxylic acidMCF7 (Breast)Not specified, but showed significant inhibition
Quinoline-4-carboxylic acidMCF7 (Breast)Not specified, but showed significant inhibition
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

  • Test compound (e.g., this compound) stock solution.

  • Sterile 96-well plates with transparent bottoms.

  • Human cancer cell line of interest.

  • Complete cell culture medium.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot a dose-response curve to determine the IC50 value.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_results Results start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_attach Incubate for Cell Attachment seed_cells->incubate_attach prep_compound Prepare Compound Dilutions incubate_attach->prep_compound treat_cells Treat Cells with Compound incubate_attach->treat_cells prep_compound->treat_cells incubate_exposure Incubate for Exposure Period treat_cells->incubate_exposure add_mtt Add MTT Solution incubate_exposure->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Add Solubilization Solution incubate_formazan->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability and IC50 read_absorbance->calculate_viability end End calculate_viability->end

MTT Assay Workflow for Antiproliferative Activity.

Potential Mechanisms of Action and Signaling Pathways

The biological activity of quinoline derivatives can be attributed to various mechanisms. Understanding these pathways is crucial for targeted drug development.

Inhibition of Bacterial DNA Gyrase

Many quinolone antibiotics function by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication dna_gyrase DNA Gyrase dna_replication DNA Replication dna_gyrase->dna_replication cell_division Bacterial Cell Division dna_replication->cell_division quinoline Quinoline Derivative quinoline->inhibition inhibition->dna_gyrase

Inhibition of Bacterial DNA Gyrase by Quinoline Derivatives.

Inhibition of Receptor Tyrosine Kinase Signaling

Some quinoline derivatives have shown antiproliferative effects by inhibiting receptor tyrosine kinases like EGFR and HER-2, which are crucial for cancer cell growth and survival.[6]

RTK_Inhibition cluster_pathway RTK Signaling Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (e.g., EGFR) ligand->rtk downstream Downstream Signaling (e.g., RAS/MAPK) rtk->downstream proliferation Cell Proliferation & Survival downstream->proliferation quinoline Quinoline Derivative quinoline->inhibition inhibition->rtk

Inhibition of Receptor Tyrosine Kinase Signaling.

Objective Comparison and Conclusion

This guide has outlined the primary bioassays used to validate the biological activity of quinoline derivatives, which are directly applicable to the study of this compound.

  • Antimicrobial Bioassays (e.g., Broth Microdilution) are essential for determining the potency of a compound against pathogenic microorganisms. They provide a quantitative MIC value that is a standard for comparison in the field. These assays are relatively straightforward and cost-effective.

  • Antiproliferative Bioassays (e.g., MTT Assay) are fundamental in cancer drug discovery for assessing a compound's ability to inhibit cell growth. They yield an IC50 or GI50 value, providing a quantitative measure of cytotoxicity. While slightly more complex than MIC assays due to the requirements of cell culture, they are well-established and suitable for high-throughput screening.

The validation of any bioassay for a novel compound like this compound should also include assessments of linearity, precision, accuracy, and specificity, as per established regulatory guidelines. The choice of bioassay will ultimately depend on the intended therapeutic application of the compound. The protocols and comparative data presented here serve as a foundational resource for researchers initiating the biological validation of this and other quinoline derivatives.

References

Safety Operating Guide

Proper Disposal of 8-Methoxyquinoline-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 8-Methoxyquinoline-2-carboxylic acid are critical for ensuring laboratory safety and environmental compliance. This compound, utilized in various research and development applications, must be managed as hazardous waste from the point of generation through to its final disposal.

Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this chemical. Proper disposal involves a multi-step process that includes appropriate personal protective equipment (PPE), waste segregation, labeling, temporary storage, and coordination with certified hazardous waste disposal services.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate PPE. Although specific toxicity data may be limited, the hazardous nature of related quinoline compounds necessitates caution.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields.Protects against potential splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential irritation or absorption.
Body Protection Laboratory coat.Protects personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Minimizes inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

  • Waste Identification and Segregation : All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., gloves, weigh boats, pipette tips), must be collected as hazardous waste.[1] This waste stream should be kept separate from other chemical waste to avoid unintended reactions.[2] Specifically, organic acids should not be mixed with inorganic acids or bases.[2]

  • Containerization : Use a designated, leak-proof, and chemically compatible container for collecting the waste.[1] The container must be kept securely closed except when adding waste. For solid forms of the acid, avoid generating dust during transfer.

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an accurate description of its contents (e.g., "solid waste," "aqueous solution with trace amounts"). The accumulation start date must also be clearly marked on the label.

  • Temporary Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1] This area should be at or near the point of generation and under the control of the laboratory personnel. Ensure that incompatible materials are not stored together.[1][2]

  • Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1] These specialized companies will ensure that the waste is treated and disposed of in compliance with all regulatory requirements.

While neutralization can be a disposal method for some simple carboxylic acids, it is not recommended for complex molecules like this compound without explicit approval and a validated protocol from your institution's EHS department.[3]

EPA Waste Classification

There is no specific U.S. Environmental Protection Agency (EPA) hazardous waste code assigned directly to this compound. However, it must be evaluated against the characteristics of hazardous waste:

  • Corrosivity (D002) : If the waste is an aqueous solution with a pH of 2 or less, it would be classified as corrosive.[4][5]

  • Toxicity, Reactivity, and Ignitability : The compound is not known to exhibit these characteristics under normal conditions.

The final waste code determination should be made in consultation with your institution's EHS professionals, who are familiar with federal and local regulations.

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

G start Waste Generation: This compound ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat start->ppe segregate Segregate Waste: Collect in a dedicated, compatible container ppe->segregate label Label Container: 'Hazardous Waste' & full chemical name segregate->label store Store in Satellite Accumulation Area: At or near point of generation label->store contact Contact EHS or Licensed Contractor for Pickup and Disposal store->contact end Proper and Compliant Disposal contact->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 8-Methoxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 8-Methoxyquinoline-2-carboxylic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks.

Hazard Summary

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Proper handling and the use of appropriate personal protective equipment are mandatory to prevent accidental exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specification Purpose
Hand Protection Nitrile or Neoprene glovesProvides a barrier against skin contact. Gloves should be inspected for degradation or punctures before use.
Eye Protection Chemical splash gogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.
Respiratory Protection N95 or higher particulate respiratorNecessary when handling the solid, powdered form to prevent inhalation of dust particles.
Body Protection Laboratory coatProtects skin and personal clothing from contamination. A chemical-resistant apron is recommended for handling larger quantities.
Face Protection Face shieldTo be worn over chemical splash goggles when there is a significant risk of splashes.

Operational Plan: A Step-by-Step Workflow

Following a standardized operational plan ensures a safe and controlled environment when working with this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don appropriate PPE prep_area Prepare well-ventilated work area (fume hood) prep_ppe->prep_area handling_weigh Weigh solid compound prep_area->handling_weigh handling_dissolve Prepare solutions by slowly adding solid to solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate glassware and surfaces handling_dissolve->cleanup_decontaminate cleanup_ppe Remove and dispose of PPE correctly cleanup_decontaminate->cleanup_ppe disposal_waste Dispose of all waste in labeled hazardous waste containers cleanup_ppe->disposal_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.